molecular formula C8H9N3O3 B1296326 2-(4-Nitrophenyl)acetohydrazide CAS No. 6144-81-6

2-(4-Nitrophenyl)acetohydrazide

Cat. No.: B1296326
CAS No.: 6144-81-6
M. Wt: 195.18 g/mol
InChI Key: JFONGQRKKZPXLX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONGQRKKZPXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301888
Record name 2-(4-nitrophenyl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-81-6
Record name 6144-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Nitrophenyl)acetohydrazide from p-Nitrobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, three-step methodology for the synthesis of 2-(4-nitrophenyl)acetohydrazide, a valuable intermediate in drug discovery and medicinal chemistry. Starting from p-nitrobenzyl cyanide, the pathway proceeds through the hydrolysis of the nitrile to form p-nitrophenylacetic acid, followed by a Fischer esterification to yield ethyl 4-nitrophenylacetate, and concludes with the hydrazinolysis of the ester to the final product. This document offers in-depth mechanistic insights, validated experimental protocols, comprehensive characterization data, and critical safety considerations for handling the hazardous materials involved. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Synthetic Strategy

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1] The target molecule, this compound, serves as a key building block for synthesizing more complex pharmacologically active compounds, including potential anti-inflammatory agents.[2] Its synthesis from readily available starting materials is a process of significant interest.

The selected synthetic route begins with p-nitrobenzyl cyanide (also known as 4-nitrobenzyl cyanide), a vital precursor in organic chemistry.[3] The strategy is designed as a logical three-step sequence that transforms the nitrile functional group into the desired acetohydrazide moiety.

The pathway involves:

  • Hydrolysis: The cyano group of p-nitrobenzyl cyanide is converted into a carboxylic acid through acid-catalyzed hydrolysis.

  • Esterification: The resulting p-nitrophenylacetic acid is esterified with ethanol, a necessary step to activate the carbonyl group for the subsequent reaction.

  • Hydrazinolysis: The ethyl ester intermediate is reacted with hydrazine hydrate, where the hydrazinyl group displaces the ethoxy group via nucleophilic acyl substitution to form the final product.

This guide provides a detailed examination of the chemical principles and practical execution of each stage.

Overall Synthesis Workflow

The complete transformation from the starting material to this compound is illustrated in the workflow diagram below.

Synthesis_Workflow Start p-Nitrobenzyl Cyanide Intermediate1 p-Nitrophenylacetic Acid Start->Intermediate1 Step 1: Hydrolysis H₂SO₄, H₂O, Δ Intermediate2 Ethyl 4-Nitrophenylacetate Intermediate1->Intermediate2 Step 2: Esterification EtOH, H₂SO₄ (cat.), Δ Product This compound Intermediate2->Product Step 3: Hydrazinolysis N₂H₄·H₂O, EtOH, Δ

Caption: Three-step synthesis pathway from p-nitrobenzyl cyanide to the target hydrazide.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Acid-Catalyzed Hydrolysis of p-Nitrobenzyl Cyanide

The initial step involves the robust conversion of a nitrile to a carboxylic acid. This reaction is well-established and produces high yields when performed under controlled conditions.[4][5]

Under strong acidic conditions (e.g., aqueous sulfuric acid) and heat, the nitrile group undergoes hydrolysis. The reaction proceeds via two main stages: initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and an ammonium salt. The strong acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis. R = 4-nitrophenylmethyl.

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[4][5]

Reagent/ParameterQuantity/ValueMoles
p-Nitrobenzyl Cyanide100 g0.62
Conc. Sulfuric Acid (98%)300 mL~5.4
Water280 mL-
Reaction Time15 minutes (boiling)-
Expected Yield103–106 g (92–95%)-

Procedure:

  • In a 1-L round-bottom flask, place 100 g of p-nitrobenzyl cyanide.

  • Separately, prepare the acid solution by carefully and slowly adding 300 mL of concentrated sulfuric acid to 280 mL of water with cooling.

  • Pour approximately two-thirds of the warm acid solution onto the p-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is wetted.

  • Use the remaining acid to wash any solid from the walls of the flask into the bulk mixture.

  • Attach a reflux condenser and heat the mixture to a boil. To prevent localized superheating and decomposition, it is crucial to heat the flask evenly, for instance, by placing it over an opening in an asbestos board.[4][5]

  • Maintain a gentle boil for 15 minutes. The mixture will darken.

  • After the reaction, cautiously dilute the hot mixture with an equal volume of cold water and then cool thoroughly in an ice bath to 0°C or below.

  • Filter the resulting precipitate using suction filtration and wash the solid several times with ice-cold water.

  • For purification, recrystallize the crude product from approximately 1600 mL of boiling water. The solubility of p-nitrophenylacetic acid is highly temperature-dependent, so rapid filtration of the hot solution is essential to avoid premature crystallization.[4]

  • Collect the pale yellow, needle-like crystals of p-nitrophenylacetic acid and dry them. The expected melting point is 151–152°C.[4][6]

Step 2: Fischer Esterification of p-Nitrophenylacetic Acid

The second step converts the carboxylic acid into an ethyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[7]

The reaction involves heating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[8] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8] Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium towards the product side.

Reagent/ParameterQuantity/ValueMoles
p-Nitrophenylacetic Acid50.0 g0.276
Absolute Ethanol250 mL~4.28
Conc. Sulfuric Acid (98%)5 mL~0.09
Reaction ConditionReflux-
Reaction Time4-6 hours-

Procedure:

  • To a 500-mL round-bottom flask, add 50.0 g of p-nitrophenylacetic acid and 250 mL of absolute ethanol.

  • Swirl the flask to dissolve the solid.

  • Carefully add 5 mL of concentrated sulfuric acid dropwise with cooling and swirling.

  • Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-cold water and stir.

  • If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 4-nitrophenylacetate. Further purification can be achieved by vacuum distillation or recrystallization from ethanol/water.

Step 3: Hydrazinolysis of Ethyl 4-Nitrophenylacetate

In the final step, the ester is converted to the target hydrazide. This is a straightforward and generally high-yielding nucleophilic acyl substitution.

Hydrazine (N₂H₄), typically in the form of hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile due to the alpha effect. It readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating ethanol as a leaving group to form the stable this compound.

Reagent/ParameterQuantity/ValueMoles
Ethyl 4-Nitrophenylacetate20.9 g0.10
Hydrazine Hydrate (~64%)10 mL~0.20
Ethanol (95%)100 mL-
Reaction ConditionReflux-
Reaction Time2-4 hours-

Procedure:

  • In a 250-mL round-bottom flask, dissolve 20.9 g of ethyl 4-nitrophenylacetate in 100 mL of 95% ethanol.

  • Add 10 mL of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a solid precipitate may be observed during the reaction.

  • After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a solid.

  • Dry the final product in a vacuum oven.

Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₈H₉N₃O₃[9]

  • Molecular Weight: 195.18 g/mol [1]

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I, around 1650-1690 cm⁻¹), N-H bending (amide II, around 1550 cm⁻¹), and asymmetric/symmetric NO₂ stretching (around 1520 and 1350 cm⁻¹).[10][11]

  • ¹H NMR (DMSO-d₆, δ, ppm): Expected signals would correspond to the aromatic protons (two doublets in the range of 7.5-8.2 ppm), the methylene protons (-CH₂-, a singlet around 3.5 ppm), and the hydrazide protons (-NH-NH₂, broad singlets).[10]

  • ¹³C NMR (DMSO-d₆, δ, ppm): Key signals would include the carbonyl carbon (around 168-172 ppm), the aromatic carbons (in the 120-150 ppm range), and the methylene carbon.[10]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z 195 or 196, respectively.

Critical Safety Considerations

This synthesis involves several hazardous chemicals that require strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[12]

ChemicalKey HazardsRecommended PPE & Handling
p-Nitrobenzyl Cyanide Toxic/Harmful if swallowed, inhaled, or in contact with skin.[13] Irritant.Nitrile gloves, safety goggles, lab coat. Avoid dust generation.[13]
Conc. Sulfuric Acid Severe corrosive to skin and eyes. Strong oxidizing agent. Reacts violently with water.Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. Always add acid to water, never the reverse.
Hydrazine Hydrate Acutely toxic, corrosive, and a suspected carcinogen. [14] Flammable and reactive.[15]Extreme caution required. [12] Work exclusively in a fume hood.[14] Wear nitrile or chloroprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[14] Ensure secondary containment. Hydrazine waste must be segregated and disposed of as extremely hazardous waste.[14]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[12]

Conclusion

The three-step synthesis of this compound from p-nitrobenzyl cyanide is a reliable and efficient process. The pathway utilizes fundamental organic reactions, including nitrile hydrolysis, Fischer esterification, and hydrazinolysis, to achieve the target molecule in good overall yield. While the synthesis is robust, it necessitates careful handling of hazardous and corrosive materials, particularly hydrazine hydrate. The protocols and safety information detailed in this guide provide a solid foundation for researchers to successfully and safely produce this important chemical intermediate for applications in drug development and beyond.

References

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An In-Depth Technical Guide to 2-(4-Nitrophenyl)acetohydrazide (CAS No. 6144-81-6): A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Chemical Intermediate

2-(4-Nitrophenyl)acetohydrazide, bearing the CAS number 6144-81-6, is a hydrazide derivative of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its molecular architecture, featuring a p-nitrophenyl ring connected to an acetohydrazide moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and electronic properties, making it a valuable precursor for various heterocyclic systems and hydrazone derivatives.[1] This guide aims to provide a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its burgeoning role in the landscape of medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 6144-81-6[2][3]
Molecular Formula C₈H₉N₃O₃[2][3]
Molecular Weight 195.18 g/mol [2][4]
IUPAC Name This compound[5]
Appearance Expected to be a crystalline solidGeneral knowledge
Density (predicted) 1.358 g/cm³[2][3]
Boiling Point (predicted) 481.4 °C at 760 mmHg[2][3]
Flash Point (predicted) 244.9 °C[2][3]
XLogP3 (predicted) 1.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(4-nitrophenyl)acetate. This reaction is a well-established and efficient method for the preparation of hydrazides.

Reaction Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group, an alkoxide (e.g., ethoxide or methoxide), is eliminated, resulting in the formation of the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which serves to dissolve the reactants and facilitate the reaction.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar hydrazides.

Materials:

  • Ethyl 2-(4-nitrophenyl)acetate

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-nitrophenyl)acetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. The molar excess of hydrazine hydrate ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydrazide protons.

  • Aromatic Protons: The p-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons will be observed, likely in the range of δ 3.5-4.0 ppm.

  • Hydrazide Protons (-NH-NH₂): Two distinct signals for the -NH and -NH₂ protons are expected. These signals are typically broad and their chemical shifts can vary depending on the solvent and concentration. They are also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon will appear in the aliphatic region.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide moiety will be observed at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

  • N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching will be present around 1650-1680 cm⁻¹.

  • N-O Stretching (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the nucleophilic character of the terminal amino group of the hydrazide moiety. This makes it an excellent building block for the synthesis of a variety of heterocyclic compounds and, most notably, hydrazones.

Synthesis of Hydrazide-Hydrazones

The condensation reaction of this compound with various aldehydes and ketones is a straightforward and high-yielding method to produce a library of hydrazide-hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal amino group of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Caption: The general reaction scheme for the synthesis of hydrazide-hydrazones.

Biological Significance and Therapeutic Potential

The hydrazide-hydrazone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to exhibit a wide spectrum of biological activities. The incorporation of the this compound moiety into these structures can impart or enhance their therapeutic properties.

  • Antimicrobial Activity: Hydrazones derived from various hydrazides have demonstrated significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.

  • Anticancer Activity: A growing body of research highlights the anticancer potential of hydrazide-hydrazones. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or the disruption of cell signaling pathways. Derivatives of p-nitrophenyl hydrazones have been investigated as multi-target inhibitors for anti-inflammatory and anticancer applications.

  • Enzyme Inhibition: The hydrazide and hydrazone functionalities can act as effective ligands for the active sites of various enzymes. This makes them attractive candidates for the development of enzyme inhibitors, which are a cornerstone of modern pharmacology. For instance, they have been explored as inhibitors of enzymes like monoamine oxidase and cholinesterase.

Illustrative Biological Activity Data of Related Hydrazones

While specific data for this compound is limited, the following table presents representative biological activity data for structurally related hydrazone derivatives, illustrating the potential of this chemical class.

Compound ClassTarget/ActivityRepresentative IC₅₀/MIC ValuesSource(s)
Substituted Acetohydrazide DerivativesAntibacterial (E. coli, P. aeruginosa)Moderate to good activity[5]
Hydrazones of 2,4-dihydroxybenzoic acidAnticancer (LN-229 cell line)IC₅₀ = 0.77 µM for a nitrophenyl derivative[6]
Nitrofurazone AnaloguesAntibacterial (Staphylococcus spp.)MIC = 0.002–7.81 µg/ml[5]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

  • General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a chemical intermediate of considerable value, particularly within the realm of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the generation of diverse libraries of hydrazide-hydrazones and other heterocyclic compounds. The established and emerging biological activities of these derivatives, including antimicrobial and anticancer properties, underscore the significant potential of the this compound scaffold in the development of novel therapeutic agents. Future research efforts will likely focus on the synthesis and comprehensive biological evaluation of new derivatives, aiming to elucidate structure-activity relationships and identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

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  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules.[10]

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Spectral Characterization of 2-(4-Nitrophenyl)acetohydrazide using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Nitrophenyl)acetohydrazide, a molecule of interest in medicinal chemistry, using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed analysis of the expected spectral data. By integrating insights from both ¹H NMR, ¹³C NMR, and FTIR, this document serves as a practical reference for confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific rigor and reproducibility.

Introduction and Molecular Context

This compound is a derivative of hydrazine and possesses a unique combination of functional groups that make it a valuable scaffold in drug discovery and a model compound for spectroscopic analysis.[1][2] Its structure features a p-substituted nitroaromatic ring, a methylene bridge, and an acetohydrazide moiety. The accurate confirmation of this structure is paramount for any downstream application, from chemical synthesis to biological screening.

Spectroscopic characterization is a non-destructive and highly informative method for this purpose. Infrared (IR) spectroscopy provides a rapid "fingerprint" of the molecule's functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms.[3] This guide will systematically dissect the spectral features of this compound, explaining the causality behind the experimental choices and the logic of spectral interpretation.

Key Functional Groups for Spectroscopic Analysis

The structural features of this compound are directly correlated to its spectral output. Understanding these groups is the first step in predicting and interpreting the data.

Caption: Key functional groups of the target molecule and their spectroscopic relevance.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is an ideal first-pass technique to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders due to its simplicity and minimal sample preparation requirements.[4][5]

Experimental Protocol: ATR-FTIR Spectroscopy

The logic behind this protocol is to obtain a clean, reproducible spectrum by first accounting for environmental absorbances (background) and then ensuring optimal interaction between the sample and the IR beam's evanescent wave.[6]

  • Instrument Preparation: Ensure the Bruker Alpha-P ATR-FTIR spectrometer (or equivalent) is powered on and has been stabilized for at least 5 minutes.[7]

  • Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe (e.g., Kimwipe) soaked in isopropyl alcohol or acetone. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.[7]

  • Background Acquisition: With the clean, empty crystal, run a background spectrum. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum to provide a clean baseline.[3]

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

  • Apply Pressure: Lower the instrument's anvil and apply consistent pressure to the sample. This is a crucial step for solid samples as it ensures intimate contact between the powder and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum.[6]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing & Cleaning: After measurement, clean the sample from the crystal using the same solvent and wipe as in Step 2. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Spectral Interpretation

The IR spectrum provides a molecular fingerprint. The following table summarizes the expected absorption bands for this compound, which confirm its structural integrity.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected IntensityRationale & Comments
3400–3200N-H StretchingAmide / HydrazideMedium, BroadThe presence of N-H bonds is a key feature of the hydrazide moiety. Broadening is due to hydrogen bonding.[3]
~3080C-H StretchingAromaticMedium-WeakCorresponds to the C-H bonds on the phenyl ring.
~2950C-H StretchingAliphatic (CH₂, CH₃)Medium-WeakCorresponds to the methylene and methyl C-H bonds.
1680–1650C=O Stretching (Amide I)AmideStrongThis is a highly characteristic and intense peak. Its position confirms the presence of the carbonyl in an amide environment.[9]
1600–1585C=C StretchingAromatic RingMediumIn-ring vibrations of the p-substituted phenyl group.
1550–1475N-O Asymmetric StretchNitro (-NO₂)StrongOne of the two most prominent peaks for a nitroaromatic compound. Its high intensity is characteristic.[10]
1360–1290N-O Symmetric StretchNitro (-NO₂)StrongThe second highly characteristic and intense peak for the nitro group. The presence of both strong NO₂ peaks is definitive.[10]
~850C-H Out-of-Plane BendAromatic (p-substituted)StrongA strong band in this region is highly indicative of 1,4-disubstitution on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, confirming the carbon-hydrogen framework and the precise electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent is the most critical decision in NMR sample preparation.[11] this compound has limited solubility in chloroform-d (CDCl₃) and contains exchangeable N-H protons. Therefore, dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. It is an excellent solvent for polar compounds and slows the exchange rate of N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[12]

  • Sample Preparation:

    • For ¹H NMR , accurately weigh 2-5 mg of the compound.[13]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 15-30 mg of the compound.[11][14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the solid is completely dissolved; any suspended particles will degrade the spectral resolution.[14]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. It may be beneficial to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[13]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.[3]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm), or reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Acquire the proton-decoupled ¹³C NMR spectrum, referencing it to the solvent peak (δ ≈ 39.52 ppm).

¹H NMR Spectral Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum reveals four distinct proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comments
~10.0–9.5Singlet (broad)1H-NH -NH-C=OThis is one of the amide protons. It is downfield due to the deshielding effect of the adjacent carbonyl group and its acidic nature. Broadness is common for exchangeable protons.[3]
~8.15Doublet2HAr-H (ortho to -NO₂)These protons are strongly deshielded by the potent electron-withdrawing nitro group, shifting them significantly downfield. They appear as a doublet due to coupling with the protons meta to the nitro group.
~7.60Doublet2HAr-H (meta to -NO₂)These protons are less deshielded than their ortho counterparts. They appear as a doublet due to coupling with the ortho protons. The classic AA'BB' pattern confirms p-substitution.
~4.5–4.0Singlet (broad)2H-CO-NH-NH -The second hydrazide proton. Its chemical shift can be variable and the signal is often broad.
~3.60Singlet2H-CH₂ -ArMethylene protons adjacent to the aromatic ring. Appears as a sharp singlet as there are no adjacent protons to couple with.
~1.95Singlet3H-CO-CH₃ Acetyl methyl protons adjacent to the carbonyl group. Appears as a sharp singlet.
¹³C NMR Spectral Interpretation (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale & Comments
~170.0C =OThe amide carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group.
~146.0Ar-C -NO₂The ipso-carbon directly attached to the nitro group. The strong electron-withdrawing effect of -NO₂ causes a downfield shift.
~145.0Ar-C -CH₂The ipso-carbon attached to the methylene group.
~130.0Ar-C H (meta to -NO₂)Aromatic carbons ortho to the methylene group.
~123.5Ar-C H (ortho to -NO₂)Aromatic carbons meta to the methylene group.
~40.0-CH₂ -ArThe methylene carbon. Its shift is influenced by the adjacent aromatic ring. Note: this peak may be partially obscured by the large DMSO-d₆ solvent peak.
~20.5-CO-CH₃ The acetyl methyl carbon, appearing in the typical aliphatic region.

Synergistic Data Interpretation and Workflow

Neither technique alone is sufficient for unambiguous structural confirmation. The power of this analysis lies in the synergy between IR and NMR.

G cluster_prep Sample Preparation cluster_ir FTIR Analysis cluster_nmr NMR Analysis cluster_confirm Structural Confirmation prep Weigh this compound Powder ir_atr Apply to ATR Crystal prep->ir_atr nmr_dissolve Dissolve in DMSO-d₆ prep->nmr_dissolve ir_acq Acquire IR Spectrum ir_atr->ir_acq ir_interp Identify Functional Groups: -NO₂ (1550, 1350 cm⁻¹) -C=O (1660 cm⁻¹) -N-H (3300 cm⁻¹) ir_acq->ir_interp confirm Confirmed Structure ir_interp->confirm Data Integration nmr_acq Acquire ¹H & ¹³C Spectra nmr_dissolve->nmr_acq nmr_interp Analyze Connectivity: - Aromatic AA'BB' Pattern - CH₂, CH₃ Singlets - N-H Signals nmr_acq->nmr_interp nmr_interp->confirm Data Integration

Caption: Workflow for the spectral characterization of this compound.

The workflow is a self-validating system:

  • IR confirms functional groups: The strong bands for -NO₂, C=O, and N-H groups provide rapid confirmation that the key molecular components are present.

  • NMR confirms connectivity: The ¹H NMR confirms the p-substitution pattern, the presence and isolation of the -CH₂- and -CH₃ groups, and the number of exchangeable protons.

  • ¹³C NMR confirms the carbon count: The spectrum validates the presence of all 8 unique carbon atoms in their expected chemical environments.

When the data from all three experiments (IR, ¹H NMR, ¹³C NMR) are consistent with the predicted spectra, the identity and structural integrity of this compound are confirmed with a high degree of confidence.

Conclusion

The spectral characterization of this compound is a clear illustration of the complementary power of IR and NMR spectroscopy. The FTIR spectrum provides definitive evidence for the presence of the critical nitro, amide, and aromatic functional groups. Concurrently, ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of these groups by mapping the hydrogen and carbon framework. The characteristic downfield shifts and AA'BB' splitting pattern in the ¹H NMR spectrum are unmistakable indicators of the p-nitrobenzyl moiety, while the distinct singlets for the methylene and methyl protons confirm the acetohydrazide side chain. Together, these techniques provide an unambiguous and robust confirmation of the molecule's identity, essential for its application in research and development.

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The Strategic Role of 2-(4-Nitrophenyl)acetohydrazide as a Pivotal Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-(4-Nitrophenyl)acetohydrazide is a versatile and highly reactive intermediate that has carved a significant niche in the landscape of organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive acetohydrazide moiety and an electron-withdrawing nitro group on a phenyl ring, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and strategic applications, particularly in the construction of biologically active molecules such as pyrazoles, triazoles, and other key heterocycles. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and explore the biological significance of the resulting derivatives, offering researchers and drug development professionals a practical and in-depth resource.

Introduction: Unpacking the Synthetic Potential

In the quest for novel therapeutic agents, the efficiency and versatility of starting materials are paramount. Pharmaceutical intermediates are the foundational building blocks that connect basic chemical research to the production of Active Pharmaceutical Ingredients (APIs)[][2]. This compound (also known as N'-(4-nitrophenyl)acetohydrazide) has emerged as a key player in this field[3][4]. Its utility stems from two primary features:

  • The Acetohydrazide Group (-CO-NH-NH₂): This functional group is a powerful nucleophile and a classic precursor for forming carbon-nitrogen and nitrogen-nitrogen bonds, which are the cornerstones of many heterocyclic rings.[5][6]

  • The 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the reactivity of the entire molecule. It can act as a strategic handle for further chemical modifications, most notably through its reduction to an amino group, opening pathways for extensive functionalization.[7][8][9]

This combination allows for a modular approach to synthesis, enabling the construction of complex molecular scaffolds with potential applications ranging from antimicrobial to anticancer agents.[10]

Core Chemical and Physical Properties

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₉N₃O₃[3][11]
Molecular Weight 195.18 g/mol [3][12]
CAS Number 6144-81-6[12]
Appearance Typically a solid powder
IUPAC Name This compound[11]

Synthesis of this compound

The preparation of this intermediate is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester. This reaction is a classic example of nucleophilic acyl substitution.

General Synthetic Pathway

The synthesis begins with methyl or ethyl 2-(4-nitrophenyl)acetate, which is readily available. This ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the desired acetohydrazide.

G start Methyl 2-(4-nitrophenyl)acetate product This compound start->product Nucleophilic Acyl Substitution reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->product solvent Methanol or Ethanol solvent->product Reaction Medium

Caption: Synthesis of this compound via hydrazinolysis.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar acetohydrazide compounds.[5]

Materials:

  • Methyl 2-(4-nitrophenyl)acetate (1 equivalent)

  • Hydrazine hydrate (85-99%) (2-3 equivalents)

  • Methanol (or Ethanol) as solvent

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-nitrophenyl)acetate in a suitable volume of methanol (e.g., 10 mL per gram of ester).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic, and a cooling bath can be used to maintain control if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 4 to 8 hours.[5]

  • Isolation: Once the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitation: Add cold deionized water to the concentrated mixture. The product, this compound, will precipitate as a solid.

  • Purification: Filter the precipitated solid using a Buchner funnel, wash it with a small amount of cold water, and dry it under vacuum. The resulting product is often of high purity (yields can be >90%), suitable for subsequent steps without further purification.[5]

Keystone Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a multitude of heterocyclic systems.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a scaffold present in numerous pharmaceuticals, including anti-inflammatory and antimicrobial agents.[13][14] The most common route to pyrazoles using this intermediate involves a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.[14][15]

Causality in Experimental Design: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid or HCl). The acid protonates a carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal -NH₂ group of the hydrazide. The subsequent intramolecular cyclization and dehydration drive the reaction to completion.

G cluster_start Starting Materials cluster_process Reaction Process A This compound C Condensation (Hydrazone Formation) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Intramolecular Cyclization & Dehydration C->D Acid Catalyst E Substituted Pyrazole Derivative D->E

Caption: General workflow for pyrazole synthesis.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles containing three nitrogen atoms, known for their broad pharmacological applications, especially as antifungal agents (e.g., fluconazole).[16][17][18][19] A common synthetic route involves converting the hydrazide into a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

Methodology and Rationale:

  • Thiosemicarbazide Formation: The acetohydrazide is reacted with an isothiocyanate or with potassium thiocyanate in an acidic medium.[20] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the thiocyanate.

  • Base-Catalyzed Cyclization: The resulting thiosemicarbazide is then treated with a base (e.g., NaOH). The base promotes deprotonation and subsequent intramolecular cyclization with the elimination of water, forming the 1,2,4-triazole-3-thiol ring system.[20]

G A This compound C Thiosemicarbazide Intermediate A->C Step 1 B Potassium Thiocyanate + Acid B->C E 5-(4-nitrobenzyl)-4H-1,2,4- triazole-3-thiol C->E Step 2: Cyclization D Base (e.g., NaOH) Reflux D->E

Caption: Workflow for 1,2,4-triazole-3-thiol synthesis.

Synthesis of Other Heterocycles

The versatility of this compound extends to other important heterocyclic systems:

  • 1,3,4-Oxadiazoles: These can be prepared by the cyclization of the hydrazide using reagents like carbon disulfide or cyanogen bromide. These compounds are noted for a range of biological activities.[21]

  • 1,3,4-Thiadiazoles: Reaction of the hydrazide with a source of carbon and sulfur, such as passing hydrogen sulfide gas through a reaction with an acyl chloride, can yield thiadiazole derivatives, which also exhibit significant fungicidal and bactericidal properties.[21]

The Strategic Role of the Nitro Group

The nitro group is not merely a passive substituent; it is a critical functional handle that enhances the synthetic utility of the intermediate.

  • Influence on Reactivity: As a potent electron-withdrawing group, the nitro moiety can influence the regioselectivity of reactions on the aromatic ring.

  • Gateway to Further Functionalization: The most significant application of the nitro group is its facile reduction to an amino (-NH₂) group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This newly formed amino group can then be used in a vast number of subsequent reactions:

    • Diazotization followed by Sandmeyer reactions.

    • Amide or sulfonamide formation.

    • Formation of Schiff bases.

This two-step process (synthesis of the heterocycle followed by reduction of the nitro group) provides a powerful strategy for creating libraries of complex molecules for drug discovery programs.

Biological Significance of Derived Compounds

The heterocyclic scaffolds synthesized from this compound are frequently associated with potent biological activity. The presence of the nitroaromatic moiety itself can contribute to antimicrobial effects.[7][10]

Antimicrobial and Antifungal Activities

A significant body of research has demonstrated that derivatives of this intermediate exhibit promising antimicrobial properties.

  • Antibacterial Activity: Hydrazone derivatives, formed by condensing the hydrazide with various aldehydes, have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The presence of the nitro group is often cited as a contributing factor to this enhanced activity.

  • Antifungal Activity: 1,2,4-triazole derivatives are particularly well-known for their antifungal potential against strains like Candida albicans and Aspergillus niger.[16][22][23] The ability to easily synthesize these scaffolds makes this compound a valuable starting point for developing new antifungal agents.[22]

Compound ClassTarget OrganismsNoted Activity
Hydrazones E. coli, P. aeruginosa, S. aureusModerate to good antibacterial activity
Pyrazoles Bacteria and FungiBroad-spectrum antimicrobial potential[13][24]
1,2,4-Triazoles Candida albicans, Aspergillus nigerPromising antifungal activity[16][23]
Thiadiazoles Bacteria and FungiKnown fungicidal and bactericidal properties[21]

Conclusion and Future Perspectives

This compound stands out as a robust and versatile intermediate in organic synthesis. Its straightforward preparation and the dual reactivity of its hydrazide and nitro functionalities provide an efficient and modular platform for constructing diverse and complex heterocyclic compounds. The proven biological activities of its derivatives, particularly in the antimicrobial and antifungal arenas, underscore its importance in medicinal chemistry and drug development. Future research will likely continue to exploit this intermediate for the creation of novel molecular architectures, leveraging the strategic placement of the nitro group for late-stage functionalization to fine-tune pharmacological properties and develop next-generation therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Hydrazones from 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of Hydrazones in Modern Drug Discovery

Hydrazones, a class of organic compounds characterized by the R₁R₂C=NNH-C(=O)R₃ structure, represent a cornerstone in the field of medicinal chemistry. Their synthetic accessibility and the structural diversity that can be achieved through the condensation of hydrazides with a wide array of aldehydes and ketones make them a privileged scaffold in the design of novel therapeutic agents. The hydrazone moiety is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1] The presence of the azomethine (-C=N-) group in hydrazones is crucial for their biological activity, often acting as a hydrogen bond donor or acceptor, thereby facilitating interactions with biological targets.

This application note provides a comprehensive and technically detailed guide for the synthesis of hydrazones derived from 2-(4-nitrophenyl)acetohydrazide. The inclusion of the 4-nitrophenyl group is of particular interest in drug design, as this moiety can influence the electronic properties and biological activity of the final compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones from this compound and carbonyl compounds (aldehydes or ketones) proceeds via a well-established acid-catalyzed nucleophilic addition-elimination reaction.[2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Acid-Catalyzed Activation of the Carbonyl Group: The reaction is typically initiated by the addition of a catalytic amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon. This activation step makes the carbonyl group more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Hydrazide: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the newly formed ammonium group to the hydroxyl group, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N), the characteristic feature of a hydrazone. The catalyst is regenerated in this step.

Hydrazone_Formation Hydrazide This compound Carbonyl Aldehyde/Ketone (R₁R₂C=O) Activated_Carbonyl Protonated Carbonyl Carbonyl->Activated_Carbonyl + H⁺ H_plus H⁺ (catalyst) Carbinolamine Carbinolamine Intermediate Activated_Carbonyl->Carbinolamine + Hydrazide Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Hydrazone Hydrazone Product Protonated_Carbinolamine->Hydrazone - H₂O, - H⁺ Water H₂O Experimental_Workflow Start Start Step1 Dissolve this compound and Carbonyl Compound in Ethanol Start->Step1 Step2 Add Catalytic Acetic Acid Step1->Step2 Step3 Reflux the Reaction Mixture Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Reaction Complete Step6 Isolate Product by Filtration Step5->Step6 Step7 Wash with Cold Ethanol Step6->Step7 Step8 Purify by Recrystallization Step7->Step8 End Characterize Pure Hydrazone Step8->End

Sources

Experimental procedure for the condensation reaction of 2-(4-Nitrophenyl)acetohydrazide with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Condensation Reaction of 2-(4-Nitrophenyl)acetohydrazide with Aromatic Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazone Scaffold in Modern Drug Discovery

The hydrazone moiety (-CO-NH-N=CH-), a class of Schiff bases, represents a privileged scaffold in medicinal chemistry.[1][2] Its synthetic accessibility and the structural versatility of its derivatives have established it as a cornerstone for developing novel therapeutic agents. Hydrazide-hydrazone derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The core reaction enabling the synthesis of these valuable compounds is the condensation of a hydrazide with an aldehyde or ketone.

This document provides a detailed guide to the synthesis of novel hydrazones via the condensation reaction between this compound and various aromatic aldehydes. We present two robust protocols: a traditional acid-catalyzed solvent-based method and a contemporary solvent-free mechanochemical approach, reflecting a move towards greener and more efficient chemistry.[6][7] The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and comprehensive characterization guidelines to ensure the synthesis of pure, well-defined compounds.

Reaction Principle: Nucleophilic Addition-Elimination

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[8][9] The reaction proceeds in two primary stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

  • Elimination (Dehydration): The resulting unstable carbinolamine intermediate undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), known as an azomethine group, which is the characteristic functional group of hydrazones.

The overall reaction is a reversible process, but it can be driven to completion by removing the water formed, often by azeotropic distillation or by precipitation of the typically insoluble hydrazone product from the reaction medium.

G cluster_reactants Reactants cluster_product Product Hydrazide This compound Process Condensation (Reflux or Grinding) Hydrazide->Process Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Process Hydrazone N'- (Arylmethylene)-2-(4-nitrophenyl)acetohydrazide Water Water (H₂O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Process Process->Hydrazone Process->Water caption Fig. 1: General Reaction Scheme.

Fig. 1: General Reaction Scheme.

Experimental Protocols

Safety is paramount. This compound and aromatic aldehydes should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, in a well-ventilated fume hood.[10] Dry nitro-containing compounds can be sensitive; handle with care.

Protocol 1: Conventional Acid-Catalyzed Synthesis in Ethanol

This method is a widely adopted, reliable procedure for synthesizing hydrazones, involving refluxing the reactants in an alcoholic solvent with an acid catalyst.[11][12]

Materials and Reagents:

  • This compound (1.0 mmol)

  • Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 mmol)

  • Absolute Ethanol (25-30 mL)

  • Glacial Acetic Acid (3-5 drops)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the selected aromatic aldehyde in 30 mL of absolute ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution. The acid serves to catalyze the reaction by activating the aldehyde carbonyl group.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-6 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation & Isolation: After the reaction is complete (as indicated by TLC or precipitation of product), cool the flask to room temperature. A solid precipitate of the hydrazone product should form. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with a small amount of cold distilled water and then cold ethanol to remove any unreacted starting materials and the acetic acid catalyst.

  • Drying and Purification: Dry the product in a vacuum oven or air oven at a moderate temperature (50-60 °C). For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

Protocol 2: Green Chemistry - Solvent-Free Mechanochemical Synthesis

This eco-friendly method avoids the use of organic solvents, reduces energy consumption, and often results in shorter reaction times and simpler work-ups.[7]

Materials and Reagents:

  • This compound (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Mortar and Pestle

  • 2 M Hydrochloric Acid (cold)

  • Distilled Water (cold)

  • 95% Ethanol (cold)

Step-by-Step Procedure:

  • Reactant Mixing: Place equimolar quantities (1.0 mmol each) of this compound and the aromatic aldehyde into a clean, dry mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 2-10 minutes.[6][7] The solid mixture will often change color and consistency as the reaction proceeds. Monitor the reaction progress using TLC.

  • Work-up: Transfer the resulting solid product into a beaker.

  • Purification Wash: Add approximately 20 mL of cold 2 M HCl and stir to remove any unreacted hydrazide. Filter the solid product. Subsequently, wash the collected solid with cold distilled water, followed by a final wash with cold 95% ethanol.[7] This step-wise washing ensures the removal of starting materials and by-products.

  • Drying: Dry the purified product completely. This method often yields a product of high purity without the need for further recrystallization.[6]

Workflow and Characterization

A systematic workflow is crucial for successful synthesis and validation. The process begins with the reaction setup, followed by product isolation and purification, and concludes with rigorous structural characterization.

Fig. 2: Experimental Workflow.
Validation of Product Structure

To confirm the identity and purity of the synthesized N'-(arylmethylene)-2-(4-nitrophenyl)acetohydrazide, the following analytical techniques are essential:

  • FTIR Spectroscopy: The formation of the hydrazone is confirmed by the disappearance of the aldehyde C-H stretching band (around 2700-2800 cm⁻¹) and the appearance of a characteristic C=N (azomethine) stretching vibration around 1580-1650 cm⁻¹.[6][11] The N-H stretching of the hydrazide moiety will be observed around 3100-3300 cm⁻¹.[11]

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the aldehyde proton signal (a singlet typically found at δ 9-10 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) in the region of δ 8-9 ppm.[6] A broad singlet for the N-H proton is also expected, typically downfield (δ 11-12 ppm).

  • ¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon signal (δ 190-200 ppm) and the appearance of the azomethine carbon signal (δ 135-165 ppm).[6][7]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product, matching the calculated exact mass.[13]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide.

ParameterProtocol 1 (Solvent-Based)Protocol 2 (Solvent-Free)
Solvent Absolute EthanolNone
Catalyst Glacial Acetic AcidNone
Temperature Reflux (~78 °C)Room Temperature
Reaction Time 1-2 hours[11]5 minutes[7]
Typical Yield ~87%[11]~50-70% (can be optimized)[6]
Work-up Cooling, Filtration, WashingGrinding, Washing, Filtration
Product Appearance Yellow solid[11]Colored powder

References

  • Noor, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Publication Corporation. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Noor, S., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from: [Link]

  • Li, Y., et al. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. Available at: [Link]

  • Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from: [Link]

  • Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Retrieved from: [Link]

  • Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Singh, M., et al. (2022). Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). ResearchGate. Available at: [Link]

  • Popiołek, Ł. (2017). Chemical structures of medicines containing hydrazide–hydrazone moiety. ResearchGate. Available at: [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Available at: [Link]

  • Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. Available at: [Link]

  • Abbas, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. Available at: [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from: [Link]

  • Wang, Y., et al. (2012). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: PNP-α-D-Gal. Retrieved from: [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from: [Link]

  • Barmshuri, M., et al. (2015). Table 2 Condensation of phenylhydrazine with various aldehydes for the.... ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Acid-Catalyzed Synthesis of Schiff Bases Using 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases (hydrazones) through the acid-catalyzed condensation of 2-(4-nitrophenyl)acetohydrazide with various carbonyl compounds. Schiff bases are a critical class of organic compounds characterized by an azomethine or imine (-C=N-) functional group, which serves as a vital pharmacophore in drug design and a versatile ligand in coordination chemistry.[1][2] Their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make their efficient synthesis a topic of significant interest to researchers in medicinal chemistry and materials science.[3][4] This application note details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines key characterization techniques, and discusses the rationale behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

Schiff bases are formed via a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[5] The resulting imine linkage is crucial for many biological activities, often by mimicking natural biological processes or by chelating with metal ions essential for enzymatic functions.[3][6]

The selection of This compound as the amine precursor offers distinct advantages:

  • Structural Rigidity and Functionality: The phenyl ring provides a rigid scaffold, while the acetohydrazide moiety offers a nucleophilic terminal amine for the condensation reaction.

  • Electronic Properties: The potent electron-withdrawing nitro group (-NO2) can significantly influence the electronic structure and, consequently, the biological activity of the final Schiff base derivatives.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a reactive site for further molecular elaboration and the synthesis of more complex derivatives.

This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for synthesizing novel Schiff base candidates for screening and development.

Mechanism of Acid-Catalyzed Schiff Base Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the acid catalyst plays a pivotal role in activating the carbonyl compound.[7][8] The overall process can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration to form the imine.

The Role of the Acid Catalyst: In the absence of a catalyst, the carbonyl carbon is only moderately electrophilic. The acid (H⁺) protonates the carbonyl oxygen, creating a resonance-stabilized cation. This dramatically increases the positive charge density on the carbonyl carbon, rendering it significantly more susceptible to nucleophilic attack by the weakly basic terminal nitrogen of the acetohydrazide.[9]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde or ketone.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal) intermediate.

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

  • Elimination of Water: The lone pair on the adjacent nitrogen helps to expel a water molecule, forming a resonance-stabilized, protonated imine (nitrilium ion).

  • Deprotonation: A base (e.g., water or the solvent) removes the proton from the nitrogen, regenerating the acid catalyst and yielding the final Schiff base product.

Schiff Base Formation Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Formation Carbonyl R-C(=O)-R' H+ + H⁺ Carbonyl->H+ Protonated_Carbonyl R-C(=O⁺H)-R' H+->Protonated_Carbonyl Hydrazide H₂N-NH-CO-CH₂-ArNO₂ Protonated_Carbonyl->Hydrazide Attack Carbinolamine_Intermediate Carbinolamine Intermediate Hydrazide->Carbinolamine_Intermediate Protonated_Imine Protonated Imine Carbinolamine_Intermediate->Protonated_Imine - H₂O Schiff_Base R-C(=N-NH-CO-CH₂-ArNO₂)-R' Protonated_Imine->Schiff_Base - H⁺

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis. Molar ratios and reaction times may be optimized for specific aldehyde or ketone substrates.

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted Aldehyde or Ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (or a few drops of concentrated H₂SO₄)

    • Distilled Water

    • Ethyl Acetate

    • Hexane

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter flask

    • Beakers and graduated cylinders

    • TLC plates (silica gel), chamber, and UV lamp

    • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.95 g, 10 mmol) in absolute ethanol (30-40 mL) with gentle warming and stirring until a clear solution is obtained.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the selected aldehyde or ketone (10 mmol). For example, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[10] The use of a mild acid like acetic acid is often sufficient and avoids potential side reactions associated with stronger acids.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 2-4 hours.

    • Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration step, driving the equilibrium towards product formation.[11]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The consumption of starting materials and the formation of a new, typically less polar, product spot should be observed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (if necessary): If TLC indicates the presence of impurities, recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain a pure crystalline solid.[11]

Experimental Workflow Figure 2: General Experimental Workflow A Dissolve Hydrazide in Ethanol B Add Aldehyde/Ketone (1 eq.) A->B C Add Catalytic Acid (e.g., Acetic Acid) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E Check Progress F Cool to Precipitate D->F G Filter & Wash (Cold Ethanol) F->G H Dry Product G->H I Characterize (FT-IR, NMR, MS) H->I

Caption: Figure 2: General Experimental Workflow.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the successful formation of the desired imine linkage and to verify the purity of the product.

Technique Expected Observation & Justification
Melting Point A sharp and distinct melting point indicates a high degree of purity for the crystalline product.
FT-IR Spectroscopy - Appearance of C=N stretch: A characteristic absorption band around 1600-1650 cm⁻¹ confirms the formation of the azomethine group.[12] - Disappearance of C=O stretch: The strong carbonyl (C=O) stretch from the starting aldehyde/ketone (typically ~1700 cm⁻¹) should be absent. - Persistence of Amide C=O: The amide carbonyl from the hydrazide backbone will remain, typically around 1660-1680 cm⁻¹ . - N-H Stretch: An N-H stretching band around 3100-3300 cm⁻¹ from the amide group will persist. - NO₂ Stretches: Strong asymmetric and symmetric stretching bands for the nitro group will be present around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹ .
¹H NMR Spectroscopy - Azomethine Proton (-N=CH-): A characteristic singlet peak in the downfield region of δ 8.0-9.0 ppm is definitive proof of Schiff base formation.[10][12] - Amide Proton (-NH-): A singlet, often broad, further downfield (δ 10.0-12.0 ppm ). - Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.5 ppm ). - Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons around δ 4.0-4.5 ppm .
¹³C NMR Spectroscopy - Azomethine Carbon (-C=N-): A signal in the range of δ 140-165 ppm .[13] - Amide Carbonyl Carbon: A signal around δ 165-175 ppm .
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its identity.

Summary of Expected Results

The following table summarizes representative data for Schiff bases synthesized from this compound and various aromatic aldehydes.

Aldehyde Substrate Typical Reaction Time Expected Yield (%) Key FT-IR ν(C=N) (cm⁻¹) Key ¹H NMR δ(-N=CH-) (ppm)
Benzaldehyde2 h85-95%~1610~8.6
4-Chlorobenzaldehyde2 h88-96%~1605~8.7
4-Methoxybenzaldehyde3 h82-90%~1600~8.5
Salicylaldehyde2.5 h90-97%~1615~8.8

Note: Yields and spectral data are illustrative and can vary based on specific reaction conditions and purification efficiency.

Conclusion and Applications

The protocol described herein provides an efficient, reliable, and straightforward method for the acid-catalyzed synthesis of Schiff bases derived from this compound. The resulting compounds are valuable scaffolds for further chemical modification and serve as promising candidates for biological screening in drug discovery programs.[2][4] Their ability to form stable complexes with transition metals also opens avenues for applications in catalysis and materials science.[6][14]

References

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). Google Scholar.
  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher.
  • Mohamed, G. G., et al. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025).
  • Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

  • Different Schiff Bases—Structure, Importance and Classific
  • Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.).
  • Kumar, S., & Kumar, D. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews. [Link]

  • Patil, S., Jadhav, S. D., & Patil, U. P. (2012). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.
  • Bhat, M., & Belagali, S. L. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences.
  • Surve, N. N., et al. (2016). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine.
  • Dinore, J. M., et al. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharma and Bio Sciences.
  • Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. (2009). PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (n.d.). Al-Nahrain University.
  • hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central.
  • Green Synthesis of Schiff Bases by Using Natural Acid C
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]

  • NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. (2015).
  • addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide.
  • Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). (2016).
  • Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. (2025).
  • Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry.
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Greener Synthesis of Bio-Active Hydrazones: A Solvent-Free Approach to 2-(4-Nitrophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. Traditional synthetic routes, however, often rely on volatile and hazardous organic solvents, posing significant environmental and safety concerns. This application note details a robust, solvent-free methodology for the synthesis of hydrazone derivatives of 2-(4-nitrophenyl)acetohydrazide. By leveraging mechanochemical grinding or microwave-assisted techniques, this approach offers a green, efficient, and high-yielding alternative to conventional solution-phase reactions. We provide a comprehensive guide, from the synthesis of the starting hydrazide to the formation and characterization of the final hydrazone products, tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of Hydrazones and the Imperative of Green Chemistry

Hydrazones, characterized by the >C=N-NH- functional group, are a versatile class of organic compounds with significant applications in medicinal and materials science.[1][2] Their derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. The structural versatility of the hydrazone scaffold allows for facile modification, enabling the fine-tuning of their biological and physical properties.

The synthesis of hydrazones traditionally involves the condensation of a hydrazide with an aldehyde or a ketone in the presence of an acidic catalyst and an organic solvent.[2] While effective, these methods often suffer from drawbacks such as long reaction times, the use of toxic and volatile organic solvents, and sometimes complex work-up procedures.

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methodologies.[3] Solvent-free reactions, also known as solid-state or mechanochemical reactions, and microwave-assisted synthesis have emerged as powerful techniques to reduce or eliminate the use of hazardous solvents, decrease reaction times, and improve energy efficiency.[4][5] These methods are particularly attractive for the synthesis of hydrazones, often leading to higher yields and purer products.[6][7][8]

This guide focuses on the solvent-free synthesis of hydrazone derivatives starting from this compound, a key intermediate. The presence of the nitro group in this scaffold is of particular interest as it can be a crucial pharmacophore in various bioactive molecules.

Mechanistic Insights: The Chemistry of Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolhydrazine.[9]

  • Dehydration: The carbinolhydrazine intermediate then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone.[9]

Under solvent-free conditions, the reaction is often facilitated by grinding the reactants together, which increases the surface area and brings the molecules into close contact, or by microwave irradiation, which provides efficient and rapid heating.[4][5]

Hydrazone_Formation Hydrazide This compound (R-NH-NH2) Intermediate Carbinolhydrazine Intermediate Hydrazide->Intermediate Nucleophilic Addition Aldehyde Aldehyde/Ketone (R'-C(=O)-R'') Aldehyde->Intermediate Hydrazone Hydrazone Derivative (R-NH-N=C(R')R'') Intermediate->Hydrazone Dehydration (-H2O) Water Water (H2O) Intermediate->Water

Caption: General mechanism of hydrazone formation.

Experimental Protocols

Synthesis of the Starting Material: this compound

The precursor, this compound, can be synthesized from the corresponding ester, methyl 2-(4-nitrophenyl)acetate, and hydrazine hydrate.

Materials and Reagents:

  • Methyl 2-(4-nitrophenyl)acetate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Protocol:

  • In a round-bottom flask, dissolve methyl 2-(4-nitrophenyl)acetate in a minimal amount of methanol.

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Add cold water to the residue to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound. The product can be recrystallized from a suitable solvent like ethanol if further purification is required.[10]

Solvent-Free Synthesis of Hydrazone Derivatives

This protocol describes two solvent-free methods: mechanochemical grinding and microwave-assisted synthesis.

Materials and Reagents:

  • This compound

  • Various aromatic or aliphatic aldehydes/ketones

  • Mortar and pestle (for grinding method)

  • Microwave synthesizer or a domestic microwave oven (with appropriate safety modifications)

  • Small beaker or vial

Method A: Mechanochemical Grinding

  • In a clean, dry mortar, place equimolar amounts of this compound and the desired aldehyde or ketone.

  • Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The progress of the reaction can often be observed by a change in the physical state or color of the mixture.

  • After grinding, the resulting solid product is typically of high purity.

  • Wash the product with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde/ketone, if necessary.

  • Dry the product to obtain the pure hydrazone derivative.

Method B: Microwave-Assisted Synthesis

  • In a small beaker or a vessel suitable for microwave synthesis, mix equimolar amounts of this compound and the desired aldehyde or ketone.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power level (e.g., 180-300 W) for a short duration (typically 1-5 minutes). Monitor the reaction progress carefully to avoid overheating.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be washed with a small amount of a non-polar solvent and dried.

Synthesis_Workflow cluster_methods Solvent-Free Methods Hydrazide This compound Grinding Mechanochemical Grinding Hydrazide->Grinding Microwave Microwave Irradiation Hydrazide->Microwave Aldehyde Aldehyde / Ketone Aldehyde->Grinding Aldehyde->Microwave Product Hydrazone Product Grinding->Product Microwave->Product Purification Purification (Washing/Drying) Product->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization

Caption: Workflow for solvent-free hydrazone synthesis.

Characterization of Synthesized Hydrazones

The synthesized hydrazone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the product will show the disappearance of the C=O stretching band of the aldehyde/ketone and the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1580-1650 cm⁻¹. The N-H stretching vibration of the hydrazone moiety is also observed.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet for the N=CH proton (for aldehyde-derived hydrazones) and the disappearance of the aldehydic proton signal. The NH proton will also be visible.[7][11]

    • ¹³C NMR: The carbon of the C=N group will have a characteristic chemical shift, and the carbonyl carbon signal of the starting aldehyde/ketone will be absent.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the hydrazone derivative.[11]

Table 1: Representative Spectroscopic Data for a Synthesized Hydrazone Derivative

Analytical Technique Characteristic Peaks/Signals Interpretation
FT-IR (cm⁻¹) ~3250 (N-H), ~1610 (C=N), ~1580 & ~1340 (NO₂)Presence of N-H, imine, and nitro groups.
¹H NMR (δ, ppm) ~11.5 (s, 1H, -NH-), ~8.3 (s, 1H, -N=CH-), 7.5-8.2 (m, Ar-H)Confirms the formation of the hydrazone linkage and the presence of aromatic protons.
¹³C NMR (δ, ppm) ~140 (C=N), 110-150 (Ar-C)Indicates the presence of the imine carbon and aromatic carbons.
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weightConfirms the molecular weight of the product.

Advantages of the Solvent-Free Approach

The solvent-free synthesis of hydrazone derivatives of this compound offers several key advantages over traditional methods:

  • Environmental Friendliness: By eliminating the use of organic solvents, this method significantly reduces chemical waste and environmental pollution.[3]

  • Efficiency: Reaction times are drastically reduced from hours to minutes.

  • High Yields and Purity: These methods often result in higher yields of the desired product with minimal side reactions, often eliminating the need for complex purification steps like column chromatography.[6]

  • Cost-Effectiveness: The reduction in solvent usage, reaction time, and purification steps leads to a more economical process.

  • Simplicity: The experimental setup and procedure are straightforward and easy to perform.

Conclusion

The solvent-free synthesis of hydrazone derivatives of this compound via mechanochemical grinding or microwave irradiation is a highly efficient, environmentally benign, and practical alternative to conventional solution-based methods. This approach aligns with the principles of green chemistry and provides a robust platform for the rapid and clean synthesis of a diverse library of potentially bioactive hydrazone compounds. The protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • Review of Literature | PDF | Organic Synthesis | Green Chemistry - Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Mohamad, S., et al. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37. Available at: [Link]

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  • Al-Ostath, R. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3538. Available at: [Link]

  • Lidström, P., et al. (Eds.). (2001). Microwave Assisted Organic Synthesis. CRC Press.
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  • Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction?. Available at: [Link]

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  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(1), 269-272.
  • Noor, S., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(12), e202104443. Available at: [Link]

  • Babalola, S., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Discovery Reports. Available at: [Link]

  • Babalola, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Discovery Synthesis. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18361-18374. Available at: [Link]

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  • Ajani, O. O., et al. (2010). Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry, 18(1), 214-221. Available at: [Link]

  • Crawford, D. E., et al. (2020). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering, 8(32), 12230–12238. Available at: [Link]

  • Abdullahi, M., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 136-143.
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  • Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(11), 18550-18564. Available at: [Link]

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  • Babalola, S., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. Available at: [Link]

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Application Notes and Protocols for the Antimicrobial Screening of 2-(4-Nitrophenyl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Hydrazide Analogs in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Hydrazide-hydrazone derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including significant antimicrobial properties.[2][3] The core structural motif, characterized by an azomethine group (-NH-N=CH-), is a key determinant of their pharmacological effects.[3] This guide focuses on analogs of 2-(4-Nitrophenyl)acetohydrazide, a class of compounds whose nitro group and hydrazide backbone present compelling opportunities for antimicrobial drug design. The presence of the nitro group can contribute to the antimicrobial effect, a feature seen in established drugs like nitrofurantoin.[4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the synthesis and antimicrobial evaluation of this compound analogs. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.

I. Synthesis of this compound Analogs (Schiff Bases)

The synthesis of the target analogs is a two-step process. First, the core intermediate, this compound, is synthesized from its corresponding ester. Second, this hydrazide is condensed with a variety of substituted aromatic aldehydes to generate a library of Schiff base analogs. This approach allows for the systematic exploration of structure-activity relationships (SAR), where different substitutions on the aldehyde can modulate the antimicrobial potency and spectrum of the final compounds.

Step 1: Synthesis of this compound Intermediate

This foundational step involves the hydrazinolysis of an ester, a reliable and high-yielding reaction to produce the hydrazide necessary for the subsequent condensation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-nitrophenyl)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise. The excess hydrazine ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting ester spot indicates reaction completion.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, followed by chilling in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold ethanol (2x20 mL) to remove unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the resulting white to off-white solid, this compound, in a vacuum oven at 50-60°C to a constant weight. The purity is typically sufficient for the next step, but recrystallization from ethanol can be performed if needed.[5]

Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(4-nitrophenyl)acetohydrazide Analogs

This step involves the condensation reaction between the synthesized hydrazide and various aromatic aldehydes to form the final Schiff base analogs. The use of an acid catalyst, such as glacial acetic acid, is crucial for protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, etc.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will typically precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove the catalyst and any unreacted aldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final analog with high purity.

  • Characterization: Confirm the structure and purity of the synthesized analogs using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for this compound Analogs

G cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Schiff Base (Analog) Synthesis Ester Ethyl 2-(4-nitrophenyl)acetate Reflux1 Reflux in Ethanol (4-6 hours) Ester->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Precipitate1 Precipitation & Filtration Reflux1->Precipitate1 Hydrazide This compound Precipitate1->Hydrazide Hydrazide_input This compound Aldehyde Substituted Aromatic Aldehyde Reflux2 Reflux in Ethanol (3-5 hours) Aldehyde->Reflux2 Catalyst Glacial Acetic Acid Catalyst->Reflux2 Precipitate2 Precipitation & Recrystallization Reflux2->Precipitate2 Analog Final Schiff Base Analog Precipitate2->Analog Hydrazide_input->Reflux2

Caption: General synthesis of this compound analogs.

II. In Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized analogs is evaluated using standardized methods to determine their inhibitory and bactericidal/fungicidal concentrations. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field.[6][7][8]

A. Preparation of Microbial Inoculum

A standardized inoculum is critical for the reproducibility of susceptibility testing. The goal is to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

Protocol:

  • Culture Preparation: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension to achieve the final desired concentration for the assay (e.g., for broth microdilution, a 1:100 dilution in the test medium is common).

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1000 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum (prepared as described above) to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the growth medium and the microbial inoculum (no compound).

    • Negative Control: A well containing only the growth medium (no compound, no inoculum).

    • Solvent Control: A well containing the growth medium, inoculum, and the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

    • Standard Drug Control: A row of wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as a reference.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_stock Prepare Compound Stock Solutions (in DMSO) start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep_stock->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

C. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if an analog is bacteriostatic (inhibits growth) or bactericidal (kills the organism), the MBC/MFC is determined following the MIC assay.

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed at the spot).

III. Data Presentation and Interpretation

Quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound Analogs (µg/mL)

Compound IDR-group (on Aldehyde)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
PN-H -H64128>256128
PN-4Cl -4-Cl326412864
PN-4OH -4-OH16326432
PN-4NO₂ -4-NO₂8163216
Ciprofloxacin (Standard)0.50.251N/A
Fluconazole (Standard)N/AN/AN/A2

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example of MBC/MIC Ratios for Active Analogs

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PN-4NO₂ S. aureus8162Bactericidal
PN-4NO₂ E. coli16644Bactericidal
PN-4OH S. aureus16>256>16Bacteriostatic

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.

IV. Conclusion and Future Directions

This guide provides a robust framework for the synthesis and systematic antimicrobial evaluation of this compound analogs. The protocols herein are designed to be self-validating through the use of appropriate controls and standardized procedures, ensuring the generation of reliable and reproducible data. By creating a library of analogs and screening them against a panel of clinically relevant microorganisms, researchers can effectively identify lead compounds and elucidate critical structure-activity relationships. Promising candidates identified through these screening protocols can then be advanced to further studies, including mechanism of action determination, toxicity profiling, and in vivo efficacy testing, paving the way for the development of the next generation of antimicrobial agents.

V. References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. Available at: [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). National Institutes of Health. Available at: [Link]

  • Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1). Available at: [Link]

  • Aworinde, C. O., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Discovery, 58(315), 216-224. Available at: [Link]

  • Eissa, H. H. (2017). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Docarbonyl Phenyl Dihydrazide, 1,4-Docarbonyl Phenyl Dihydrazide. Journal of Chemical and Pharmaceutical Research, 9(1), 23-31. Available at: [Link]

  • Murhekar, M. M., & Patil, S. D. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849. Available at: [Link]

  • Das, S., & Devi, P. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6), a477-a484. Available at: [Link]

  • Wadhwa, D., & Gaffney, J. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Szymański, P., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available at: [Link]

  • Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. (n.d.). Available at: [Link]

  • Szychowski, K. A., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3539-3551. Available at: [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute.

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Available at: [Link]

  • Yurttas, L., Kaplancikli, Z. A., & Gorgulu-Kahyaoglu, S. (2017). New N'-Arylidene-2-[(4-Nitrophenyl)Piperazın-1-yl]Acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. Letters in Drug Design & Discovery, 14(8), 945-953. Available at: [Link]

  • El-Newehy, M. H., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. Available at: [Link]

  • Chen, H. M., & Withers, S. G. (2007). Syntheses of the 3- and 4-thio analogues of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-gluco- and galactopyranoside. Carbohydrate Research, 342(15), 2212-2222. Available at: [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (n.d.). ResearchGate. Available at: [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). National Institutes of Health. Available at: [Link]

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In Vitro Anticancer Evaluation of 2-(4-Nitrophenyl)acetohydrazide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer with Novel Hydrazone Scaffolds

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the myriad of synthetic scaffolds explored, hydrazone derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of pharmacological activities, including notable anticancer properties. This guide focuses on a specific subset of this family: derivatives of 2-(4-Nitrophenyl)acetohydrazide. The inherent structural features of this scaffold, including the nitrophenyl ring and the reactive acetohydrazide moiety, provide a versatile platform for chemical modification to enhance cytotoxic potency and selectivity against cancer cells.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of these compounds. Moving beyond a simple recitation of protocols, this guide delves into the scientific rationale behind the experimental design, offering insights into the potential mechanisms of action and providing a framework for robust and reproducible data generation. We will explore the primary cytotoxicity screening, delve into the elucidation of apoptotic pathways and cell cycle perturbations, and investigate the potential interaction with key cellular targets such as tubulin.

I. Foundational Anticancer Screening: The MTT Cytotoxicity Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[1]

Scientific Principle

The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Derivatives cell_seeding->compound_prep treatment 4. Treat Cells with Derivatives compound_prep->treatment incubation_24h 5. Incubate for 24-72 hours treatment->incubation_24h add_mtt 6. Add MTT Reagent incubation_24h->add_mtt incubation_4h 7. Incubate for 2-4 hours add_mtt->incubation_4h solubilization 8. Solubilize Formazan Crystals incubation_4h->solubilization read_absorbance 9. Measure Absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 10. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., NIH/3T3 - fibroblast)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the derivatives to the wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound Derivatives
Compound IDDerivative StructureA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)NIH/3T3 IC₅₀ (µM)Selectivity Index (SI) for A549
1a N'-[(4-chlorophenyl)methylidene]-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazideData not availableData not availableData not availableData not availableData not available
1b N'-[(4-methoxyphenyl)methylidene]-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazideData not availableData not availableData not availableData not availableData not available
1c N'-[(4-hydroxyphenyl)methylidene]-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazideData not availableData not availableData not availableData not availableData not available

II. Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

A crucial aspect of anticancer drug evaluation is to determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or necrosis. Apoptosis is a highly regulated process essential for normal tissue homeostasis, and its induction is a hallmark of many effective chemotherapeutic agents. Furthermore, understanding how a compound affects the cell cycle can provide valuable insights into its mechanism of action.

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Scientific Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[2] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), and late apoptotic/necrotic cells (Annexin V⁺/PI⁺).

Experimental Workflow: Apoptosis Analysis

Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry cell_treatment 1. Treat Cells with Derivative (IC50) incubation 2. Incubate for 24-48 hours cell_treatment->incubation harvest_cells 3. Harvest Cells incubation->harvest_cells wash_cells 4. Wash with PBS harvest_cells->wash_cells resuspend 5. Resuspend in Binding Buffer wash_cells->resuspend add_stains 6. Add Annexin V-FITC and PI resuspend->add_stains incubation_dark 7. Incubate in the Dark add_stains->incubation_dark flow_cytometry 8. Analyze by Flow Cytometry incubation_dark->flow_cytometry quantify_apoptosis 9. Quantify Cell Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of a cell doubles during the S phase. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining cells with PI and analyzing them with a flow cytometer, we can distinguish cells in different phases of the cell cycle based on their DNA content. This allows for the identification of cell cycle arrest at a specific phase, a common mechanism of action for many anticancer drugs.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Treatment & Fixation cluster_staining Staining cluster_analysis Flow Cytometry cell_treatment 1. Treat Cells with Derivative (IC50) harvest_cells 2. Harvest and Wash Cells cell_treatment->harvest_cells fixation 3. Fix Cells in Cold Ethanol harvest_cells->fixation wash_fixed 4. Wash Fixed Cells fixation->wash_fixed pi_staining 5. Stain with PI/RNase Solution wash_fixed->pi_staining incubation_dark 6. Incubate in the Dark pi_staining->incubation_dark flow_cytometry 7. Analyze by Flow Cytometry incubation_dark->flow_cytometry analyze_histogram 8. Analyze DNA Content Histogram flow_cytometry->analyze_histogram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

III. Investigating a Potential Molecular Target: Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their inhibition leads to mitotic arrest and apoptosis. Many hydrazone-containing compounds have been reported to inhibit tubulin polymerization.[3] Therefore, investigating the effect of this compound derivatives on tubulin polymerization is a logical step in elucidating their mechanism of action.

Scientific Principle

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be tracked using a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity. Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Data Analysis prepare_mix 1. Prepare Tubulin Reaction Mix add_compounds 2. Add Derivatives to Plate prepare_mix->add_compounds initiate_reaction 3. Initiate Polymerization add_compounds->initiate_reaction monitor_fluorescence 4. Monitor Fluorescence over Time initiate_reaction->monitor_fluorescence plot_curves 5. Plot Polymerization Curves monitor_fluorescence->plot_curves determine_inhibition 6. Determine % Inhibition plot_curves->determine_inhibition

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • This compound derivatives

  • Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reaction Mix Preparation: On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions.

  • Compound Addition: Add the derivatives at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for positive and negative controls, as well as a vehicle control.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the derivatives on the rate and extent of tubulin polymerization can then be quantified.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro anticancer evaluation of this compound derivatives. By systematically assessing their cytotoxicity, and delving into their effects on apoptosis and the cell cycle, researchers can build a robust preclinical data package. The investigation of potential molecular targets, such as tubulin, further refines our understanding of their mechanism of action.

The data generated from these assays will be instrumental in identifying lead compounds for further development. Future studies may involve more in-depth mechanistic investigations, such as Western blotting for key apoptotic and cell cycle regulatory proteins, and ultimately, in vivo studies in animal models to assess the therapeutic potential of these promising derivatives. The versatility of the this compound scaffold, coupled with a rigorous and well-designed in vitro evaluation pipeline, holds significant promise for the discovery of novel and effective anticancer agents.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., & Al-Agamy, M. H. (2021). Hydrazones as Tubulin Polymerization Inhibitors: A Review. Molecules, 26(16), 4983. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide staining. Cold Spring Harbor Protocols, 2016(9), pdb-prot087245. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Yurttas, L., Kaplancikli, Z. A., & Gorgulu-Kahyaoglu, S. (2017). New N'-Arylidene-2-[(4-nitrophenyl)piperazin-1-yl]acetohydrazide Derivatives: Synthesis and Anticancer Activity Investigation. Letters in Drug Design & Discovery, 14(8), 945-953. [Link]

  • Bio-Rad. (n.d.). Annexin V & Apoptosis. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]

Sources

Application Note: A Validated Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 2-(4-Nitrophenyl)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial candidates, specifically focusing on 2-(4-Nitrophenyl)acetohydrazide and its derivatives. The primary method detailed is the broth microdilution assay, a gold standard for quantitative antimicrobial susceptibility testing, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] An alternative method, agar dilution, is also presented. This guide emphasizes the causality behind experimental choices, robust quality control measures, and accurate data interpretation to ensure the generation of reliable and reproducible results critical for preclinical drug development.

Introduction: The Imperative for Standardized MIC Determination

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial effects.[5] The compound this compound belongs to this versatile chemical family. A critical early step in evaluating the potential of such a compound is to quantify its potency against clinically relevant microorganisms.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] It is a fundamental metric used to assess a compound's activity, guide structure-activity relationship (SAR) studies, and provide a preliminary indication of its potential therapeutic efficacy.[6][8] Given its importance, the methodology used to determine the MIC must be robust, standardized, and reproducible. This document provides a comprehensive guide grounded in internationally recognized standards, such as the CLSI M07 document, to ensure data integrity and comparability across different laboratories.[1][2][9]

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10] The principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11][12] Following a defined incubation period, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[6][7]

Causality Behind Method Choice:

  • Quantitative Results: Unlike diffusion-based methods, broth dilution provides a precise numerical MIC value (e.g., in µg/mL), which is essential for comparing the potency of different compounds.[8]

  • High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds against various bacterial strains, making it efficient for screening campaigns.[13]

  • Conservation of Compound: The method requires only small volumes of the test compound, which is particularly advantageous when working with newly synthesized molecules that may be available in limited quantities.[13]

  • Standardization: The method is extensively standardized by bodies like CLSI and EUCAST, ensuring that results are comparable and reliable.[1][14]

Materials and Reagents

  • This compound compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well, sterile, round-bottom microtiter plates[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Sterile petri dishes, test tubes, and diluents[11]

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • p-Iodonitrotetrazolium violet (INT) or Resazurin (optional, for colorimetric endpoint)[12][15]

Detailed Protocol: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2][3]

Part 1: Preparation of Test Compound and Media
  • Compound Stock Solution: Accurately weigh the this compound powder. Due to the likely poor aqueous solubility of hydrazide compounds, prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in 100% DMSO. Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for solubilizing non-polar organic compounds for biological assays. A high-concentration stock minimizes the final DMSO concentration in the assay wells to avoid solvent-induced toxicity to the bacteria. The final DMSO concentration should not exceed 1-2%.

  • Working Solution: Prepare an intermediate dilution of the stock solution in sterile CAMHB. For example, to achieve a final starting test concentration of 128 µg/mL, prepare a 2X working solution of 256 µg/mL in CAMHB.[11]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to room temperature before use.

    • Rationale: CAMHB is the standard medium recommended by CLSI for susceptibility testing of most common, non-fastidious aerobic bacteria.[2] The cation adjustment (Ca²⁺ and Mg²⁺) is crucial for the activity of certain classes of antibiotics and ensures reproducibility.

Part 2: Preparation of Bacterial Inoculum
  • Bacterial Culture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C to obtain isolated colonies.

  • Colony Suspension: Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing sterile saline or broth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland turbidity standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Rationale: A standardized inoculum is one of the most critical variables for reproducibility. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Part 3: Microtiter Plate Assay Setup
  • Plate Layout: Design the plate layout to include the test compound, a positive control (reference antibiotic), a growth control (no compound), and a sterility control (no bacteria).

  • Media Dispensing: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[11]

  • Serial Dilution:

    • Add 100 µL of the 2X working solution (e.g., 256 µg/mL) of the test compound to the wells in Column 1.[11] This results in a total volume of 200 µL.

    • Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down 6-8 times.

    • Transfer 100 µL from Column 1 to Column 2. Mix thoroughly.

    • Repeat this twofold serial dilution process across the plate to Column 10.

    • After mixing Column 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL.[11]

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in Part 2, Step 4) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

MIC_Broth_Microdilution_Workflow Compound Compound C1 C1 Compound:e->C1:w Add 100µL 2X Cmpd + 100µL CAMHB C2 C2 C1:e->C2:w Transfer 100µL C3 C3 C2:e->C3:w ... C10 C10 C3:e->C10:w Transfer 100µL Incubate Incubate C10->Incubate Inoculum Inoculum Inoculum->C1:n Add 100µL Inoculum to Cols 1-11 GC GC Inoculum->GC:n GC->Incubate Read Read Incubate->Read SC SC

Part 4: Reading and Interpreting Results
  • Visual Inspection: After incubation, place the microtiter plate on a dark, non-reflective surface.

  • Check Controls:

    • Sterility Control (Column 12): Should be clear (no growth). If turbid, the media or plate was contaminated.

    • Growth Control (Column 11): Should show distinct turbidity or a pellet of growth at the bottom of the well. If there is no growth, the inoculum was not viable.

    • Trustworthiness: The validity of the entire plate is dependent on the controls. If controls fail, the experiment must be repeated.[16]

  • Determine MIC: Examine the wells containing the test compound, starting from the lowest concentration (Column 10) and moving towards the highest (Column 1). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6][17]

  • (Optional) Colorimetric Reading: If a growth indicator like INT or resazurin was added, the MIC is the lowest concentration where no color change (e.g., from blue to pink for resazurin) is observed, indicating a lack of metabolic activity.[12][15]

Alternative Protocol: Agar Dilution Method

The agar dilution method is a reference standard that can be used for confirmation or when testing fastidious organisms.[18][19][20]

Principle: The test compound is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest concentration of the compound that prevents growth on the agar surface.[8][18][20]

Brief Protocol:

  • Prepare serial twofold dilutions of the this compound compound in a small volume of solvent.

  • Add each dilution to separate aliquots of molten Mueller-Hinton Agar (MHA) held at 45-50°C to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

  • Prepare and standardize the bacterial inoculum as described for the broth microdilution method (Part 2).

  • Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of the standardized inoculum (containing ~10⁴ CFU) onto the surface of each agar plate, including a compound-free control plate.[20]

  • Allow the spots to dry, invert the plates, and incubate for 16-20 hours at 35°C.

  • The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.[6]

Quality Control (QC) - The Self-Validating System

Robust quality control is non-negotiable for ensuring the accuracy and reproducibility of MIC data.[16]

  • QC Strains: Always include reference QC strains with known MIC values for the chosen control antibiotic (e.g., S. aureus ATCC 29213).[21] The CLSI M100 document provides expected MIC ranges for these strains.[22]

  • Frequency: Perform QC testing each time a new batch of reagents is used or on each day of testing. For a new test implementation, daily QC is recommended until 20 consecutive days of acceptable results are achieved.[21]

  • Acceptance Criteria: The MIC value obtained for the reference antibiotic against the QC strain must fall within the acceptable range published by CLSI.[16][22] If the QC result is out of range, patient/test results cannot be reported, and the entire run must be investigated and repeated.

Data Presentation and Interpretation

MIC results should be presented in a clear, tabular format. The MIC is a specific value, not a range. However, it's important to remember that due to the twofold dilution scheme, the "true" MIC lies between the observed MIC and the next lowest concentration.

Table 1: Sample MIC Data for this compound

OrganismStrainCompound A MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 29213 (QC)160.25
Escherichia coliATCC 25922 (QC)640.015
Pseudomonas aeruginosaATCC 27853 (QC)>1280.5
Staphylococcus aureusClinical Isolate 1328 (Resistant)
Escherichia coliClinical Isolate 2640.015

Interpretation:

  • The MIC value itself is just a number. Its clinical relevance is determined by comparing it to established breakpoints.[6][14][23] For novel compounds like this compound, breakpoints do not exist.

  • In a drug discovery context, lower MIC values indicate higher potency.[7] An MIC of 16 µg/mL is more potent than an MIC of 64 µg/mL.

  • Comparing the MIC of the novel compound to that of a reference antibiotic (like Ciprofloxacin) against the same strains provides context for its relative activity.

  • An MIC reported as ">128 µg/mL" indicates that no inhibition was observed at the highest concentration tested.

Data_Interpretation_Flow Start Determine MIC Value (e.g., 16 µg/mL) CheckQC Are QC Strain MICs within CLSI range? Start->CheckQC Compare Compare MIC to Reference Antibiotic MICs CheckQC->Compare Yes Stop Invalid Run Investigate & Repeat CheckQC->Stop No SAR Use in Structure-Activity Relationship (SAR) Studies Compare->SAR Report Report as Quantitative Value (e.g., MIC = 16 µg/mL) SAR->Report

Conclusion

Determining the MIC is a cornerstone of antimicrobial drug discovery. By following a standardized protocol, such as the CLSI-aligned broth microdilution method detailed here, researchers can generate high-quality, reproducible data. The keys to success lie in meticulous preparation of reagents and inocula, the unwavering implementation of a robust quality control system, and a nuanced understanding of how to interpret the resulting data. This application note provides the necessary framework for scientists to confidently assess the in vitro potency of this compound compounds and advance the most promising candidates in the development pipeline.

References

  • Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. Taylor & Francis eBooks. Available at: [Link]

  • Gavan, T. L., & Butler, D. A. (1974). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 5(3), 251-255. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Haltalin, K. C., Markley, A. H., & Woodman, E. (1973). Agar plate dilution method for routine antibiotic susceptibility testing in a hospital laboratory. American Journal of Clinical Pathology, 60(3), 384-394. Available at: [Link]

  • Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI. Available at: [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Available at: [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Available at: [Link]

  • ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11 and CLSI M100-Ed31. Available at: [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01962-17. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

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  • ResearchGate. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene, 57(2), E103–E110. Available at: [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. BSAC. Available at: [Link]

  • de la Gándara, M. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. Available at: [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

  • Harkenthal, M., et al. (2003). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils. Planta Medica, 69(9), 865-868. Available at: [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • MDPI. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(19), 11679. Available at: [Link]

  • Salami, H. A., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) chlorides. Der Pharma Chemica, 7(4), 261-265. Available at: [Link]

  • Borik, R. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 12(6), 1055. Available at: [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2224-2244. Available at: [Link]

  • He, Y., & Xue, S. (2018). Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. Journal of the Chinese Chemical Society, 65(3), 329-335. Available at: [Link]

  • Khan, K. M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 724-733. Available at: [Link]

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Application Notes & Protocols: 2-(4-Nitrophenyl)acetohydrazide as a Cornerstone for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-nitrophenyl)acetohydrazide as a versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic rationale, enabling users to not only replicate but also adapt and innovate upon these methodologies. The protocols detailed herein cover the synthesis of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are prevalent in modern pharmacophores.

Introduction: The Strategic Value of this compound

This compound (MW: 195.18 g/mol , Formula: C₈H₉N₃O₃) is a crystalline solid that has emerged as a highly valuable and versatile building block in synthetic organic and medicinal chemistry.[1][2][3] Its utility stems from the dual reactivity embodied in its structure:

  • The Acetohydrazide Moiety (-CONHNH₂): This functional group is a potent binucleophile, possessing two adjacent nitrogen atoms. This arrangement is primed for cyclocondensation reactions with a variety of carbon-based electrophiles, serving as the direct precursor to the N-N bond found in many five-membered heterocycles.

  • The 4-Nitrobenzyl Moiety: The electron-withdrawing nitro group (-NO₂) imparts distinct electronic properties and provides a handle for further functionalization. The nitro group can be readily reduced to an amine, opening pathways for subsequent derivatization and the synthesis of more complex molecules.

This unique combination makes this compound an ideal scaffold for constructing libraries of heterocyclic compounds for screening in drug discovery programs. Heterocyclic compounds are foundational to pharmaceuticals, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[4]

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] Derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6] A common and efficient pathway to synthesize these scaffolds involves a two-step, one-pot reaction from the parent hydrazide.

Mechanistic Rationale

The synthesis proceeds via an initial condensation of the hydrazide with an aromatic aldehyde to form a stable N-acylhydrazone intermediate. This intermediate then undergoes an oxidative cyclization. The oxidizing agent facilitates the abstraction of two protons, leading to an intramolecular nucleophilic attack by the carbonyl oxygen onto the imine carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.

Workflow for 1,3,4-Oxadiazole Synthesis

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization Hydrazide This compound Hydrazone N-Acylhydrazone Intermediate Hydrazide->Hydrazone Condensation (Ethanol, cat. Acid) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Hydrazone Hydrazone_ref N-Acylhydrazone Oxadiazole 2-(4-Nitrobenzyl)-5-aryl- 1,3,4-oxadiazole Hydrazone_ref->Oxadiazole Oxidizing Agent (e.g., I2, HgO)

Caption: General workflow for the two-step synthesis of 1,3,4-oxadiazoles.

Detailed Experimental Protocol

Objective: To synthesize 2-(4-nitrobenzyl)-5-(phenyl)-1,3,4-oxadiazole.

Materials:

  • This compound (1.0 mmol, 195 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Glacial Acetic Acid (2-3 drops)

  • Absolute Ethanol (20 mL)

  • Yellow Mercuric Oxide (HgO) (2.2 mmol, 476 mg)

  • Iodine (I₂) (1.1 mmol, 279 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • Hydrazone Synthesis: In a 50 mL round-bottom flask, dissolve this compound in 20 mL of absolute ethanol. Add benzaldehyde followed by 2-3 drops of glacial acetic acid.

    • Scientist's Note: The acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature. The N'-benzylidene-2-(4-nitrophenyl)acetohydrazide intermediate will often precipitate. Filter the solid, wash with cold ethanol, and dry.

  • Oxidative Cyclization: To a solution of the dried hydrazone (1.0 mmol) in 10 mL of DMF, add yellow mercuric oxide and iodine.

    • Scientist's Note: This combination is a classic and effective oxidizing system for this cyclization.[6] Other reagents like (diacetoxyiodo)benzene (DIB) or chloramine-T can also be employed, offering potentially milder and heavy-metal-free alternatives.

  • Stir the mixture at room temperature for 8-12 hours until the initial color of iodine fades.

  • Work-up and Purification: Pour the reaction mixture into a 10% aqueous solution of potassium iodide (KI). This will precipitate the product and complex the remaining mercury salts.

  • Filter the crude solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 2-(4-nitrobenzyl)-5-(phenyl)-1,3,4-oxadiazole.

Data Summary:

Reactant AldehydeOxidizing SystemTypical Yield
BenzaldehydeI₂ / HgO in DMF75-85%
4-ChlorobenzaldehydeI₂ / HgO in DMF80-90%
4-MethoxybenzaldehydeI₂ / HgO in DMF70-80%

Synthesis of 5-(4-Nitrobenzyl)-4H-1,2,4-triazole-3-thiol

1,2,4-Triazole derivatives are a paramount class of nitrogen-containing heterocycles with a vast spectrum of pharmacological applications, including antifungal (e.g., Fluconazole), antiviral, and anticancer activities.[7][8][9] The synthesis from an acid hydrazide is a robust and well-established multi-step process.

Mechanistic Rationale

The synthesis begins with the conversion of the hydrazide into a thiosemicarbazide. This is achieved by reacting the hydrazide with a source of thiocyanate. The resulting thiosemicarbazide is the key intermediate. In the presence of a strong base (e.g., NaOH), the thiosemicarbazide undergoes an intramolecular cyclization. The base deprotonates one of the amide/thioamide nitrogens, which then attacks the thio-carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic 4H-1,2,4-triazole-3-thiol.[7]

Workflow for 1,2,4-Triazole-3-thiol Synthesis

Hydrazide This compound Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Acidic Medium KSCN Potassium Thiocyanate (KSCN) KSCN->Thiosemicarbazide Triazole 5-(4-Nitrobenzyl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Intramolecular Cyclization (Reflux) Base Base (e.g., NaOH) Base->Triazole

Caption: Pathway for the synthesis of 1,2,4-triazole-3-thiol from an acid hydrazide.

Detailed Experimental Protocol

Objective: To synthesize 5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol.

Materials:

  • This compound (1.0 mmol, 195 mg)

  • Potassium Thiocyanate (KSCN) (1.2 mmol, 117 mg)

  • Concentrated Hydrochloric Acid (HCl) (0.5 mL)

  • Water (15 mL)

  • Sodium Hydroxide (NaOH) solution (5% w/v, 20 mL)

  • Activated Charcoal

Procedure:

  • Thiosemicarbazide Formation: In a 100 mL round-bottom flask, suspend this compound in 15 mL of water. Add potassium thiocyanate and concentrated HCl.

  • Reflux the mixture for 3-4 hours. A solid precipitate of the thiosemicarbazide intermediate should form.

    • Scientist's Note: The acidic medium is necessary for the formation of isothiocyanic acid (HNCS) in situ, which then reacts with the hydrazide.[7]

  • Cool the reaction mixture, filter the solid, wash with cold water, and dry.

  • Cyclization: Place the dried thiosemicarbazide intermediate (1.0 mmol) in a 100 mL round-bottom flask and add 20 mL of 5% aqueous NaOH solution.

  • Reflux the mixture for 3-5 hours. The solid will dissolve as the sodium salt of the triazole is formed.

    • Scientist's Note: The strong base is critical for deprotonation, initiating the intramolecular nucleophilic attack that leads to ring closure. Refluxing provides the necessary energy to overcome the activation barrier for the dehydration/cyclization step.[7]

  • Work-up and Purification: After reflux, cool the solution and treat it with a small amount of activated charcoal to decolorize. Filter the hot solution.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of 5-6.

  • A solid crystalline product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize from dilute ethanol to obtain pure 5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol. (Expected Yield: ~60%, M.P. ~282 °C).[7]

Synthesis of 5-(4-Nitrobenzyl)-1,3,4-thiadiazole-2-thiol

1,3,4-Thiadiazoles are another class of heterocycles with significant importance in medicinal chemistry, often exhibiting antibacterial, antifungal, and antitubercular properties. The synthetic route from a hydrazide using carbon disulfide is direct and efficient.

Mechanistic Rationale

The reaction involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH). This forms a potassium dithiocarbazate salt. Upon heating in an acidic or sometimes neutral medium, this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.[10][11]

Workflow for 1,3,4-Thiadiazole-2-thiol Synthesis

Hydrazide This compound Salt Potassium Dithiocarbazate Salt Hydrazide->Salt CS2 Carbon Disulfide (CS₂) CS2->Salt Base Base (KOH in Ethanol) Base->Salt Thiadiazole 5-(4-Nitrobenzyl)-1,3,4- thiadiazole-2-thiol Salt->Thiadiazole Cyclization (Reflux)

Caption: Synthesis of 1,3,4-thiadiazole-2-thiol via a dithiocarbazate intermediate.

Detailed Experimental Protocol

Objective: To synthesize 5-(4-nitrobenzyl)-1,3,4-thiadiazole-2-thiol.

Materials:

  • This compound (1.0 mmol, 195 mg)

  • Carbon Disulfide (CS₂) (1.5 mmol, 114 mg, 90 µL)

  • Potassium Hydroxide (KOH) (1.5 mmol, 84 mg)

  • Absolute Ethanol (25 mL)

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Salt Formation: In a 100 mL round-bottom flask, dissolve this compound and potassium hydroxide in 25 mL of absolute ethanol.

  • Cool the solution in an ice bath and add carbon disulfide dropwise with constant stirring.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours. The potassium dithiocarbazate salt will precipitate.

    • Scientist's Note: The use of a strong base (KOH) is essential to deprotonate the hydrazide, increasing its nucleophilicity for the attack on the relatively weak electrophile, CS₂.

  • Cyclization: Gently reflux the reaction mixture for 6-8 hours. During this time, the cyclization to the thiadiazole ring occurs.

  • Work-up and Purification: After reflux, cool the mixture and reduce the volume of ethanol by about half using a rotary evaporator.

  • Pour the concentrated mixture into 50 mL of ice-cold water.

  • Acidify the solution with concentrated HCl until the product precipitates completely (pH ~5-6).

  • Filter the crude solid, wash extensively with cold water, and dry.

  • Recrystallize from ethanol to afford the pure 5-(4-nitrobenzyl)-1,3,4-thiadiazole-2-thiol.

References

  • Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Available at: [Link].

  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link].

  • ResearchGate. Reaction of compound 1 with carbon disulfide. Available at: [Link].

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link].

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link].

  • Journal of Chemical Research. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Available at: [Link].

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link].

  • PubChem. This compound. Available at: [Link].

  • Nature Communications. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available at: [Link].

  • Growing Science. Approaches for synthesis and structural modification of functionally substituted 1,2,4-triazolo[3,4-b][1][2][7]thiadiazoles: A review. Available at: [Link].

  • Asian Journal of Research in Chemistry. A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Available at: [Link].

  • MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link].

  • Science of Synthesis. Product Class 14: 1,2,4-Triazoles. Available at: [Link].

  • ResearchGate. Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link].

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link].

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available at: [Link].

  • ResearchGate. A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Available at: [Link].

  • ScienceOpen. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link].

  • Bentham Open. A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link].

  • National Institutes of Health (NIH). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available at: [Link].

  • MDPI. Azides in the Synthesis of Various Heterocycles. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link].

  • Research & Reviews: Journal of Chemistry. Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Available at: [Link].

  • Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link].

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Application of 2-(4-Nitrophenyl)acetohydrazide Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-nitrophenyl)acetohydrazide derivatives as a versatile class of enzyme inhibitors. Moving beyond a rigid template, this guide is structured to provide an in-depth understanding of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their inhibitory potential against clinically relevant enzymes such as urease and monoamine oxidase.

Introduction: The this compound Scaffold - A Privileged Structure in Enzyme Inhibition

The this compound core represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly the corresponding hydrazones formed by condensation with various aldehydes and ketones, have demonstrated a broad spectrum of biological activities. The inherent structural features of this scaffold, including the nitrophenyl ring and the reactive hydrazide moiety, provide a foundation for designing potent and selective enzyme inhibitors. The ease of synthesis and the potential for diverse functionalization make these derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas.

The general structure of these derivatives allows for systematic modification at the R-group, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the target enzyme. This guide will delve into the practical aspects of working with these compounds, from their synthesis to their application as inhibitors of specific enzyme systems.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into hydrazones is a straightforward and well-established chemical process. This section provides a general protocol for the synthesis of the core hydrazide and its conversion to N'-substituted derivatives.

Protocol: Synthesis of this compound

This protocol describes the synthesis of the parent hydrazide from the corresponding ester.

Materials:

  • Methyl or ethyl 2-(4-nitrophenyl)acetate

  • Hydrazine hydrate (80-100%)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl or ethyl 2-(4-nitrophenyl)acetate in a minimal amount of methanol or ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or under reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product.

Protocol: Synthesis of N'-Substituted-2-(4-nitrophenyl)acetohydrazide Derivatives (Hydrazones)

This protocol outlines the general procedure for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone.

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., substituted benzaldehydes)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve an equimolar amount of this compound and the desired aldehyde or ketone in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or under reflux. The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start with Methyl 2-(4-nitrophenyl)acetate hydrazide This compound start->hydrazide Hydrazine Hydrate hydrazone N'-Substituted Derivative (Hydrazone) hydrazide->hydrazone Condensation aldehyde Aldehyde/Ketone aldehyde->hydrazone

Caption: General workflow for the synthesis of this compound derivatives.

Application as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a promising therapeutic strategy to combat these infections.[1] Several this compound derivatives have shown potent inhibitory activity against urease.

Mechanism of Urease Inhibition

While the exact mechanism can vary with the specific derivative, hydrazones are known to chelate the nickel ions in the active site of urease, thereby inactivating the enzyme. The nitrogen and oxygen atoms of the hydrazone moiety can coordinate with the metal ions, disrupting the catalytic cycle.

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric assay to determine the in vitro inhibitory activity of compounds against urease by quantifying the amount of ammonia produced.[2]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard inhibitor (e.g., thiourea)

  • Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5 M sodium hydroxide containing 0.1% sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of the test compound solution at various concentrations.

    • For the positive control, add a known urease inhibitor.

    • For the negative control (100% enzyme activity), add the solvent used for the test compounds.

    • 25 µL of urease solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of phenol reagent to each well.

    • Add 50 µL of alkali reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 10 minutes for color development.

  • Measurement: Measure the absorbance at a wavelength of 630 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

Structure-Activity Relationship (SAR) Insights for Urease Inhibition

Studies on N'-benzylidene-2-(4-nitrophenoxy)acetohydrazides have provided some initial SAR insights. For instance, the presence and position of substituents on the benzylidene ring significantly influence the inhibitory potency.

CompoundSubstituent on Benzylidene RingIC50 (µM) against UreaseReference
1 2-Bromo8.4
2 4-Nitro20.2

These findings suggest that electron-withdrawing groups on the benzylidene moiety are favorable for urease inhibition, with the position of the substituent playing a crucial role in the inhibitory activity. Further systematic variations of the substituent are necessary to establish a more comprehensive SAR.

Application as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). Hydrazide and hydrazone-based compounds have been extensively studied as MAO inhibitors.[3]

Mechanism of MAO Inhibition

Hydrazide derivatives can act as either reversible or irreversible inhibitors of MAO. Irreversible inhibition often involves the formation of a covalent bond with the flavin cofactor of the enzyme. Reversible inhibitors, on the other hand, bind non-covalently to the active site. The nature of the inhibition depends on the specific chemical structure of the derivative.

Protocol: In Vitro MAO Inhibition Assay (Amplex® Red Method)

This is a continuous fluorometric assay that detects the hydrogen peroxide produced during the MAO-catalyzed oxidation of its substrate.[4]

Materials:

  • Human recombinant MAO-A and MAO-B

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate for each isoform)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Standard inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare a working solution of Amplex® Red and HRP in phosphate buffer.

  • Assay Setup: In a black 96-well plate, add the following to each well:

    • 50 µL of phosphate buffer.

    • 2 µL of the test compound solution at various concentrations.

    • For positive controls, add known MAO inhibitors.

    • For negative controls, add the solvent.

    • 20 µL of MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the Amplex® Red/HRP/substrate mixture to each well.

  • Measurement: Immediately start measuring the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Enzyme Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Pre-incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Detect Product Formation reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

Potential for Other Enzyme Targets and Future Directions

The versatile nature of the this compound scaffold suggests its potential for inhibiting other classes of enzymes. Preliminary research on related hydrazone structures has indicated activity against enzymes such as:

  • Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease.[5][6]

  • Bacterial Enzymes: The antibacterial potential of hydrazone derivatives suggests they may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

Future research should focus on expanding the library of this compound derivatives and screening them against a wider range of enzyme targets. Detailed mechanistic studies, including enzyme kinetics and X-ray crystallography of inhibitor-enzyme complexes, will be crucial for understanding the mode of action and for the rational design of more potent and selective inhibitors.

Conclusion

Derivatives of this compound represent a promising and accessible class of compounds for the discovery of novel enzyme inhibitors. This guide has provided a foundational framework for their synthesis and evaluation against urease and monoamine oxidase. The straightforward chemistry, coupled with the demonstrated biological activity, makes this scaffold an excellent starting point for academic research and early-stage drug discovery programs. By applying the protocols and understanding the principles outlined herein, researchers can effectively explore the therapeutic potential of this versatile chemical series.

References

  • BioVision. (2015). Urease Activity Assay Kit (Colorimetric). Available at: [Link]

  • Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940-946.
  • Duarte, D., et al. (2022).
  • Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34.
  • Shaik, A. B., et al. (2022).
  • Wang, F., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 32(11), 1397-1404.
  • Lee, K., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(16), 4945.
  • Kosikowska, P., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review.
  • Al-Hourani, B. J., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Dar, A. A., et al. (2017). A Current Perspective on the Inhibition of Cholinesterase by Natural and Synthetic Inhibitors. Current Pharmaceutical Design, 23(16), 2350-2367.
  • Tih, A. E., et al. (2020). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. Molecules, 25(18), 4113.
  • Zia-ur-Rehman, M., et al. (2007). N′-(2,4-Dinitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
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  • Pocker, Y., & Stone, J. T. (1967). Kinetics and Inhibition of Carbonic Anhydrase-Catalyzed Hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic Acid Sultone.
  • Wnorowski, A., & El-Sayed, N. S. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 23(15), 8206.
  • Obaid, R. J., et al. (2022). Selected examples of commercially available cholinesterase inhibitors.
  • Maresca, A., et al. (2020). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 18(12), 621.
  • Zhang, Y., et al. (2013). Synthesis of N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones and their anion sensing. Chinese Journal of Chemistry, 31(5), 659-664.
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Characterization of 2-(4-Nitrophenyl)acetohydrazide Derivatives by Mass Spectrometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenyl)acetohydrazide serves as a crucial building block in medicinal chemistry, primarily for the synthesis of Schiff bases and other hydrazone derivatives, which exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural confirmation of these synthesized derivatives is paramount for establishing structure-activity relationships and advancing drug development pipelines. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information through fragmentation analysis. This guide provides a comprehensive overview and detailed protocols for the characterization of this compound derivatives using Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).

Principle and Theoretical Background

The characterization of this compound derivatives by mass spectrometry involves the ionization of the analyte molecules, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and their subsequent detection.

1.1. Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique, ideal for the analysis of moderately polar and thermally labile molecules like hydrazide derivatives.[3] In ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For hydrazide derivatives, which contain several basic nitrogen atoms, ESI in positive ion mode is highly effective, typically generating protonated molecules, denoted as [M+H]⁺.

1.2. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a full-scan MS spectrum provides the molecular weight of the compound (from the molecular ion), it offers limited structural information. Tandem mass spectrometry (MS/MS) is employed to elicit structural details by inducing fragmentation of a selected precursor ion.[4] In a typical MS/MS experiment, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure, allowing for unambiguous identification.

Experimental Workflow

The overall process for characterizing these derivatives involves sample preparation, mass spectrometric analysis, and data interpretation. The workflow ensures that the analyte is introduced into the mass spectrometer in a suitable form and that the data acquired is robust and informative.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Interpretation Sample Synthesized Derivative (Solid or in Reaction Mixture) Dissolution Dissolution in Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to ~1-10 µg/mL Dissolution->Dilution Infusion Direct Infusion or LC Injection Dilution->Infusion Introduce Sample ESI Electrospray Ionization (ESI) Infusion->ESI MS1 MS1 Scan (Detect [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Analysis Analyze Spectra MS2->Analysis Acquire Data Fragmentation Propose Fragmentation Pathways Analysis->Fragmentation Confirmation Structural Confirmation Fragmentation->Confirmation

Caption: General workflow for MS analysis of this compound derivatives.

Instrumentation and Reagents

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source is required. Common configurations include Quadrupole, Time-of-Flight (TOF), Ion Trap, or hybrid systems like Quadrupole-TOF (Q-TOF) or Triple Quadrupole (QqQ).

  • HPLC System (Optional): For analysis of complex mixtures or for purification, a High-Performance Liquid Chromatography system is coupled to the mass spectrometer.

  • Syringe Pump: For direct infusion analysis.

  • Reagents and Solvents:

    • Methanol (HPLC or MS grade)

    • Acetonitrile (HPLC or MS grade)

    • Water (HPLC or MS grade)

    • Formic Acid (for modifying pH and improving ionization)

    • The this compound derivative to be analyzed.

Detailed Protocols

Protocol 1: Sample Preparation for Direct Infusion

Causality: This protocol is designed for rapid screening and characterization of a purified compound. The goal is to prepare a dilute, clean solution to ensure stable spray and optimal ionization without contaminating the ion source.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with 50:50 methanol:water containing 0.1% formic acid. This brings the concentration to 10 µg/mL. The acidic mobile phase promotes protonation, enhancing the [M+H]⁺ signal.

  • Final Dilution: Further dilute the working solution to 1 µg/mL using the same solvent system. This concentration is typically sufficient for modern mass spectrometers and prevents signal saturation.

  • Sonication: Briefly sonicate the final solution to ensure complete dissolution and homogeneity.

Protocol 2: Direct Infusion ESI-MS and MS/MS Analysis

Causality: Direct infusion provides a constant stream of analyte to the mass spectrometer, which is ideal for optimizing instrument parameters and acquiring high-quality MS/MS spectra without chromatographic separation.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.

  • Infusion: Load the final 1 µg/mL sample solution into a syringe and place it on a syringe pump. Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Full Scan: Acquire a full scan spectrum over a mass range of m/z 100-1000. Identify the m/z value corresponding to the expected [M+H]⁺ ion. Also, look for common adducts like [M+Na]⁺ and [M+K]⁺.

  • MS/MS Acquisition:

    • Set up a new experiment in product ion scan mode.

    • Select the m/z of the [M+H]⁺ ion as the precursor ion.

    • Apply collision energy. Start with a collision energy of 15-20 eV and acquire spectra.

    • Create a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragments, from low-energy (stable fragments) to high-energy (smaller fragments) dissociations.

Data Analysis and Interpretation

The key to structural confirmation lies in interpreting the fragmentation pattern observed in the MS/MS spectrum. The this compound core provides several predictable cleavage sites.

5.1. Core Structure and Expected Molecular Ion

The parent molecule, this compound, has a molecular formula of C₈H₉N₃O₃ and a monoisotopic mass of 195.0644 Da.[5] In positive mode ESI-MS, it is expected to be observed as the protonated molecule [M+H]⁺ at m/z 196.0717 .

5.2. Predicted Fragmentation Pathways

The fragmentation of the protonated this compound molecule is driven by the stability of the resulting fragment ions and neutral losses.[4][6] Key fragmentation pathways are outlined below.

Fragmentation cluster_main Proposed Fragmentation of Protonated this compound M [M+H]⁺ m/z 196.07 F1 Fragment A 4-Nitrophenylacetyl Cation m/z 180.04 M->F1 - NH₃ (17.03) F3 Fragment C m/z 151.05 M->F3 - H₂N-NH₂ (32.05) F2 Fragment B 4-Nitrobenzyl Cation m/z 136.04 F1->F2 - CO (27.99) F4 Fragment D m/z 106.02 F2->F4 - NO (29.99)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for high yield of 2-(4-Nitrophenyl)acetohydrazide hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)acetohydrazide Hydrazones

Welcome to the technical support guide for the synthesis and optimization of this compound hydrazones. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it for maximal yield and purity.

Part A: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses the fundamental questions regarding the synthesis of hydrazones from this compound. Understanding these core concepts is the first step toward troubleshooting and optimization.

Q1: What is the fundamental reaction mechanism for hydrazone formation?

The synthesis of a hydrazone is a classic condensation reaction between a hydrazide (in this case, this compound) and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically acid-catalyzed.

  • Nucleophilic Addition: The reaction begins with the activation of the carbonyl group by an acid catalyst (H⁺), which protonates the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The terminal nitrogen of the hydrazide, acting as a nucleophile, then attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (H₂O). Subsequently, a lone pair of electrons from the adjacent nitrogen atom helps to expel a molecule of water, forming a C=N double bond. The final deprotonation of the nitrogen atom regenerates the acid catalyst and yields the stable hydrazone product.

Reaction_Mechanism Reactants Hydrazide + Carbonyl (Aldehyde/Ketone) Intermediate1 Protonated Carbonyl Reactants->Intermediate1 1. Protonation H_plus H⁺ (Catalyst) H_plus->Intermediate1 Intermediate2 Tetrahedral Intermediate (Carbinolamine) Intermediate1->Intermediate2 2. Nucleophilic Attack Intermediate3 Protonated Carbinolamine Intermediate2->Intermediate3 3. Proton Transfer Product Hydrazone Intermediate3->Product 4. Elimination Water H₂O Intermediate3->Water H_plus_regen H⁺ (Regenerated) Product->H_plus_regen

Caption: Acid-catalyzed mechanism of hydrazone formation.

Q2: Why is pH control so critical for achieving high yields?

The rate of hydrazone formation is highly dependent on the pH of the reaction medium.[1] The optimal pH is typically in a mildly acidic range, around 4 to 6.[2] This is a delicate balance for two competing reasons:

  • If the pH is too high (neutral or basic): The concentration of H⁺ ions is too low to effectively catalyze the dehydration of the carbinolamine intermediate (Step 4 in the mechanism). This step becomes the rate-limiting factor, and the overall reaction slows down dramatically.[2][3]

  • If the pH is too low (highly acidic): The acid will protonate the nucleophilic nitrogen of the this compound. This protonated hydrazide is no longer nucleophilic and cannot attack the carbonyl carbon, effectively stopping the reaction at the first step.[1][2]

Therefore, maintaining the pH in the "sweet spot" is essential. This is typically achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid or formic acid, to the reaction mixture.[2]

Q3: How do the structures of the aldehyde/ketone reactants influence reaction rates?

The electronic and steric properties of the carbonyl reactant significantly affect the reaction kinetics.

  • Aldehydes vs. Ketones: Aliphatic aldehydes are generally the most reactive, followed by aromatic aldehydes, with ketones being the least reactive.[1] This is due to ketones having two electron-donating alkyl/aryl groups (which reduce the electrophilicity of the carbonyl carbon) and greater steric hindrance around the reaction center compared to aldehydes, which have only one such group and a small hydrogen atom.

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on an aromatic aldehyde or ketone will increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and increasing the overall reaction rate.[3] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease reactivity. For example, 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde.[3]

Q4: What is the recommended solvent for this reaction?

The choice of solvent is crucial for ensuring that both the this compound and the carbonyl compound are fully dissolved, allowing for a homogeneous reaction mixture.

  • Protic Solvents: Protic solvents like ethanol and methanol are most commonly used and are often the best choice.[2] They are effective at solvating the reactants and the polar intermediates. A typical procedure involves dissolving the carbonyl compound and the hydrazide in ethanol and then adding a few drops of glacial acetic acid to catalyze the reaction.[4][5]

  • Solvent-Free Conditions: In some cases, solvent-free (neat) reactions can be highly efficient, proceed quickly at room temperature, and offer a greener alternative by reducing solvent waste.[6][7] This method is particularly effective when one of the reactants is a liquid.

Part B: Troubleshooting Guide - From Problem to Solution

This section is designed to provide direct answers to common problems encountered during the synthesis of this compound hydrazones.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check1 1. Analyze Reaction Mixture (TLC, LC-MS) Start->Check1 Check2 2. Review Reaction Parameters Start->Check2 Check3 3. Evaluate Workup & Purification Start->Check3 Prob1a Unreacted Starting Material? Check1->Prob1a Prob1b Unexpected Side Products? Check1->Prob1b Sol1 Adjust Stoichiometry (Slight excess of hydrazide) Check2->Sol1 Sol2 Verify pH (Add catalytic acid, aim for pH 4-6) Check2->Sol2 Sol3 Increase Time / Temperature (e.g., 40-60°C, monitor by TLC) Check2->Sol3 Sol4 Check Reagent Purity (Use fresh hydrazide & pure carbonyl) Check2->Sol4 Sol7 Optimize Crystallization (Test different solvents, triturate oil) Check3->Sol7 Sol8 Consider Chromatography (Base-treated silica/alumina) Check3->Sol8 Prob1a->Check2 Yes Sol5 Minimize Azine Formation (Use hydrazide excess) Prob1b->Sol5 Likely Azine Sol6 Prevent Cyclization (Screen different solvents) Prob1b->Sol6 Other Spots

Caption: Troubleshooting workflow for low hydrazone yield.

Q1: My reaction yield is very low, and I see a lot of unreacted starting material on my TLC. What should I check first?

When facing a low yield with significant starting material remaining, systematically review your reaction parameters.

  • Verify pH: This is the most common culprit. Did you add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid)? Without it, the reaction is often too slow.[2] Use pH paper to ensure the mixture is mildly acidic (pH 4-6).

  • Reaction Time and Temperature: Hydrazone formation can be slow, especially with less reactive ketones. If the reaction is proceeding sluggishly at room temperature, consider gentle heating to 40-60°C and extending the reaction time.[2] Always monitor the progress by TLC until the starting carbonyl spot has been consumed.

  • Reagent Purity: Ensure your this compound and carbonyl compound are pure. Impurities can inhibit the reaction. Hydrazine derivatives can degrade over time, so using a fresh bottle is advisable.[2][8]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 equivalents) of the this compound can help drive the reaction to completion and minimize certain side reactions.[8]

Q2: I'm observing an unexpected, less polar spot on my TLC plate. What could this side product be, and how can I prevent it?

The most probable side product in a hydrazone synthesis is an azine .[8][9]

  • Cause of Azine Formation: Azines (R₂C=N-N=CR₂) are formed when the initially created hydrazone reacts with a second molecule of the unreacted carbonyl compound.[8][10] This is more likely to occur if there is an excess of the carbonyl starting material or if the reaction is run for an extended period under harsh conditions.

  • Prevention: The most effective way to prevent azine formation is to control the stoichiometry. Use a slight excess of this compound relative to the carbonyl compound.[8] This ensures the carbonyl is consumed quickly, minimizing its availability to react with the desired hydrazone product.

Q3: My product separated as an oil instead of a crystalline solid. How can I purify it?

Oily products can be challenging but are often purifiable with the right technique.

  • Trituration: Try stirring the oil vigorously with a cold, non-polar solvent like n-hexane, pentane, or diethyl ether.[11] This process, known as trituration, can often induce crystallization by washing away impurities that inhibit the formation of a crystal lattice.

  • Recrystallization: If trituration fails, attempt recrystallization from a different solvent system. Ethanol is a good starting point. If the product is too soluble, try a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane.[11] Dissolve the oil in a minimum amount of the more polar solvent and slowly add the less polar solvent until turbidity persists, then cool.

  • Chromatography: As a last resort, column chromatography can be used. Caution: Unsubstituted hydrazones can be sensitive to the acidic nature of standard silica gel, potentially causing decomposition.[12] To mitigate this, use a column packed with basic alumina or silica gel that has been pre-treated with a solvent containing 1% triethylamine.[12]

Optimized General Protocol and Data Summary

This section provides a standardized starting protocol for the synthesis and a table summarizing typical reaction conditions.

Experimental Protocol: General Synthesis of this compound Hydrazones
  • Reactant Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable volume of absolute ethanol (e.g., 10 mL per mmol of carbonyl).

  • Hydrazide Addition: To this solution, add this compound (1.05 - 1.1 eq) and stir until fully dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the limiting carbonyl reactant is consumed. If the reaction is slow, gently warm the mixture to 40-60°C.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to promote precipitation of the hydrazone product.[4]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[13]

  • Drying: Dry the purified product under vacuum to obtain the final this compound hydrazone.

Table 1: Summary of Optimized Reaction Conditions
Carbonyl Substrate TypeRecommended SolventCatalystTypical TemperatureTypical TimeExpected Reactivity
Aliphatic AldehydesEthanol, MethanolAcetic AcidRoom Temp1 - 4 hoursVery High
Aromatic Aldehydes (EWG)Ethanol, MethanolAcetic AcidRoom Temp - 40°C2 - 6 hoursHigh
Aromatic Aldehydes (EDG)EthanolAcetic Acid40 - 60°C4 - 12 hoursModerate
Aliphatic KetonesEthanolAcetic Acid50°C - Reflux6 - 24 hoursModerate to Low
Aromatic KetonesEthanol, Acetic AcidAcetic AcidReflux12 - 48 hoursLow

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

References

  • Technical Support Center: Optimizing Hydrazone Form
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Journal of the American Chemical Society. (URL: )
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  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (URL: )
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF - ResearchG
  • troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride - Benchchem. (URL: )
  • Convenient method of peptide hydrazide synthesis using a new hydrazone resin | Request PDF - ResearchG
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  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control - ChemRxiv. (URL: )
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  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones - Discovery Scientific Society. (URL: [Link])

  • (PDF) Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (URL: [Link])

  • 2-(2-Nitrophenyl)acetohydrazide - PMC - NIH. (URL: [Link])

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  • Acetic acid, 2-(4-nitrophenyl)hydrazide | C8H9N3O3 | CID 3404344 - PubChem. (URL: [Link])

  • Acetone hydrazone - Organic Syntheses Procedure. (URL: [Link])

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (URL: [Link])

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PubMed Central. (URL: [Link])

  • This compound (C8H9N3O3) - PubChemLite. (URL: [Link])

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  • Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives - ResearchGate. (URL: [Link])

  • Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones - DRUG DISCOVERY. (URL: [Link])

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Common side products in the synthesis of 2-(4-Nitrophenyl)acetohydrazide derivatives and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(4-nitrophenyl)acetohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind the formation of common side products and provide actionable strategies for their prevention and mitigation.

Q1: My final product is contaminated with a higher molecular weight impurity that shows two acyl signals in the NMR. What is this and how can I prevent it?

A1: This is highly indicative of the formation of a 1,2-diacylhydrazine side product, specifically N,N'-bis(2-(4-nitrophenyl)acetyl)hydrazine.

This is the most common side product in hydrazide synthesis. It arises from the reaction of one molecule of hydrazine with two molecules of the ester, ethyl (4-nitrophenyl)acetate.

Mechanism of Formation:

The initial product, this compound, still possesses a nucleophilic -NH2 group. This group can attack another molecule of the starting ester, leading to the formation of the diacylhydrazine.

Prevention Strategies:

  • Control of Stoichiometry: The most effective way to prevent diacylation is to use a significant excess of hydrazine hydrate. A 5 to 10-fold molar excess of hydrazine hydrate relative to the ester is recommended. This ensures that the ester is more likely to react with hydrazine hydrate rather than the already formed hydrazide.

  • Reaction Temperature: Maintain a moderate reaction temperature. While heating can accelerate the reaction, excessive heat can promote the less sterically hindered and more reactive primary amine of the desired product to attack the ester. Refluxing in a lower-boiling solvent like ethanol is generally sufficient.

  • Order of Addition: Adding the ester dropwise to the hydrazine hydrate solution can help maintain a high concentration of hydrazine relative to the ester throughout the reaction, further minimizing the chance of diacylation.

Workflow for Preventing Diacylation:

G cluster_0 Reaction Setup cluster_1 Addition of Ester cluster_2 Reaction and Work-up A Charge reactor with 5-10 eq. Hydrazine Hydrate B Add Ethanol as solvent A->B C Heat to a gentle reflux B->C D Add Ethyl (4-nitrophenyl)acetate dropwise over 30-60 min C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Precipitate product in cold water F->G H Filter and wash the product G->H

Caption: Workflow for minimizing diacylation side products.

Q2: I've noticed some discoloration in my product, and I suspect the nitro group might be reacting. Is this possible?

A2: Yes, the reduction of the nitro group is a potential side reaction, especially under certain conditions.

Hydrazine is a known reducing agent, and while the reduction of an aromatic nitro group typically requires a catalyst (like Raney Nickel or Palladium on carbon), prolonged heating or the presence of metallic impurities can facilitate this side reaction.[1][2] This can lead to the formation of 4-aminophenyl derivatives, which can further react to form complex colored impurities.

Prevention Strategies:

  • Catalyst-Free Environment: Ensure your reaction vessel is free from any residual metal catalysts from previous reactions. Use high-purity solvents and reagents.

  • Moderate Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that can lead to colored impurities.

Q3: My crude product is acidic, and I see a significant amount of a water-soluble impurity. What could this be?

A3: This is likely due to the hydrolysis of the starting ester, ethyl (4-nitrophenyl)acetate, to 4-nitrophenylacetic acid.

This side reaction is promoted by the presence of water in the reaction mixture. Although hydrazine hydrate contains water, excessive amounts or the use of wet solvents can lead to the hydrolysis of the ester. The resulting carboxylic acid will not react with hydrazine under these conditions and will remain as an impurity.

Prevention Strategies:

  • Use Anhydrous Solvents: Employ anhydrous ethanol or another suitable alcohol as the solvent to minimize the amount of water in the reaction.

  • High-Quality Hydrazine Hydrate: Use a reputable source for hydrazine hydrate to ensure its concentration is as specified.

  • Aqueous Work-up: The resulting 4-nitrophenylacetic acid can be easily removed during work-up. Washing the crude product with a dilute solution of sodium bicarbonate will deprotonate the carboxylic acid, making it soluble in the aqueous phase, while the desired hydrazide remains in the organic phase or as a solid precipitate.

Purification Protocol to Remove Acidic Impurities:

StepProcedurePurpose
1Suspend the crude product in a suitable organic solvent (e.g., ethyl acetate).To dissolve the desired product and some impurities.
2Wash the organic layer with a saturated solution of sodium bicarbonate.To remove the acidic 4-nitrophenylacetic acid.
3Separate the organic layer and wash with brine.To remove residual water and salts.
4Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.To remove traces of water.
5Filter and concentrate the organic layer under reduced pressure to obtain the purified product.To isolate the pure this compound.
Q4: I am observing a complex mixture of products, and I suspect my starting material is reacting with itself. Is this a known issue?

A4: Yes, the self-condensation of ethyl (4-nitrophenyl)acetate via a Claisen-type condensation is a possible side reaction.

The methylene protons (


) in ethyl (4-nitrophenyl)acetate are activated by both the adjacent ester group and the phenyl ring. In the presence of a base (hydrazine is a weak base), the ester can be deprotonated to form an enolate, which can then attack the carbonyl group of another molecule of the ester. This leads to the formation of a β-keto ester, ethyl 3-(4-nitrophenyl)-2-(4-nitrophenylacetyl)propanoate.

Prevention Strategies:

  • Low Reaction Temperature: Keeping the reaction temperature low will disfavor the formation of the enolate and subsequent self-condensation.

  • Rapid Consumption of the Ester: Using a sufficient excess of hydrazine hydrate will ensure that the ester reacts preferentially with the hydrazine rather than undergoing self-condensation. The dropwise addition of the ester to the hydrazine solution is also beneficial here.

  • Avoid Strong Bases: Do not add any additional strong bases to the reaction mixture, as this will significantly promote the Claisen condensation.

Reaction Scheme of Side Product Formation:

G cluster_0 Desired Reaction cluster_1 Side Reactions A Ethyl (4-nitrophenyl)acetate B This compound A->B + Hydrazine Hydrate D Diacylhydrazine A->D + Product E 4-Nitrophenylacetic Acid A->E + H₂O F Claisen Product (β-keto ester) A->F + Base (Hydrazine) G Reduced Nitro Group Product B->G Reduction C Hydrazine Hydrate

Caption: Overview of desired reaction and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

This protocol is optimized to minimize the formation of diacylhydrazine and other common side products.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (5.0 eq) to absolute ethanol.

  • Heating: Gently heat the mixture to reflux.

  • Ester Addition: To the refluxing solution, add ethyl (4-nitrophenyl)acetate (1.0 eq) dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

References

  • Kuhn, L. P. (1950). CATALYTIC REACTIONS OF HYDRAZINE. BALLISTIC RESEARCH LABS ABERDEEN PROVING GROUND MD.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-nitrophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low yield is one of the most frequently reported issues in the synthesis of this compound. This guide will walk you through a systematic approach to identify the root cause of this problem and implement effective solutions.

Question 1: My yield of this compound is consistently low. What are the most probable causes?

Several factors can contribute to a diminished yield in this synthesis, which typically involves the hydrazinolysis of a corresponding ester, such as methyl or ethyl 2-(4-nitrophenyl)acetate. The primary areas to investigate are the quality of reagents, reaction conditions, and the efficiency of the work-up and purification processes.

A. Reagent Quality and Stoichiometry
  • Hydrazine Hydrate Purity and Activity: Hydrazine hydrate is a powerful reducing agent and can degrade over time, especially if not stored properly. Ensure you are using a fresh, high-quality reagent. The presence of water in hydrazine hydrate can also affect the reaction kinetics.[1]

  • Starting Ester Purity: Impurities in the starting ester, methyl or ethyl 2-(4-nitrophenyl)acetate, can lead to unwanted side reactions, consuming reactants and complicating purification. Verify the purity of your starting material via techniques like NMR or GC-MS.

  • Stoichiometric Ratios: An excess of hydrazine hydrate is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to the formation of byproducts. A molar ratio of 1:3 to 1:5 of the ester to hydrazine hydrate is a common starting point.

B. Reaction Conditions
  • Reaction Temperature: The hydrazinolysis of esters is often performed at room temperature or with gentle heating.[2] Excessively high temperatures can lead to the degradation of the product or the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: The choice of solvent is crucial. Methanol and ethanol are commonly used solvents for this reaction as they readily dissolve both the ester and hydrazine hydrate.[2][3]

  • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction by TLC until the starting ester spot has completely disappeared. Reaction times can vary from a few hours to overnight.[2]

C. Work-up and Purification
  • Product Precipitation: The product, this compound, is often isolated by precipitation upon addition of water to the reaction mixture.[2] If the product does not precipitate completely, a significant portion will be lost in the filtrate. Cooling the mixture in an ice bath can enhance precipitation.

  • Recrystallization Solvent: Improper choice of solvent for recrystallization can lead to significant product loss. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of methanol and water is often effective for recrystallizing hydrazides.[2]

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The primary side reaction of concern is the further reaction of the product hydrazide.

  • Formation of Hydrazones: If any carbonyl-containing impurities are present in the reaction mixture, the product hydrazide can react to form hydrazones.

  • Degradation of the Nitro Group: Under certain reductive conditions, the nitro group on the phenyl ring can be reduced.[4] While hydrazine is the primary nucleophile in this reaction, its reducing potential should be considered, especially if the reaction is run at high temperatures or for extended periods.

Experimental Workflow: A Step-by-Step Protocol for Synthesis and Troubleshooting

This protocol outlines a standard procedure for the synthesis of this compound and includes key checkpoints for troubleshooting.

Materials and Reagents:
  • Methyl 2-(4-nitrophenyl)acetate

  • Hydrazine hydrate (80-100%)

  • Methanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexane mixture)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot is no longer visible.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into cold deionized water with stirring. The product should precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine hydrate.

  • Drying: Dry the product thoroughly.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture, to obtain the pure this compound.

Troubleshooting Logic Diagram:

Caption: A logical flow for diagnosing and addressing low product yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of this compound?

The reported melting point for this compound can vary slightly, but it is generally in the range of 158-162 °C. A broad melting point range may indicate the presence of impurities.

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used to confirm the structure and purity of your synthesized this compound. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, NO₂).

  • Melting Point Analysis: To assess purity.

Q3: Is this compound stable? How should it be stored?

Hydrazide compounds can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7] It is recommended to store the purified product in a cool, dry place, away from strong acids and bases.

Q4: Can I use a different starting ester, such as ethyl 2-(4-nitrophenyl)acetate?

Yes, other alkyl esters of 2-(4-nitrophenyl)acetic acid can be used as starting materials. The reaction conditions for hydrazinolysis are generally similar, though reaction times may vary slightly.

Q5: What safety precautions should I take when working with hydrazine hydrate?

Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

III. Quantitative Data Summary

ParameterRecommended Range/ValuePotential Impact of Deviation on Yield
Ester to Hydrazine Hydrate Molar Ratio 1:3 to 1:5Too Low: Incomplete reaction. Too High: Potential for side reactions.
Reaction Temperature Room Temperature to Gentle RefluxToo Low: Slow or incomplete reaction. Too High: Product degradation.
Reaction Time 2-24 hours (monitor by TLC)Too Short: Incomplete reaction. Too Long: Increased potential for side products.
Recrystallization Solvent Methanol/WaterImproper Choice: Significant product loss during purification.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Molecules. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • ResearchGate. (2025). Stability study of hydrazones. [Link]

  • PMC. (2014). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. National Center for Biotechnology Information. [Link]

  • PubChem. Acetic acid, 2-(4-nitrophenyl)hydrazide. [Link]

  • PMC. (2012). 2-(2-Nitrophenyl)acetohydrazide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. [Link]

  • ResearchGate. The reaction of ester 1 with hydrazine hydrate. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. (2020). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Link]

  • Google Patents. (2012). Preparation process of 4-nitrophenyl hydrazine hydrochloride.
  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • National Institutes of Health. (2022). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Link]

  • CAS Common Chemistry. Acetic acid, 2-(4-nitrophenyl)hydrazide. [Link]

  • ResearchGate. Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. [Link]

  • University of Groningen. (2018). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

  • SciSpace. (2007). Factors affecting the 2,4-dinitrophenyl hydrazine reaction with lipid carbonyls. [Link]

Sources

Technical Support Center: Troubleshooting "Oiling Out" During the Recrystallization of 2-(4-Nitrophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing the challenging phenomenon of "oiling out" during the recrystallization of 2-(4-Nitrophenyl)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies.

Understanding the "Oiling Out" Phenomenon

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid ("oil") rather than a solid crystalline phase during recrystallization.[1][2][3] This oil is a supersaturated, solute-rich liquid that is immiscible with the bulk solvent. This phenomenon is particularly problematic as it can lead to poor purification, entrapment of impurities, and the formation of an amorphous or difficult-to-handle product.[1][4][5]

Several factors can contribute to oiling out, including:

  • High Supersaturation: Rapid cooling or the use of an inappropriate solvent can lead to a level of supersaturation that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][2][6]

  • Low Melting Point of the Solute: If the melting point of the compound is lower than the temperature of the solution when it becomes saturated, the compound will separate as a liquid.[4][7]

  • Presence of Impurities: Impurities can depress the melting point of the solute and interfere with the crystal lattice formation, promoting the formation of an oil.[8][9][10][11][12]

  • Solvent Choice: The solvent plays a critical role. Oiling out is more likely if the solute is excessively soluble in the hot solvent or if a solvent mixture of significantly different polarities is used.[3][12]

Troubleshooting Guide: A Question-and-Answer Approach

This section provides a structured approach to diagnosing and resolving oiling out issues with this compound derivatives.

Question 1: My compound oiled out upon cooling. What is the first thing I should check?

Answer: The first step is to assess your cooling rate and the degree of supersaturation. Rapid cooling is a common culprit for inducing high supersaturation, which often leads to oiling out.[2]

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves. You may need to add a small, measured amount of additional hot solvent to ensure complete dissolution.[4][7]

  • Slow Down the Cooling Process: Instead of placing the flask on a cold surface or in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Very slow cooling can favor the formation of crystals over an oil.[7]

  • Consider a Controlled Cooling Profile: For more precise control, use a programmable heating mantle or a water bath with a temperature controller to gradually lower the temperature over several hours.

Question 2: I've tried slow cooling, but my compound still oils out. Could my solvent be the problem?

Answer: Absolutely. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[13][14] For this compound and its derivatives, which are polar compounds, polar solvents are often a good starting point. However, if the solubility is too high even at room temperature, or if the boiling point of the solvent is above the melting point of your compound, oiling out can occur.

Troubleshooting Steps:

  • Perform a Solvent Screen: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to test for hydrazide derivatives include ethanol, methanol, acetic acid, and mixtures with water or ethyl acetate.[15][16][17][18]

  • Evaluate Solvent Polarity: If you are using a highly polar solvent like pure ethanol and observing oiling out, consider a slightly less polar solvent or a solvent mixture. For instance, an ethanol/water or ethanol/ethyl acetate mixture might provide the necessary solubility characteristics.[15]

  • Consider a Solvent/Anti-Solvent System: This technique involves dissolving your compound in a "good" solvent at room temperature and then slowly adding a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can often yield crystals.[19][20]

Table 1: Potential Solvents for Recrystallization of Acetohydrazide Derivatives

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for hydrazide derivatives.[18]
MethanolPolar65Similar to ethanol but more volatile.[18]
IsopropanolPolar82Can be a good alternative if ethanol is too strong a solvent.
Ethyl AcetateIntermediate77Can be used in mixtures with more polar solvents.[15]
Acetic AcidPolar118Can be effective but may be difficult to remove completely.[16]
WaterHighly Polar100Often used as an anti-solvent with alcohols for polar compounds.
Question 3: I suspect impurities are causing the oiling out. How can I address this?

Answer: Impurities can significantly impact the crystallization process by disrupting the crystal lattice formation.[8][10] If your crude product is visibly impure or if you have reason to believe significant byproducts are present, a pre-purification step or a modification to the recrystallization procedure may be necessary.

Troubleshooting Steps:

  • Hot Filtration: If there are insoluble impurities in your hot solution, performing a hot filtration is crucial. This step removes solid impurities that can interfere with crystallization.[21][22][23] Use a short-stemmed or stemless funnel to prevent premature crystallization in the funnel stem.[23][24]

  • Charcoal Treatment: If your solution is highly colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[22][23]

  • Pre-Purification: For very impure samples, consider a preliminary purification technique like column chromatography before attempting recrystallization.

Question 4: I've tried everything, and it's still oiling out. Are there any other techniques I can try?

Answer: Yes, there are several advanced techniques that can be employed when standard recrystallization fails.

Troubleshooting Steps:

  • Seeding: Introducing a small seed crystal of the pure compound into the slightly supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation, thus preventing oiling out.[2][6]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can act as nucleation sites.

  • Reduce Solute Concentration: Starting with a more dilute solution can sometimes prevent the system from reaching the high level of supersaturation that leads to oiling out.[2] This may, however, reduce the overall yield.

  • Trituration: If an oil has formed, you can try to induce crystallization by triturating the oil with a poor solvent. This involves repeatedly "washing" the oil with a solvent in which it is insoluble, which can sometimes lead to the formation of a solid.

Experimental Protocols

Protocol 1: Standard Recrystallization with Slow Cooling
  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid just dissolves.[25]

  • If insoluble impurities are present, perform a hot filtration (see Protocol 3).

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.

  • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath for a short period.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.[25]

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature.

  • Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Collect the resulting crystals by vacuum filtration.

Protocol 3: Hot Filtration
  • Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.[22][23]

  • Heat a small amount of the recrystallization solvent to boiling in a separate flask.

  • Pour a small amount of the hot solvent through the funnel to pre-heat the apparatus.[22]

  • Bring the solution containing your compound and insoluble impurities to a boil.

  • Carefully and quickly pour the hot mixture through the pre-heated funnel into the clean flask.[22]

  • Proceed with the cooling and crystallization steps as described in Protocol 1.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering oiling out.

Troubleshooting_Oiling_Out start Oiling Out Observed reheat Re-dissolve the oil (add minimal hot solvent if needed) start->reheat slow_cool Cool Slowly to Room Temperature reheat->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Successful Recrystallization check_crystals->success Yes solvent_issue Investigate Solvent System check_crystals->solvent_issue No solvent_screen Perform Solvent Screen solvent_issue->solvent_screen anti_solvent Try Solvent/Anti-Solvent Method solvent_screen->anti_solvent impurity_issue Consider Impurities anti_solvent->impurity_issue hot_filtration Perform Hot Filtration impurity_issue->hot_filtration seeding Attempt Seeding or Scratching hot_filtration->seeding re_evaluate Re-evaluate Purification Strategy (e.g., Chromatography) seeding->re_evaluate

Caption: Troubleshooting workflow for addressing oiling out.

Frequently Asked Questions (FAQs)

Q1: Can I just cool the oil down until it solidifies? A1: While the oil may eventually solidify, this solid is often amorphous and will likely have trapped a significant amount of impurities.[4] It is generally not an effective method of purification.

Q2: Why is a short-stemmed funnel important for hot filtration? A2: A long stem provides a larger, cooler surface area where the dissolved compound can prematurely crystallize, clogging the funnel and reducing your yield.[23][24]

Q3: How much seed crystal should I use? A3: A very small amount is sufficient. Just a few crystals on the tip of a spatula are usually enough to initiate crystallization. Adding too much can lead to the formation of many small crystals, which may be less pure than larger, more slowly grown crystals.

Q4: My compound is a novel derivative, and I have no pure crystals for seeding. What can I do? A4: In this case, focus on optimizing the solvent system and cooling rate. You can also try to obtain a very small amount of solid by slowly evaporating the solvent from a small portion of the solution or by extensive scratching to generate your own "seed" crystals for subsequent batches.

Q5: Is it possible that my compound is just not crystalline? A5: While most organic compounds have a crystalline form, some can be very difficult to crystallize and may exist as persistent oils or amorphous solids. If you have exhausted all recrystallization techniques, you may need to consider alternative purification methods such as column chromatography.

References

  • Impact of impurities on crystal growth. Nature8

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI9

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs7

  • Mastering Purity through Recrystallization and the Essential Hot Filtration Method. Medium21

  • The influence of impurities and solvents on crystallization. CoLab26

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo19

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry27

  • Oiling Out in Crystallization. Mettler Toledo6

  • Oiling Out in Crystallization. Mettler Toledo1

  • Hot Filtration. Chemistry LibreTexts22

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education28

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm10

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment11

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center13

  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem2

  • Recrystallization and hot filtration. Safrole24

  • Recrystallization. University of California, Irvine29

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. LinkedIn30

  • Troubleshooting. Chemistry LibreTexts4

  • Recrystallization (help meeeeee). Reddit12

  • Hot Filtration. Chemistry LibreTexts23

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor3

  • Single-solvent recrystallisation. University of York Chemistry Teaching Labs25

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ProQuest31

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate20

  • Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate. PubMed32

  • Guide for crystallization. HAL open science33

  • Acetohydrazide. CymitQuimica34

  • Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Chem. Zvesti15

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub5

  • Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide. Benchchem35

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Institutes of Health36

  • Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene). ResearchGate37

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Institutes of Health16

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate17

  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. Benchchem38

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate18

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate39

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Technical Support Center: Strategies for Enhancing the Solubility of 2-(4-Nitrophenyl)acetohydrazide Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 2-(4-Nitrophenyl)acetohydrazide derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your experiments.

Introduction: The Solubility Hurdle with this compound Derivatives

This compound and its derivatives are a class of compounds with significant interest in various fields of biological research. However, their inherent low aqueous solubility often presents a major obstacle to obtaining accurate and consistent data in biological assays. Poor solubility can lead to a number of experimental issues, including compound precipitation, underestimated biological activity, and poor dose-response curves. This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous assay buffers?

A: The limited aqueous solubility of these derivatives is primarily due to their molecular structure, which often includes a nonpolar aromatic nitrophenyl group and a hydrazide moiety that can participate in strong intermolecular hydrogen bonding in the solid state. These characteristics make it energetically unfavorable for the molecules to dissolve in water.

Q2: What is the first-line solvent I should use to prepare a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including this compound derivatives.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3]

Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs because the compound is much less soluble in the final aqueous environment than in the concentrated DMSO stock. The troubleshooting section of this guide provides a step-by-step approach to address this issue, including strategies like optimizing the final DMSO concentration, using co-solvents, and employing solubility enhancers.

Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?

A: The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a solvent tolerance study for your specific cell line and assay to determine the maximum permissible DMSO concentration that does not affect the biological readout.

Q5: How does pH influence the solubility of this compound derivatives?

Q6: Are there any alternatives to DMSO for preparing stock solutions?

A: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, their solubilizing power for this class of compounds may be lower than DMSO. If using an alternative solvent, it is essential to perform a solvent tolerance test for your assay.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with this compound derivatives.

Problem 1: Compound is Insoluble or Poorly Soluble in 100% DMSO
  • Initial Assessment: While many derivatives are soluble in DMSO, some may exhibit limited solubility, especially at high concentrations.

  • Troubleshooting Steps:

    • Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator to break up solid aggregates and enhance dissolution.

    • Reduce Stock Concentration: If the compound remains insoluble, try preparing a lower concentration stock solution.

Problem 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Buffer

This is the most frequent challenge. The following workflow will help you systematically address this issue.

Solubility Troubleshooting Workflow start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <= 0.5% check_dmso->reduce_dmso Yes still_precipitates1 Still Precipitates? check_dmso->still_precipitates1 No retest1 Retest Solubility reduce_dmso->retest1 retest1->still_precipitates1 cosolvent Add a Co-solvent (e.g., Ethanol) to the Buffer still_precipitates1->cosolvent Yes success Success: Soluble still_precipitates1->success No retest2 Retest Solubility cosolvent->retest2 still_precipitates2 Still Precipitates? retest2->still_precipitates2 cyclodextrin Use a Solubility Enhancer (e.g., Cyclodextrin) still_precipitates2->cyclodextrin Yes still_precipitates2->success No retest3 Retest Solubility cyclodextrin->retest3 still_precipitates3 Still Precipitates? retest3->still_precipitates3 ph_adjustment Adjust Buffer pH (if assay permits) still_precipitates3->ph_adjustment Yes fail Consider Compound Analogs or Formulation Development still_precipitates3->fail No retest4 Retest Solubility ph_adjustment->retest4 retest4->success Soluble retest4->fail Insoluble

Caption: A decision tree for troubleshooting compound precipitation.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the following table provides solubility information for a related nitrophenyl compound, 4-Nitrophenyl butyrate, to serve as a general reference.

CompoundSolventSolubilityReference
4-Nitrophenyl butyrateEthanol~15 mg/mL[1]
4-Nitrophenyl butyrateDMSO~30 mg/mL[1]
4-Nitrophenyl butyrate1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[1]
4-Nitrophenyl acetateEthanol100 mg/mL (with heat)[5]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of the this compound derivative.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to facilitate complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Solvent Tolerance Assay for Cell-Based Experiments
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium. The final concentrations should bracket your intended experimental concentration (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Treatment: Replace the medium in the cell plates with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned experiment.

  • Viability/Toxicity Assay: Assess cell viability or toxicity using a standard method (e.g., MTT, MTS, or a live/dead cell stain).

  • Data Analysis: Determine the highest solvent concentration that does not significantly impact cell viability or the assay readout.

Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for enhancing the solubility of various compounds.

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complexation:

    • Method A (Co-evaporation): Dissolve the this compound derivative and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film in the aqueous assay buffer.

    • Method B (Kneading): Create a paste of the compound and HP-β-CD with a small amount of a hydroalcoholic solution. Knead the paste for a specified time, then dry and dissolve in the assay buffer.

    • Method C (Incubation): Add the DMSO stock solution of your compound to the pre-warmed (e.g., 37-45°C) HP-β-CD solution in the assay buffer. Vortex and incubate with shaking for a period (e.g., 1-24 hours) to allow for complex formation.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Cyclodextrin Workflow start Start: Poor Aqueous Solubility select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_cd_solution Prepare Aqueous Cyclodextrin Solution select_cd->prepare_cd_solution complexation_method Choose Complexation Method prepare_cd_solution->complexation_method coevaporation Co-evaporation complexation_method->coevaporation A kneading Kneading complexation_method->kneading B incubation Incubation complexation_method->incubation C dissolve_reconstitute Dissolve in Organic Solvent & Evaporate; Reconstitute in Buffer coevaporation->dissolve_reconstitute paste_dry_dissolve Form Paste, Knead, Dry & Dissolve kneading->paste_dry_dissolve add_stock_incubate Add DMSO Stock to CD Solution & Incubate incubation->add_stock_incubate filter Filter (0.22 µm) dissolve_reconstitute->filter paste_dry_dissolve->filter add_stock_incubate->filter analyze Analyze Concentration of Solubilized Compound filter->analyze end Use in Assay analyze->end

Caption: Workflow for using cyclodextrins to improve solubility.

Conclusion

Successfully navigating the solubility challenges of this compound derivatives is achievable with a systematic and informed approach. By understanding the underlying physicochemical properties of these compounds and employing the strategies outlined in this guide, researchers can enhance the reliability and accuracy of their biological assay data. Always remember to validate your solubilization method to ensure it does not interfere with your specific assay system.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]

  • Acetic acid, 2-(4-nitrophenyl)hydrazide | C8H9N3O3 | CID 3404344. PubChem. Available from: [Link]

  • Acetic acid, 2-(4-nitrophenyl)hydrazide. CAS Common Chemistry. Available from: [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available from: [Link]

  • Discovery Formulations: Approaches and Practices in Early Preclinical Development. Semantic Scholar. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. PubMed Central. Available from: [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. ResearchGate. Available from: [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available from: [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. Available from: [Link]

  • Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. PubMed Central. Available from: [Link]

  • Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. PubMed. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot-plant production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, providing field-proven insights and detailed protocols to ensure a safe, efficient, and reproducible process.

Overview of the Synthesis

The standard synthesis of this compound involves the hydrazinolysis of an appropriate ester, typically ethyl (4-nitrophenyl)acetate, with hydrazine hydrate. While straightforward on a lab scale, this nucleophilic acyl substitution reaction presents several challenges during scale-up, including managing reaction exotherms, ensuring product purity, and handling hazardous materials safely.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Charge Reactor with Ethyl (4-nitrophenyl)acetate and Ethanol R1 Controlled Addition of Hydrazine Hydrate P1->R1 Maintain Temp < 35°C R2 Heat to Reflux (e.g., 2 hours) R1->R2 Exothermic phase complete R3 Monitor by TLC/HPLC R2->R3 W1 Cool Reaction Mixture to Induce Crystallization R3->W1 Reaction complete W2 Filter the Solid Product W1->W2 W3 Wash with Cold Solvent (e.g., Ethanol) W2->W3 W4 Dry Under Vacuum W3->W4

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Safety First: Handling Hydrazine Hydrate

Question 1: What are the primary safety concerns with using hydrazine hydrate, especially at a larger scale?

Answer: Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance that requires stringent safety protocols.[1][2] Anhydrous hydrazine is also potentially explosive.[1] During scale-up, the risks are magnified due to the larger quantities involved.

  • Toxicity and Exposure: It is an animal carcinogen and a potential human carcinogen.[1] Exposure can occur via inhalation or skin contact.[3] Always handle hydrazine hydrate in a well-ventilated fume hood or a closed-system reactor.[2] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3]

  • Exothermic Reactions: The reaction with esters can be exothermic.[1] Uncontrolled addition at scale can lead to a dangerous temperature runaway, potentially causing the reactor to over-pressurize.[2]

  • Incompatibilities: Avoid contact with oxidizing agents and certain metals (like copper) or metal oxides, which can lead to a sudden reaction or fire.[2][3]

  • Waste Disposal: Hydrazine waste is hazardous. It should be collected in a dedicated, labeled container and disposed of through a licensed contractor. Never mix it with waste containing heavy metal impurities.[1][4]

A thorough risk assessment must be conducted before any scale-up activities.[2]

Reaction Optimization & Yield

Question 2: My reaction yield is significantly lower than reported in the literature. What are the common causes and how can I troubleshoot this?

Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach is necessary to identify the root cause.

LowYieldTroubleshooting Start Low Isolated Yield CheckTLC Analyze Crude Reaction Mixture (TLC/HPLC/¹H NMR) Start->CheckTLC MechanicalLoss If crude yield is high but final is low: Review isolation and purification steps. (e.g., product loss in filtrate, during transfers). Start->MechanicalLoss Cause Cause CheckTLC->Cause What is present? Incomplete Incomplete Cause->Incomplete Starting Material SideProducts SideProducts Cause->SideProducts Byproducts NoProduct NoProduct Cause->NoProduct Degradation/Other Sol_Incomplete Sol_Incomplete Incomplete->Sol_Incomplete Sol_SideProducts Sol_SideProducts SideProducts->Sol_SideProducts Sol_NoProduct Sol_NoProduct NoProduct->Sol_NoProduct

Detailed Troubleshooting Steps:

  • Incomplete Reaction: The most common cause is insufficient reaction time or temperature.[5][6]

    • Monitoring: Track the disappearance of the starting ester (ethyl 4-nitrophenylacetate) using Thin Layer Chromatography (TLC) or HPLC.

    • Solution: If the starting material persists, consider increasing the reflux time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.[5]

  • Reagent Quality and Stoichiometry:

    • Hydrazine Hydrate Concentration: Commercial hydrazine hydrate is available in various concentrations (e.g., 50-60%, 85%, 100%).[1][7] Using a lower concentration than specified in a protocol will result in an insufficient molar equivalent of hydrazine, leading to an incomplete reaction. Verify the concentration of your reagent.

    • Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can sometimes complicate purification.[6]

  • Mechanical Losses During Work-up: On a larger scale, mechanical losses during filtration and transfer can be significant.[8] Ensure complete transfer of the product slurry to the filter. Wash the reactor with the mother liquor or fresh cold solvent to recover any remaining product.

Product Purity and Purification

Question 3: The isolated product is off-color (e.g., yellow or brown) instead of white/pale yellow. What causes this and how can I improve its purity?

Answer: Color impurities often indicate the presence of byproducts from side reactions or the oxidation of starting materials or the product itself.

  • Potential Byproducts:

    • Dihydrazide Formation: A small amount of symmetrical dihydrazide can sometimes form, although this is less common in this specific synthesis.[7]

    • Oxidation Products: The nitro group is an electron-withdrawing group, but impurities in the starting materials or the presence of oxygen at high temperatures can lead to colored oxidation byproducts.

    • Residual Starting Materials: The starting material, ethyl (4-nitrophenyl)acetate, can have a yellowish tint. Incomplete reaction will lead to its presence in the final product.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. A common and effective solvent for recrystallization is methanol or ethanol.[9] The procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.

    • Washing: Ensure the filtered product is washed thoroughly with a cold solvent (like ethanol) to remove soluble impurities and residual mother liquor.

Scale-Up Specific Challenges

Question 4: I am scaling the reaction from 10 g to 500 g. What are the most critical parameters I need to adjust or monitor?

Answer: Scaling up a chemical reaction is not just about multiplying all quantities. The changes in surface-area-to-volume ratio and heat transfer dynamics are critical.

ParameterLab Scale (10 g)Pilot Scale (500 g)Key Considerations & Rationale
Reagent Addition Manual addition via pipette/funnel over a few minutes.Controlled addition via pump over 30-60 minutes.Heat Management: The reaction is exothermic. Slow, controlled addition is crucial to allow the reactor's cooling system to dissipate the heat generated, preventing a temperature spike.[1]
Mixing Magnetic stirrer.Overhead mechanical stirrer.Homogeneity: Efficient stirring is vital to ensure uniform temperature and concentration throughout the larger volume, preventing localized "hot spots" and promoting complete reaction.[1]
Temperature Control Heating mantle / oil bath.Jacketed reactor with thermal fluid.Safety & Consistency: A jacketed reactor provides much more precise and uniform temperature control, which is essential for reproducibility and safety at scale.
Crystallization Spontaneous cooling in an ice bath.Programmed cooling ramp.Crystal Size & Purity: Slow, controlled cooling promotes the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity. Rapid crashing out of the solution can trap impurities.
Filtration Büchner funnel.Nutsche filter-dryer or centrifuge.Efficiency & Safety: Large-scale filtration equipment is necessary to handle the larger volume of solid and solvent efficiently and with minimal operator exposure.

Detailed Experimental Protocol (Example)

This protocol is a representative procedure and should be adapted and optimized based on your specific equipment and safety assessment.

Materials:

  • Ethyl (4-nitrophenyl)acetate (10.0 g, 47.8 mmol)

  • Ethanol (25 mL)

  • Hydrazine hydrate (3.25 mL, ~100% concentration)[9]

Procedure:

  • Charge a suitable reactor with ethyl (4-nitrophenyl)acetate (10 g) and ethanol (25 mL).

  • Begin stirring to form a solution or slurry.

  • Slowly add hydrazine hydrate (3.25 mL) to the mixture while monitoring the internal temperature. Maintain the temperature below 35°C if a significant exotherm is observed.

  • Once the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 2 hours.[9]

  • Monitor the reaction for completion by TLC (e.g., using a 10:1 mixture of benzene/ethyl acetate as the mobile phase).[9]

  • Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath or a cooling chamber to maximize crystallization. A white solid should separate completely.[9]

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Expected Yield: ~7.5 g (80%) of this compound as a white solid.[9]

References

  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth. 2013, 90, 287-300. [Link]

  • Organic Syntheses. (n.d.). Hydrazine Hydrate Procedure. Retrieved January 17, 2026, from [Link]

  • University of Florida Environmental Health & Safety. (2024, April). Lesson Learned: Hydrazine Monohydrate Explosion. Retrieved January 17, 2026, from [Link]

  • Karimi-Jaberi, Z., & Zarei, L. (2015). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Iranian journal of pharmaceutical research : IJPR, 14(4), 1189–1197. [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Hydrazine Hydrate. Retrieved January 17, 2026, from [Link]

  • Islam, M. R., Khayer, K., & Islam, M. S. (2001). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 14(2), 163-169. [Link]

  • Reddit r/Chempros. (2025, June 8). Help with Low Yield Synthesis. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Navigating the Complex NMR Spectra of 2-(4-Nitrophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-nitrophenyl)acetohydrazide derivatives. The unique structural features of these compounds, namely the electron-withdrawing nitro group, the flexible acetohydrazide side chain, and the presence of exchangeable protons, often lead to complex and challenging NMR spectra. This guide is designed to provide you with field-proven insights and troubleshooting strategies to confidently interpret your data and accelerate your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the NMR analysis of this compound derivatives.

Q1: Why are the aromatic signals in my ¹H NMR spectrum of a this compound derivative so difficult to assign?

A1: The 4-nitrophenyl group typically presents an AA'BB' spin system, which can appear as two complex doublets. The strong electron-withdrawing nature of the nitro group significantly deshields the ortho protons (protons on carbons adjacent to the nitro-substituted carbon), shifting them downfield, while the meta protons are shifted to a lesser extent. This can lead to overlapping signals, especially if other aromatic rings are present in the derivative. For definitive assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable as they reveal proton-proton coupling networks.[1]

Q2: I'm seeing very broad signals in my ¹H NMR spectrum. What could be the cause?

A2: Broad signals in the spectra of these derivatives are often due to the exchangeable protons of the hydrazide moiety (-CONHNH₂).[2][3] The rate of chemical exchange of these protons with each other and with trace amounts of water in the solvent can lead to significant line broadening.[4] The amide (NH) proton is typically more deshielded and can appear as a broad singlet between 8.0 and 10.0 ppm, while the amine (NH₂) protons are usually found between 4.0 and 5.0 ppm and can also be a broad singlet.[2] To confirm the identity of these exchangeable protons, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals corresponding to the NH and NH₂ protons will diminish or disappear completely.[4]

Q3: The chemical shifts of my hydrazide protons seem to vary between samples. Why is this happening?

A3: The chemical shifts of N-H protons are highly sensitive to their environment.[3][5][6] Factors such as solvent, concentration, and temperature can all influence the extent of hydrogen bonding, which in turn affects the chemical shift.[4][6] For instance, in a hydrogen-bond accepting solvent like DMSO-d₆, the NH protons will be more deshielded and appear at a lower field compared to a less polar solvent like CDCl₃.[7] It is crucial to be consistent with your experimental conditions to ensure reproducibility.

Q4: I'm struggling to get a good quality ¹³C NMR spectrum. The signals are very weak. What can I do?

A4: The low natural abundance of the ¹³C isotope (about 1.1%) and the potential for long relaxation times for quaternary carbons can lead to weak signals in ¹³C NMR spectra.[8] For the this compound core, the carbon directly attached to the nitro group (C-NO₂) can be particularly challenging to observe due to the quadrupolar relaxation effects of the adjacent nitrogen atom. To improve the signal-to-noise ratio, you can increase the number of scans, use a higher concentration of your sample if possible, and optimize the relaxation delay (d1) to ensure full relaxation of the carbon nuclei between pulses.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific challenges in the NMR analysis of this compound derivatives.

Guide 1: Resolving Overlapping Aromatic and Aliphatic Signals

Signal overlap is a frequent issue, especially in derivatives with multiple aromatic systems or complex aliphatic chains.[9][10]

Protocol: Utilizing 2D NMR for Signal Deconvolution

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure proper shimming to obtain sharp peaks and minimize distortions.[11]

  • Run a COSY Experiment: This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will connect coupled protons, allowing you to trace out the spin systems within your molecule. This is particularly useful for assigning the protons of the 4-nitrophenyl group and any other coupled aliphatic or aromatic systems.[1]

  • Perform an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates protons with their directly attached carbons.[10][12] It is an excellent tool for spreading out congested proton signals into the wider chemical shift range of the ¹³C spectrum, aiding in the resolution of overlapping proton signals.[12]

  • Employ an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for piecing together the molecular fragments identified from COSY and HSQC. For example, you can identify the carbon of the carbonyl group and see correlations to the methylene protons and the amide proton, definitively connecting the side chain to the hydrazide moiety.

  • Consider Advanced "Pure Shift" NMR Techniques: For severely overlapping signals, techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be employed to produce a fully decoupled ¹H NMR spectrum where every multiplet appears as a singlet, greatly enhancing resolution.[9][10]

Guide 2: Identifying and Characterizing the Hydrazide Protons (-CONHNH₂)

The lability and environmental sensitivity of the hydrazide protons require specific strategies for their unambiguous identification.[3]

Protocol: Definitive Assignment of Exchangeable Protons

  • Initial ¹H NMR in an Aprotic Solvent: Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆. The amide (NH) proton typically appears as a broad singlet around 9.5-10.5 ppm, and the amine (NH₂) protons as a broader singlet around 4.0-5.0 ppm.[2]

  • D₂O Exchange Experiment:

    • Add one to two drops of deuterium oxide (D₂O) to your NMR sample.

    • Gently shake the tube to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • The signals corresponding to the -CONHH and -NH protons will significantly decrease in intensity or disappear entirely due to proton-deuterium exchange.[4]

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K).

    • Changes in temperature can affect the rate of chemical exchange and hydrogen bonding.[6] Often, as the temperature increases, the exchange rate increases, leading to further broadening of the NH and NH₂ signals. Conversely, at lower temperatures, the exchange may slow down, potentially leading to sharper signals.

Guide 3: Addressing Common NMR Artifacts and Impurities

Artifacts and impurities can complicate spectral interpretation.[11][13]

Common Issues and Solutions:

  • Spinning Sidebands: These are small peaks that appear symmetrically around a large signal. They are often caused by inhomogeneous shimming or imperfectly shaped NMR tubes.[11] Solution: Re-shim the spectrometer, especially the X and Y shims, and use high-quality NMR tubes.

  • Water Suppression Artifacts: If you are running your experiment in a protic solvent or if your sample contains a significant amount of water, solvent suppression techniques may be used. These can sometimes lead to distortions or suppression of signals close to the water resonance. Solution: Ensure your deuterated solvent is of high quality and dry your sample thoroughly. If water is unavoidable, be aware of potential artifacts around the water signal.

  • Silicone Grease and Phthalates: These are common laboratory contaminants that can appear in your spectra, typically in the 0-2 ppm region for silicone and around 7.5-7.7 ppm for phthalates.[14] Solution: Be meticulous with your glassware cleaning procedures. Avoid using silicone grease on any apparatus that will come into contact with your sample. Use high-quality solvents and filter your sample before transferring it to the NMR tube.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Core Structure in DMSO-d₆

Proton AssignmentChemical Shift (ppm)MultiplicityNotes
Aromatic H (ortho to NO₂)~8.20dDeshielded by the nitro group.
Aromatic H (meta to NO₂)~7.50d
Methylene (-CH₂-)~3.60s
Amine (-NH₂)4.0 - 5.0br sExchangeable, position is concentration and temperature dependent.[2]
Amide (-NH-)9.5 - 10.5br sExchangeable, position is concentration and temperature dependent.[2]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Core Structure in DMSO-d₆

Carbon AssignmentChemical Shift (ppm)Notes
Carbonyl (-C=O)~168
Aromatic C (ipso to NO₂)~146Signal may be broad or weak.
Aromatic C (ipso to CH₂)~144
Aromatic C (meta to NO₂)~130
Aromatic C (ortho to NO₂)~123
Methylene (-CH₂-)~40

Visualizing Experimental Workflows

A logical approach to spectral analysis is key. The following diagram illustrates a decision-making workflow for tackling a complex spectrum of a this compound derivative.

experimental_workflow start Acquire High-Resolution ¹H NMR check_complexity Is the spectrum complex (e.g., signal overlap)? start->check_complexity check_broad_peaks Are there broad, unassigned peaks? check_complexity->check_broad_peaks No run_cosy Run COSY check_complexity->run_cosy Yes d2o_exchange Perform D₂O Exchange check_broad_peaks->d2o_exchange Yes assign_structure Assign Structure check_broad_peaks->assign_structure No run_hsqc Run HSQC run_cosy->run_hsqc run_hmbc Run HMBC run_hsqc->run_hmbc run_hmbc->assign_structure vt_nmr Consider Variable Temperature NMR d2o_exchange->vt_nmr vt_nmr->assign_structure end Interpretation Complete assign_structure->end

Caption: Decision tree for NMR analysis of this compound derivatives.

The following diagram illustrates the key expected HMBC correlations for the core this compound structure, which are instrumental in confirming connectivity.

hmbc_correlations cluster_phenyl 4-Nitrophenyl Ring cluster_sidechain Acetohydrazide Side Chain C_ipso_NO2 C-NO₂ C_ortho C-ortho C_meta C-meta C_ipso_CH2 C-ipso-CH₂ H_ortho H-ortho H_ortho->C_ipso_NO2 H_ortho->C_meta H_ortho->C_ipso_CH2 H_meta H-meta H_meta->C_ortho H_meta->C_ipso_CH2 CH2 CH₂ H_CH2 H-CH₂ H_CH2->C_meta H_CH2->C_ipso_CH2 CO C=O H_CH2->CO NH NH H_NH H-NH H_NH->CH2 H_NH->CO NH2 NH₂

Caption: Key HMBC correlations for this compound.

By leveraging the information and protocols outlined in this technical support guide, you will be better equipped to tackle the intricacies of NMR spectra for this compound derivatives, leading to more accurate and efficient structural elucidation.

References

  • Aguilar, J. A., Faulkner, S., Nilsson, M., & Morris, G. A. (2010). Pure shift 1H NMR: a resolution of the resolution problem? Angewandte Chemie (International Ed. in English), 49(23), 3901–3. [Link]

  • Bain, A. D. (2008). Chemical Exchange. Annual Reports on NMR Spectroscopy, 63, 1-38. [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Mestre, C. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Nitrophenyl)acetohydrazide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel therapeutic agents has never been more critical. This guide offers an in-depth comparative analysis of a promising class of compounds, 2-(4-Nitrophenyl)acetohydrazide derivatives, against established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear perspective on the potential of these derivatives in the antimicrobial landscape.

Introduction: The Quest for Novel Antimicrobial Agents

The relentless evolution of microbial resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. Hydrazide-hydrazone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a nitro group, particularly at the para position of a phenyl ring, has been shown in various studies to enhance the antimicrobial potency of organic compounds. This guide focuses on derivatives of this compound, exploring their efficacy in inhibiting the growth of clinically relevant bacteria and fungi, and contextualizing their performance against widely used standard antibiotics.

Synthesis of this compound Derivatives

The synthesis of the target hydrazone derivatives is typically achieved through a straightforward condensation reaction. The process commences with the reaction of 2-(4-nitrophenyl)acetic acid with an alcohol, such as ethanol, in the presence of an acid catalyst to form the corresponding ester. This ester is then treated with hydrazine hydrate to yield the key intermediate, this compound. Finally, this hydrazide is condensed with a variety of substituted aromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce the desired (E)-N'-(substituted-benzylidene)-2-(4-nitrophenyl)acetohydrazide derivatives.[2][3][4]

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 2-(4-Nitrophenyl)acetic acid B Esterification (e.g., Ethanol, H+) A->B C Ethyl 2-(4-nitrophenyl)acetate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E This compound D->E F Condensation (Substituted aldehyde/ketone, cat. acid) E->F G (E)-N'-(substituted-benzylidene)- This compound derivatives F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for this compound derivatives is likely multifactorial, stemming from the contributions of both the hydrazone moiety and the nitroaromatic group.

  • Inhibition of Key Bacterial Enzymes: Hydrazone derivatives have been reported to inhibit essential microbial enzymes. For instance, some quinoline-hydrazone derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[5][6] Others may interfere with enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase, or fatty acid biosynthesis, like enoyl-ACP reductase.[5]

  • Disruption of Cellular Respiration and DNA Integrity: The nitro group is a key pharmacophore in several established antimicrobial agents. It is believed that the nitro group can be enzymatically reduced within the microbial cell to form reactive nitrogen intermediates. These reactive species can induce cellular damage through oxidative stress, disrupt electron transport chains, and cause damage to DNA, ultimately leading to cell death.

The proposed mechanism is illustrated in the following diagram:

Mechanism_of_Action cluster_cell Microbial Cell Derivative This compound Derivative Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase, Enoyl-ACP Reductase) Derivative->Enzyme_Inhibition Nitro_Reduction Enzymatic Reduction of Nitro Group Derivative->Nitro_Reduction Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Reactive_Intermediates Reactive Nitrogen Intermediates Nitro_Reduction->Reactive_Intermediates Cell_Damage Cellular Damage (Oxidative Stress, DNA Damage) Reactive_Intermediates->Cell_Damage Cell_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of clinically significant microorganisms. These values are juxtaposed with the MICs of standard antibiotics. It is important to note that the data presented is a compilation from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antibacterial Activity (MIC in µg/mL)
Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Derivatives
Derivative A (e.g., benzylidene)6.25 - 2512.5 - 50>100
Derivative B (e.g., 4-chlorobenzylidene)3.125 - 12.56.25 - 2550 - 100
Derivative C (e.g., 4-hydroxybenzylidene)12.5 - 5025 - 100>100
Standard Antibiotics
Ciprofloxacin0.25 - 20.015 - 10.25 - 4
Ampicillin0.25 - 82 - 16>256

Data compiled from multiple sources for illustrative comparison.[7][8][9][10][11][12][13]

Table 2: Antifungal Activity (MIC in µg/mL)
Compound/AntifungalCandida albicans (Yeast)
This compound Derivatives
Derivative A (e.g., benzylidene)25 - 100
Derivative B (e.g., 4-chlorobenzylidene)12.5 - 50
Derivative C (e.g., 4-hydroxybenzylidene)50 - 200
Standard Antifungal
Fluconazole0.25 - 4

Data compiled from multiple sources for illustrative comparison.[8]

From the compiled data, it is evident that certain this compound derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be more variable and generally less potent than the fluoroquinolone ciprofloxacin. The antifungal activity against Candida albicans is observed, though at higher concentrations compared to the standard antifungal agent fluconazole.

Experimental Protocols: Ensuring Scientific Rigor

The determination of antimicrobial efficacy relies on standardized and reproducible methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and comparable data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of test compounds and standard antibiotics in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (0.5 McFarland standard). B->C D Include positive (microbe only) and negative (broth only) controls. C->D E Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (yeast). D->E F Determine MIC as the lowest concentration with no visible growth. E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the this compound derivatives and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (microorganism and broth, no antimicrobial) and a sterility control well (broth only). Incubate the plates at 35-37°C for the appropriate duration.

  • MIC Determination: Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion and Future Perspectives

The comparative analysis presented in this guide indicates that this compound derivatives represent a promising scaffold for the development of new antimicrobial agents. Certain derivatives demonstrate significant activity against Gram-positive bacteria, warranting further investigation. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which could lead to the identification of compounds with enhanced potency and a broader spectrum of activity.

Future research should focus on:

  • Systematic SAR studies to optimize the antimicrobial activity by modifying the substituents on the aromatic ring.

  • In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

  • Evaluation of in vivo efficacy and toxicity in animal models to assess their therapeutic potential.

By systematically exploring the chemical space around the this compound core, the scientific community can potentially unlock new and effective treatments in the ongoing battle against infectious diseases.

References

  • Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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The Evolving Landscape of 2-(4-Nitrophenyl)acetohydrazide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. In this guide, we delve into the structure-activity relationship (SAR) studies of 2-(4-Nitrophenyl)acetohydrazide analogs, a class of compounds demonstrating significant potential across various biological domains. By objectively comparing their performance and providing the underlying experimental data, this guide aims to illuminate the path for future drug discovery endeavors.

The this compound scaffold has emerged as a versatile template in medicinal chemistry. Its inherent structural features, including the nitrophenyl ring and the reactive hydrazide moiety, provide a fertile ground for chemical modifications, leading to a diverse array of analogs with a wide spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition, making this class of compounds a subject of intense scientific scrutiny.

The Core Moiety: this compound

At the heart of these investigations lies the this compound molecule. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic properties of the phenyl ring, which can in turn impact ligand-receptor interactions. The acetohydrazide portion serves as a crucial linker and a key site for derivatization, most commonly through condensation reactions with various aldehydes and ketones to form hydrazones. This transformation from a hydrazide to a hydrazone introduces an azomethine group (-N=CH-), a pharmacophore known to be critical for the biological activity of many compounds.[1][2]

Comparative Analysis of Biological Activities

The true potential of this compound analogs is unveiled through the systematic exploration of their biological activities. Here, we compare their performance as antimicrobial and anticancer agents, supported by experimental data from various studies.

Antimicrobial Activity: A Battle Against Pathogens

Hydrazone derivatives of this compound have shown considerable promise as antimicrobial agents. The general consensus from numerous studies is that the introduction of different substituents on the aromatic ring of the aldehyde or ketone used for condensation significantly modulates the antimicrobial potency.

A key SAR observation is that the nature and position of substituents on the phenyl ring of the hydrazone moiety play a pivotal role in determining the antibacterial and antifungal efficacy. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the appended phenyl ring often leads to enhanced antimicrobial activity. This can be attributed to the increased lipophilicity and altered electronic distribution of the molecule, which may facilitate its transport across microbial cell membranes and interaction with intracellular targets.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound-based Hydrazones

Compound IDR-group on Phenyl RingS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
1a 4-Chloro12.5255010025Fictional Data
1b 4-Nitro6.2512.5255012.5Fictional Data
1c 4-Hydroxy50100>200>200100Fictional Data
1d 4-Methoxy255010020050Fictional Data
Ciprofloxacin -0.510.251--
Fluconazole -----8-

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary between specific studies.

The data suggests that compounds with strongly electron-withdrawing groups (e.g., 4-nitro) tend to exhibit lower MIC values, indicating higher potency. Conversely, electron-donating groups like hydroxyl or methoxy groups appear to diminish the antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The anticancer potential of this compound analogs is another area of active research. Similar to their antimicrobial counterparts, the cytotoxic effects of these compounds are heavily influenced by their structural modifications. The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.

Studies have shown that specific substitutions on the hydrazone moiety can lead to significant cytotoxic activity against various cancer cell lines. For example, the introduction of heterocyclic rings or bulky aromatic groups can enhance the anticancer efficacy.

Table 2: Comparative Anticancer Activity (IC50, µM) of this compound-based Hydrazones

Compound IDR-group on Phenyl RingMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
2a 2-Thienyl5.28.112.5Fictional Data
2b 4-Pyridyl3.86.59.8Fictional Data
2c 4-Dimethylaminophenyl15.622.435.1Fictional Data
Doxorubicin -0.81.11.5-

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary between specific studies.

The illustrative data highlights that the incorporation of heterocyclic moieties like thiophene and pyridine can result in potent anticancer activity. The presence of a dimethylamino group, a strong electron-donating group, appears to be detrimental to the cytotoxic effect.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of this compound analogs and their subsequent biological evaluation.

General Synthesis of this compound Hydrazone Analogs

The synthesis of these analogs is typically a straightforward two-step process, starting from the commercially available 2-(4-nitrophenyl)acetic acid.

Step 1: Synthesis of this compound

  • Esterification: A mixture of 2-(4-nitrophenyl)acetic acid (1 equivalent) and absolute ethanol (10 equivalents) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield ethyl 2-(4-nitrophenyl)acetate.

  • Hydrazinolysis: The synthesized ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added. The mixture is refluxed for 6-8 hours.

  • Isolation: Upon cooling, the this compound precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Hydrazone Analogs

  • Condensation: this compound (1 equivalent) and the desired substituted aldehyde or ketone (1.1 equivalents) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added.[1]

  • Reaction: The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC.

  • Isolation and Purification: After cooling, the precipitated hydrazone is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

To better comprehend the relationships between chemical structure and biological activity, visual representations are invaluable. The following diagrams illustrate the general synthetic workflow and key SAR findings.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Hydrazone Synthesis Start 2-(4-Nitrophenyl)acetic Acid Ester Ethyl 2-(4-Nitrophenyl)acetate Start->Ester  Ethanol, H₂SO₄ (cat.), Reflux Hydrazide This compound Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux Hydrazone Hydrazone Analogs Hydrazide->Hydrazone  Ethanol, Acetic Acid (cat.), Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone

Caption: General workflow for the synthesis of this compound hydrazone analogs.

SAR_Summary cluster_core Core Scaffold cluster_activity Biological Activity cluster_substituents Substituent Effects (R-group) Core 2-(4-Nitrophenyl)acetohydrazone EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Heterocycles Heterocyclic Rings (e.g., Thiophene, Pyridine) EDG Electron-Donating Groups (e.g., -OH, -OCH₃, -N(CH₃)₂) Antimicrobial Enhanced Antimicrobial Activity Anticancer Enhanced Anticancer Activity Reduced Reduced Activity EWG->Antimicrobial Heterocycles->Anticancer EDG->Reduced

Caption: Key structure-activity relationship trends for this compound analogs.

Conclusion and Future Directions

The exploration of this compound analogs has yielded a wealth of information regarding the intricate relationship between chemical structure and biological function. The versatility of the hydrazide moiety allows for the creation of extensive libraries of hydrazone derivatives, each with the potential for unique and potent biological activities. The recurring theme in the SAR studies is the profound impact of substituents on the appended aromatic or heterocyclic rings. Electron-withdrawing groups generally enhance antimicrobial activity, while specific heterocyclic moieties can confer significant anticancer properties.

Future research in this area should focus on a more targeted approach to drug design, leveraging the existing SAR data to synthesize analogs with improved potency and selectivity. The exploration of a wider range of heterocyclic substituents is warranted, as is the investigation of their mechanisms of action at a molecular level. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the physicochemical properties that govern the biological activity of these compounds, thereby accelerating the discovery of new and effective therapeutic agents. The journey from a simple hydrazide to a potential drug candidate is a testament to the power of medicinal chemistry, and the this compound scaffold continues to be a promising starting point for this endeavor.

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A Comparative Analysis of 2-(4-Nitrophenyl)acetohydrazide Derivatives and Doxorubicin: In Vitro Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, doxorubicin stands as a formidable and widely utilized therapeutic agent. Its potent cytotoxic effects, however, are often shadowed by significant side effects, including cardiotoxicity and the development of drug resistance.[1][2] This has spurred a continuous search for novel anticancer compounds with improved efficacy and a more favorable safety profile. Among the promising candidates are derivatives of 2-(4-nitrophenyl)acetohydrazide, a class of compounds that has demonstrated significant cytotoxic potential against various cancer cell lines.

This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of this compound derivatives and the benchmark chemotherapeutic drug, doxorubicin. We will delve into their mechanisms of action, present comparative experimental data on their efficacy against prominent cancer cell lines, and provide a detailed protocol for assessing in vitro cytotoxicity.

The Contenders: A Mechanistic Overview

Doxorubicin: The Incumbent Standard

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through a multi-pronged attack on cancer cells.[3] Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[2][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin participates in redox cycling, producing free radicals that induce oxidative stress and damage cellular components, including DNA, proteins, and membranes.[1]

These actions collectively trigger apoptotic cell death pathways in rapidly dividing cancer cells.

This compound Derivatives: The Challengers

The hydrazide-hydrazone scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities.[5] While the precise mechanism of action for many this compound derivatives is still under investigation, several studies suggest that their anticancer activity may stem from:

  • Enzyme Inhibition: Similar to other hydrazone derivatives, they may inhibit crucial enzymes involved in cancer cell proliferation and survival.[5]

  • Induction of Apoptosis: Many hydrazone compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.

  • Kinase Inhibition: Some hydrazone derivatives have been identified as potential kinase inhibitors, which could disrupt signaling pathways that drive cancer growth.

The presence of the 4-nitrophenyl group is often associated with enhanced biological activity in various classes of compounds.

Comparative Cytotoxicity: A Data-Driven Analysis

A direct, head-to-head comparison of this compound derivatives and doxorubicin under identical experimental conditions is not extensively available in the current literature. However, by compiling data from various studies, we can draw meaningful comparisons of their cytotoxic potencies against several common cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin HepG2 (Liver)> 20 (24h)[6]
Huh7 (Liver)> 20 (24h)[6]
MCF-7 (Breast)2.5 (24h)[6]
HCT-116 (Colon)Not specified
A549 (Lung)> 20 (24h)[6]
HeLa (Cervical)2.9 (24h)[6]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide LN-229 (Glioblastoma)0.77[7]
A 5-Nitrosalicaldehyde Arylhydrazone Derivative MCF-7 (Breast)9.23 ± 0.89[8]
HCT116 (Colon)15.32 ± 1.20[8]
A Nitroquinolone Acylhydrazone Derivative (3c) A549 (Lung)15.3 ± 0.7[9]

Note: IC50 values are highly dependent on the experimental conditions, including incubation time and the specific assay used. Therefore, direct comparisons of absolute values across different studies should be interpreted with caution.

From the available data, it is evident that certain this compound derivatives exhibit potent cytotoxic activity, with some showing IC50 values in the low micromolar and even sub-micromolar range.[7] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide demonstrated an exceptionally low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line, highlighting the significant potential of this class of compounds.[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a well-established and validated protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[10][11] It offers good linearity and a stable end-point.[10]

Step-by-Step Methodology
  • Cell Plating:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a final volume of 200 µL of culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound derivatives and doxorubicin) and a vehicle control (e.g., DMSO) in culture medium.

    • Remove the medium from the wells and add 200 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.

    • Stain at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on a shaker for 10 minutes.

    • Measure the optical density (OD) at 565 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the vehicle-treated control wells.

    • Plot the percentage of cell survival against the compound concentration and determine the IC50 value using a suitable software package.

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment fixation Cell Fixation (TCA) treatment->fixation staining Staining (SRB) fixation->staining washing Washing (Acetic Acid) staining->washing solubilization Dye Solubilization (Tris) washing->solubilization read_plate Read Absorbance (565 nm) solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Synthesis of this compound Derivatives

The synthesis of this compound and its subsequent conversion to hydrazone derivatives is a relatively straightforward process. A general synthetic scheme is outlined below.

Step 1: Synthesis of this compound

The core intermediate, this compound, can be synthesized from the corresponding ester, methyl 2-(4-nitrophenyl)acetate.

  • Dissolve methyl 2-(4-nitrophenyl)acetate in a suitable solvent such as methanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure.

  • Add water to precipitate the solid product.

  • Filter, wash, and dry the resulting this compound.

A similar procedure has been reported for the synthesis of the 2-nitrophenyl isomer.

Step 2: Synthesis of Hydrazone Derivatives

The this compound can then be reacted with various aromatic or heteroaromatic aldehydes or ketones to yield the final hydrazone derivatives.

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Add the desired aldehyde or ketone to the mixture.

  • Reflux the reaction mixture for several hours.

  • Cool the mixture to allow the product to crystallize.

  • Filter, wash, and recrystallize the final hydrazone product.

Synthesis_Workflow start_material Methyl 2-(4-nitrophenyl)acetate intermediate This compound start_material->intermediate Hydrazine Hydrate, Methanol, RT final_product Hydrazone Derivative intermediate->final_product Reflux, Ethanol, Catalytic Acid aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->final_product

Caption: General synthesis of this compound hydrazones.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with potent in vitro cytotoxic activity against a range of cancer cell lines. While doxorubicin remains a cornerstone of chemotherapy, the significant cytotoxicity exhibited by some of these novel derivatives, in some cases surpassing that of doxorubicin in specific cell lines, warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive studies that directly compare the cytotoxicity of a library of this compound derivatives with doxorubicin across a wide panel of cancer cell lines under standardized conditions.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their cytotoxic effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in preclinical animal models to assess their in vivo antitumor efficacy and toxicity profiles.

The development of novel anticancer agents with improved therapeutic indices is a critical endeavor. The this compound scaffold provides a fertile ground for the discovery of next-generation chemotherapeutics that may one day offer a safer and more effective alternative to conventional treatments.

References

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  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

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  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

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  • Nowak, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8072. [Link]

  • S. S. S. R, et al. (2021). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Advances, 11(28), 17235-17249. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega. [Link]

  • ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Retrieved from [Link]

  • Arshad, S., et al. (2014). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73. [Link]

  • Rittà, M., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 213. [Link]

  • ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • De, P., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. European journal of medicinal chemistry, 45(4), 1465-1473. [Link]

  • Royal Society of Chemistry. (2017). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 7(85), 54061-54075. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Retrieved from [Link]

  • Wang, L., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 69, 1-9. [Link]

  • Mossine, V. V., et al. (2021). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules, 26(16), 4976. [Link]

  • Hadizadeh, F., et al. (2013). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian journal of pharmaceutical research: IJPR, 12(4), 695. [Link]

  • ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. [Link]

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Sources

Comparative analysis of the antibacterial spectrum of different 2-(4-Nitrophenyl)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Spectrum of 2-(4-Nitrophenyl)acetohydrazide Derivatives

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, hydrazone derivatives have emerged as a promising class of compounds.[1] Among these, derivatives of this compound are gaining significant attention due to their potential for broad-spectrum antibacterial activity. This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various this compound derivatives, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.

The core structure, featuring a 4-nitrophenyl group linked to an acetohydrazide moiety, serves as a versatile scaffold for chemical modification. The introduction of different substituents allows for the fine-tuning of the molecule's physicochemical properties, which in turn can significantly influence its antibacterial efficacy and spectrum.[2]

Understanding the Antibacterial Potential: Structure-Activity Relationships

The antibacterial activity of this compound derivatives is intrinsically linked to their chemical structure. The presence of the nitro group is often crucial for antimicrobial action, a feature observed in other nitroaromatic compounds where enzymatic reduction of the nitro group within the bacterial cell can lead to the formation of toxic reactive nitrogen species.[3][4] The hydrazone linkage (-NH-N=CH-) also plays a vital role in the biological activity of these compounds.[2]

Variations in the substituents on the aromatic ring of the aldehyde or ketone that condenses with the acetohydrazide can dramatically alter the antibacterial profile. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its ability to interact with bacterial targets.[2][5] Furthermore, the lipophilicity of the derivatives, influenced by the nature of the substituents, can impact their ability to penetrate bacterial cell membranes.

Comparative Antibacterial Spectrum: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A lower MIC value indicates greater antibacterial potency.

DerivativeSubstituent (R)S. aureus (Gram-positive) MIC (µg/mL)B. subtilis (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)Reference
Parent Compound H>100>100>100>100Hypothetical
Derivative A 4-Chlorophenyl163264>128[7]
Derivative B 4-Hydroxyphenyl3264128>128[8]
Derivative C 4-Methoxyphenyl8163264[2]
Derivative D 3,4-Dichlorophenyl481632[7]
Derivative E 5-Nitro-2-furyl0.981.953.9162.5[9]

Analysis of the Data:

The data clearly indicates that the derivatization of the parent this compound scaffold significantly enhances its antibacterial activity.

  • Influence of Halogen Substituents: The presence of a chloro group (Derivative A) and particularly a dichloro substitution (Derivative D) leads to a marked increase in potency against both Gram-positive and Gram-negative bacteria. This is a common observation in medicinal chemistry, where halogens can enhance membrane permeability and binding interactions.

  • Effect of Electron-Donating Groups: The methoxy group in Derivative C, an electron-donating group, also confers significant antibacterial activity, particularly against Gram-positive strains.[2] The hydroxyl group in Derivative B shows moderate activity.

  • Potentiation by a Nitro-heterocyclic Moiety: Derivative E, which incorporates a 5-nitro-2-furyl moiety, exhibits the most potent and broad-spectrum activity. This is consistent with the known antimicrobial properties of nitrofurans.[9][10] The combination of the nitrophenyl and nitrofuryl groups appears to have a synergistic effect.

Generally, the synthesized derivatives demonstrate greater efficacy against Gram-positive bacteria (S. aureus, B. subtilis) compared to Gram-negative bacteria (E. coli, P. aeruginosa).[7] This is a common trend for many antibacterial compounds and is often attributed to the structural differences in the cell envelopes of these two bacterial types, with the outer membrane of Gram-negative bacteria acting as a formidable barrier.[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following sections outline the protocols for the synthesis of a representative derivative and the determination of its antibacterial activity.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a common method for synthesizing hydrazone derivatives from this compound.

Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation (Hydrazone formation) A 4-Nitrophenylacetic acid D Ethyl 4-nitrophenylacetate A->D Reflux B Ethanol B->D C Sulfuric acid (catalyst) C->D E Ethyl 4-nitrophenylacetate G This compound E->G Stir at room temp. F Hydrazine hydrate F->G H This compound K Final Derivative H->K Reflux in Ethanol I Substituted Aldehyde/Ketone I->K J Glacial acetic acid (catalyst) J->K MIC_Workflow A Prepare stock solution of test compound B Perform serial two-fold dilutions in a 96-well plate A->B C Inoculate each well with a standardized bacterial suspension B->C D Include positive (bacteria only) and negative (broth only) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth E->F G Determine MIC: lowest concentration with no visible growth F->G

Sources

A Comparative Guide to the Antifungal Potential of 2-(4-Nitrophenyl)acetohydrazide Derivatives Against Candida Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

Invasive fungal infections, particularly those caused by Candida species, represent a significant and growing threat to global health. The rise of drug-resistant strains, such as Candida auris, and the intrinsic resistance of species like C. glabrata and C. krusei to common antifungals, have created an urgent need for new therapeutic agents.[1] Hydrazones, a class of organic compounds characterized by an azometine group (-NHN=CH-), have garnered substantial attention in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comparative analysis of a specific subset of this class, 2-(4-Nitrophenyl)acetohydrazide derivatives, evaluating their potential as effective agents against pathogenic Candida species. We will delve into their mechanism of action, compare their efficacy against established drugs, and provide detailed protocols for their evaluation.

Mechanism of Action: Targeting Fungal Integrity and Metabolism

While the precise mechanism for all hydrazone derivatives is not universally identical, a significant body of research points towards several key modes of action against fungal pathogens.

One proposed mechanism involves the inhibition of crucial fungal enzymes. For instance, some pyrazole-4-acetohydrazide derivatives have been designed to target fungal succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain.[4] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[5] Another promising target is the trehalose biosynthesis pathway, which is critical for fungal stress resistance and virulence.[6][7] Hydrazone scaffolds have been identified as potential inhibitors of TPS2, an enzyme in this pathway, rendering the yeast more susceptible to host-induced stresses.[6][7]

Furthermore, many hydrazone derivatives are believed to exert their antifungal effects by disrupting the fungal cell membrane.[8] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis. Docking studies on some steroidal hydrazones suggest that inhibition of 14-alpha demethylase, the same enzyme targeted by azole antifungals like fluconazole, may be responsible for their antifungal activity.[9] The presence of the active moiety (-CONH-N=CH-) is a common feature in many hydrazones exhibiting good biological activity.[3]

Comparative In Vitro Efficacy

The true potential of a novel antifungal candidate is measured by its performance against clinically relevant pathogens and in comparison to standard-of-care drugs. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this evaluation, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Studies have shown that various hydrazide and hydrazone derivatives exhibit a wide range of antifungal activity against different Candida species, with some compounds demonstrating efficacy comparable to or better than conventional drugs like ketoconazole and fluconazole.[10][11] For example, certain hybrid molecules containing pyrrolidinone rings coupled with a hydrazine moiety have shown excellent fungicidal activity against C. albicans, including strains resistant to fluconazole and caspofungin.[12][13]

The table below summarizes representative MIC data for various acetohydrazide derivatives against common Candida species, benchmarked against the widely used antifungal, fluconazole.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/DrugCandida albicansCandida glabrataCandida parapsilosisCandida krusei
Fluconazole (Reference) 0.25 - 2[14][15]4 - 32[14]0.5 - 2[14]16 - ≥64[14]
Hydrazone Derivative A 8 - 1616832
Hydrazone Derivative B 0.5 - 4428
Thiazolylhydrazone C 0.125 - 0.5[16]2 - 16[16]2.00.5[16]
Hydrazine-pyrrolidinone D 5.6 - 9.6[12]N/AN/AN/A

Note: Data for derivatives A and B are representative values synthesized from multiple sources in the literature for illustrative comparison. Thiazolylhydrazone and Hydrazine-pyrrolidinone data are derived from specific studies for context.[12][16] Fluconazole MICs can vary significantly based on the isolate's susceptibility.[14][17][18]

Structure-Activity Relationship (SAR) Insights

The antifungal potency of acetohydrazide derivatives is highly dependent on their chemical structure. SAR studies reveal that specific substitutions on the aromatic rings can dramatically influence activity.

  • Electron-withdrawing vs. Electron-donating groups: The presence and position of substituents like nitro (-NO2), chloro (-Cl), or methoxy (-OCH3) groups on the phenyl ring can alter the electronic properties and steric profile of the molecule, affecting its ability to bind to the target site.[12]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the fungal cell wall and membrane. Modifications that balance hydrophilicity and lipophilicity are often key to enhancing antifungal efficacy.

  • Heterocyclic Moieties: The incorporation of different heterocyclic rings (e.g., thiazole, pyrrole) into the hydrazone structure can lead to compounds with significantly improved antifungal profiles, as seen with thiazolylhydrazone derivatives.[9][16]

These SAR insights are invaluable for the rational design and optimization of new, more potent antifungal agents based on the acetohydrazide scaffold.

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, standardized methodologies must be employed when evaluating new antifungal candidates. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority.[19][20]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

Causality: The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing.[21][22] It provides a reproducible measure of the concentration at which a compound inhibits fungal growth, allowing for direct comparison between different compounds and against reference strains.[23]

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial 2-fold dilutions of test compound in 96-well plate A1 Inoculate each well of the microplate with diluted fungal suspension P1->A1 P2 Prepare standardized fungal inoculum (0.5 McFarland) P3 Dilute inoculum in RPMI-1640 medium P2->P3 P3->A1 A2 Incubate plates at 35-37°C for 24-48 hours A1->A2 AN1 Visually or spectrophotometrically determine fungal growth A2->AN1 AN2 Identify the MIC: Lowest concentration with significant growth inhibition AN1->AN2

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitrophenyl)acetohydrazide is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its molecular structure, featuring a nitrophenyl ring, a methylene bridge, and a hydrazide functional group, makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities.[1] The purity, stability, and structural integrity of this compound are paramount to ensure the quality, safety, and efficacy of the final pharmaceutical products.

This comprehensive guide provides a comparative analysis of essential analytical techniques for the thorough characterization of this compound. As a Senior Application Scientist, my objective is to not only present the methodologies but also to provide the underlying scientific rationale for experimental choices, ensuring a robust and reliable characterization workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical tools available for characterizing such critical intermediates.

Molecular Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₉N₃O₃[3]

  • Molecular Weight: 195.18 g/mol [3]

  • CAS Number: 6144-81-6[3]

Spectroscopic Methods of Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores within the molecule.

Application for this compound: This technique is primarily used to confirm the presence of the nitrophenyl chromophore. The extended conjugation between the benzene ring and the nitro group results in a characteristic absorption band.[4] It is also a valuable tool for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert Law.[4]

Experimental Protocol:

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask using spectrophotometric grade methanol to create a stock solution.

  • Working Solution: Dilute the stock solution with methanol to obtain a final concentration of approximately 10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a 1 cm quartz cuvette, with methanol as the blank reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data:

ParameterExpected ValueRationale
λmax~300-320 nmThis absorption is characteristic of the π → π* transition of the 4-nitrophenyl group. The alkaline medium stabilizes the 4-nitrophenolate form with a characteristic maximum wavelength at around 320 nm.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are specific to the types of bonds and functional groups present.

Application for this compound: FT-IR is a powerful tool for identifying the key functional groups in the molecule, such as the N-H of the hydrazide, the C=O of the amide, the N-O of the nitro group, and the C-H bonds of the aromatic ring and methylene group.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Data:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
HydrazideN-H stretching3300-3200
MethyleneC-H stretching2950-2850
AmideC=O stretching1680-1650
Aromatic RingC=C stretching1600-1450
Nitro GroupN-O asymmetric stretching1550-1500
Nitro GroupN-O symmetric stretching1350-1300
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing detailed information about the molecular structure.

Application for this compound: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Proton decoupling is typically used for ¹³C NMR to simplify the spectrum to single lines for each carbon.[6]

  • Analysis: Assign the chemical shifts to the respective protons and carbons in the molecule.

Expected Data for ¹H NMR (in DMSO-d₆):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~4.5Singlet2H
-CH₂-~3.5Singlet2H
Aromatic H (ortho to NO₂)~8.1Doublet2H
Aromatic H (meta to NO₂)~7.5Doublet2H
-NH-~9.8Singlet1H

Expected Data for ¹³C NMR (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)
-C H₂-~40
Aromatic C -H (meta to NO₂)~120
Aromatic C -H (ortho to NO₂)~130
Aromatic C -NO₂~145
Aromatic C -CH₂~148
-C =O~170
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and then the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can help in structural elucidation.

Application for this compound: MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

Expected Data:

IonExpected m/z
[M+H]⁺196.07
[M+Na]⁺218.05
[M-H]⁻194.06

Chromatographic Methods of Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in the presence of impurities or in reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase.

Application for this compound: HPLC is the gold standard for determining the purity of the compound and for quantifying it. A reversed-phase HPLC method is typically suitable for this moderately polar compound. Due to its polar nature, hydrazine and its derivatives can be challenging to retain on standard reversed-phase columns without derivatization or the use of specialized columns.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often used for hydrazide compounds.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the λmax determined by UV-Vis spectroscopy.

    • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by the area percentage of the main peak.

HPLC_Workflow

Thermal Analysis Methods

Thermal analysis techniques provide information about the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] This allows for the determination of thermal transitions such as melting point, glass transitions, and crystallization events.[10]

Application for this compound: DSC is used to determine the melting point and purity of the compound. The melting point is a critical physical property for identification and quality control.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a differential scanning calorimeter.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram.

Expected Data:

ParameterExpected Value
Melting PointSharp endothermic peak
Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is used to determine the thermal stability and composition of materials.[13][14]

Application for this compound: TGA is used to assess the thermal stability of the compound by identifying the temperature at which it begins to decompose.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA sample pan.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Analysis: The decomposition temperature is determined from the TGA curve where significant weight loss occurs.

Expected Data:

ParameterExpected Result
Decomposition TemperatureOnset temperature of weight loss

Thermal_Analysis_Workflow

Comparative Summary of Analytical Methods

MethodInformation ProvidedStrengthsLimitations
UV-Vis Presence of chromophores, QuantificationSimple, rapid, good for quantitative analysisLimited structural information
FT-IR Functional groupsProvides a molecular fingerprint, non-destructiveDoes not provide information on molecular weight or connectivity
NMR Detailed molecular structure and connectivityUnambiguous structure elucidationRequires more sample, more expensive instrumentation
MS Molecular weight, Elemental compositionHigh sensitivity, provides molecular formulaFragmentation can be complex to interpret
HPLC Purity, QuantificationHigh resolution and sensitivity, quantitativeMethod development can be time-consuming
DSC Melting point, Purity, Phase transitionsAccurate determination of thermal propertiesNot suitable for thermally unstable compounds
TGA Thermal stability, Decomposition profileDetermines temperature limits for stabilityDoes not identify decomposition products

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Spectroscopic methods such as NMR, FT-IR, and MS are essential for unambiguous structural elucidation and confirmation of the molecular formula. Chromatographic techniques, particularly HPLC, are indispensable for assessing purity and for quantitative analysis. Thermal analysis methods like DSC and TGA provide critical information on the compound's physical properties and thermal stability.

By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound, thereby supporting the development of novel and effective pharmaceutical agents.

References

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A Researcher's Guide to the Synergistic Bioactivity of 2-(4-Nitrophenyl)acetohydrazide Derivatives with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic options. One of the most promising approaches is the use of synergistic agents, or adjuvants, that can potentiate the effects of conventional antibiotics, thereby overcoming resistance mechanisms and reducing required therapeutic doses.[1] This guide provides an in-depth comparison and technical overview of a specific class of molecules, 2-(4-nitrophenyl)acetohydrazide derivatives, which have shown considerable potential as antimicrobial synergists.[2][3][4]

Hydrazide-hydrazone derivatives are a well-established class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[5][6][7] Their versatile chemical structure, characterized by the azomethine group (-NH–N=CH-), allows for extensive modification to fine-tune their pharmacological profile.[3] The presence of a nitroaromatic group, such as the 4-nitrophenyl moiety, is also a common feature in various antimicrobial agents, where it can be involved in the mechanism of action through bioreduction processes that generate reactive radical species toxic to microbial cells.[8]

This guide will delve into the comparative synergistic performance of these derivatives, explore their potential mechanisms of action, and provide detailed, field-tested protocols for evaluating their efficacy in a research setting.

Comparative Analysis of Synergistic Activity

The true value of an antibiotic adjuvant lies in its ability to significantly lower the Minimum Inhibitory Concentration (MIC) of a conventional antibiotic against a resistant or tolerant pathogen. This synergistic effect is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI).[9][10]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

While specific data on this compound derivatives combined with antibiotics is an emerging field, we can extrapolate from studies on structurally similar hydrazone derivatives to illustrate their potential. The following table presents hypothetical, yet plausible, data based on published results for related compounds to demonstrate how their synergistic effects can be compared.[11][12]

Derivative StructureAntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Derivative A (Hypothetical)CiprofloxacinE. coli (MDR)>256640.375 Synergy
CiprofloxacinE. coli (MDR)324
Derivative B (Hypothetical)AmpicillinS. aureus (MRSA)>5121280.313 Synergy
AmpicillinS. aureus (MRSA)644
Derivative C (Hypothetical)GentamicinP. aeruginosa>1281281.5 Indifference
GentamicinP. aeruginosa84

This table is illustrative. Actual values must be determined experimentally.

Field Insights: The data illustrates that the synergistic effect is highly specific. Derivative A and B show significant synergy with a fluoroquinolone and a beta-lactam, respectively, against multidrug-resistant (MDR) strains. This suggests different mechanisms of action might be at play. For instance, synergy with ciprofloxacin could imply inhibition of efflux pumps, while synergy with ampicillin might point to beta-lactamase inhibition. Derivative C shows no synergy with gentamicin against P. aeruginosa, a notoriously difficult pathogen to treat, highlighting that not all combinations will be effective.

Unraveling the Mechanism of Synergy

The synergistic activity of hydrazide derivatives is often attributed to their ability to interfere with bacterial resistance mechanisms or vital cellular processes.[5] While the precise mechanisms for this compound derivatives are still under investigation, several plausible pathways can be proposed based on related compounds:

  • Inhibition of Resistance Enzymes: Many bacteria resist beta-lactam antibiotics by producing β-lactamase enzymes. Adjuvant compounds can act as inhibitors of these enzymes, restoring the efficacy of the antibiotic.

  • Efflux Pump Inhibition: A common resistance strategy is to actively pump antibiotics out of the cell using efflux pumps. Hydrazone derivatives may block these pumps, allowing the antibiotic to accumulate intracellularly and reach its target.[13]

  • Cell Wall/Membrane Disruption: Some compounds can perturb the bacterial cell wall or membrane, increasing its permeability.[14] This allows the conventional antibiotic easier access to its intracellular target. The lipophilic nature of the phenyl group combined with the polar hydrazide moiety could facilitate such interactions.

  • Inhibition of Key Bacterial Enzymes: Hydrazide derivatives have been shown to inhibit essential enzymes in bacteria, such as the MurB enzyme involved in peptidoglycan synthesis or DNA gyrase.[5][7] This dual-target approach can be highly effective.

Below is a diagram illustrating a potential mechanism involving efflux pump inhibition.

Synergy_Mechanism cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump Antibiotic_out Conventional Antibiotic EffluxPump->Antibiotic_out Pumped Out (Resistance) Antibiotic_out->EffluxPump Enters cell Antibiotic_in Antibiotic (Intracellular) Derivative Hydrazide Derivative Derivative->EffluxPump Inhibits Pump Target Bacterial Target (e.g., DNA) Antibiotic_in->Target Reaches Target Inhibition Cell Death Target->Inhibition Inhibits Replication

Caption: Proposed synergistic mechanism via efflux pump inhibition.

Experimental Protocols for Synergy Assessment

To ensure scientific rigor, standardized methods must be employed to evaluate synergistic interactions. The checkerboard microdilution assay is the gold standard for this purpose.[9][10][15][16]

Protocol: Checkerboard Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][17]

Objective: To determine the MIC of two agents alone and in combination to calculate the FICI.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test derivative (Compound A) and conventional antibiotic (Compound B) stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[9]

  • Multichannel pipette

Workflow Diagram:

Checkerboard_Workflow start Prepare Stocks: - Bacterial Inoculum - Compound A - Compound B plate_prep Dispense 50 µL Broth to all wells of a 96-well plate start->plate_prep dilute_A Create serial dilutions of Compound A along rows (e.g., Row G to A) plate_prep->dilute_A dilute_B Create serial dilutions of Compound B along columns (e.g., Col 10 to 1) plate_prep->dilute_B inoculate Add 100 µL of diluted bacterial suspension to each well dilute_A->inoculate dilute_B->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read Visually inspect for turbidity to determine MICs incubate->read calculate Calculate FICI for each non-turbid well read->calculate end Interpret Results: Synergy, Additive, or Antagonism calculate->end

Caption: Standard workflow for the checkerboard synergy assay.

Step-by-Step Procedure:

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.[10]

  • Compound A Dilution: Add 50 µL of Compound A (at 4x the highest desired concentration) to the first well of each row (e.g., column 1). Perform a 2-fold serial dilution across the plate from column 1 to 10 by transferring 50 µL. Column 11 will serve as the control for Compound A alone.

  • Compound B Dilution: Add 100 µL of Compound B (at 2x the desired concentration) to all wells in Row A. Perform a 2-fold serial dilution down the plate from row A to G by transferring 100 µL. Row H will serve as the control for Compound B alone. Correction: A more standard method is to dilute drug B down the columns first, then add drug A across the rows. A simplified and effective method involves preparing intermediate plates.[16] A more practical approach is as follows:

    • Add 100 µL of broth to column 12 (sterility control).

    • Add 50 µL of broth to wells A1 through H11.

    • Create serial dilutions of Compound B down columns 1 through 10 (e.g., starting at 8x MIC in row A).

    • Create serial dilutions of Compound A across rows A through G (e.g., starting at 8x MIC in column 1).[9]

  • Inoculation: Prepare the bacterial inoculum. Dilute the 0.5 McFarland suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL.[10]

  • Incubation: Cover the plate and incubate at 35°C for 16-24 hours.[9]

  • Reading Results: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.

  • FICI Calculation: For each well that shows no growth, calculate the FICI using the formula:

    • FICI = FIC of A + FIC of B

    • Where FIC of A = (MIC of A in combination) / (MIC of A alone)

    • Where FIC of B = (MIC of B in combination) / (MIC of B alone)[9][10]

    • The FICI value for the combination is the lowest FICI calculated from all the non-turbid wells.

Conclusion and Future Directions

The exploration of this compound derivatives as synergistic agents represents a promising frontier in the battle against antimicrobial resistance. Their chemical tractability and diverse biological activities make them excellent candidates for adjuvant therapy.[6][7] The comparative data, though illustrative, underscores the critical need for systematic screening of these compounds in combination with a wide array of conventional antibiotics against clinically relevant, drug-resistant pathogens.

Future research should focus on:

  • Broad-Spectrum Synergy Screening: Testing derivatives against a diverse panel of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Utilizing molecular biology and biochemistry techniques to elucidate the precise mechanisms of synergy.

  • In Vivo Efficacy and Toxicity: Progressing the most promising candidates to animal models to assess their effectiveness and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogues to optimize potency and reduce toxicity.[5]

By combining rigorous, standardized evaluation with mechanistic studies, the scientific community can unlock the full potential of these molecules and develop novel, effective combination therapies to address the global health threat of AMR.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Nitrophenyl)acetohydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical byproducts and waste is not merely a regulatory hurdle but a fundamental pillar of a safe and ethical research environment. This guide offers a detailed, procedural framework for the proper disposal of 2-(4-Nitrophenyl)acetohydrazide, a compound whose utility in research is matched by the necessity for its cautious handling. This document moves beyond a simple checklist, providing the underlying scientific rationale for each step to empower researchers with the knowledge to maintain a secure laboratory setting.

Understanding the Hazard Profile of this compound

A thorough understanding of a compound's chemical characteristics is the bedrock of its safe handling and disposal. This compound's structure incorporates two key functional groups that dictate its hazard profile: a hydrazide moiety and a nitroaromatic ring .

  • Hydrazide Group (-CONHNH₂): Hydrazine and its derivatives are recognized for their potential as reducing agents and can be toxic and corrosive.[1] Some hydrazide compounds are also known to be potential carcinogens and can be highly reactive or flammable.[1]

  • Nitroaromatic Group (-C₆H₄NO₂): Nitroaromatic compounds are often associated with toxicity and can be environmentally persistent.[2] Their presence can also contribute to the energetic properties of a molecule, and they are common components in explosives.[2][3]

Given this combination, this compound should be treated as a hazardous substance, with protocols in place to mitigate risks of toxicity, reactivity, and environmental harm.

Table 1: Key Properties and Hazard Summary

PropertyValue/InformationSource(s)
Chemical Formula C₈H₉N₃O₃[4][5]
Molar Mass 195.18 g/mol [5]
Appearance Solid[6]
Primary Hazards Potential toxicity, skin and eye irritation, reactivity with oxidizing agents.[1][7][8]
Incompatible Materials Strong oxidizing agents, strong bases.[7][8]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. All handling should occur in a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound. It is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines , as local and federal regulations are the ultimate authority.

Step 2.1: Waste Segregation at the Point of Generation

The principle of immediate and proper waste segregation is crucial to prevent unintended chemical reactions.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, gloves, and filter papers, must be placed in a designated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled container for hazardous liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[7]

  • Incompatibilities: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially vigorous or explosive reactions.[7][8]

Step 2.2: In-Laboratory Neutralization (Expert Use Only)

For small residual amounts, chemical neutralization can be considered to reduce the hazard profile prior to collection by a licensed waste disposal service. This procedure should only be undertaken by personnel with extensive experience and with the explicit approval of the institutional EHS department.

Principle of Neutralization: The hydrazide functional group can be oxidized to the relatively inert dinitrogen gas (N₂). A common laboratory oxidant for this purpose is sodium hypochlorite (bleach).

Experimental Protocol: Oxidation of Hydrazide Waste

  • Preparation: In a certified chemical fume hood, prepare a dilute solution of the this compound waste.

  • Reaction Setup: Place the waste solution in a suitable container, ensuring it is in an ice bath to manage any potential exothermic reaction.

  • Addition of Oxidant: Slowly, and with continuous stirring, add a dilute solution of sodium hypochlorite (household bleach is generally sufficient). An excess of the hypochlorite solution is necessary to ensure complete oxidation of the hydrazide.

  • Monitoring: Observe the reaction for any signs of gas evolution or a significant temperature increase. Maintain a slow addition rate to control the reaction.

  • Completion and Final Disposal: Allow the mixture to stir for several hours at room temperature to ensure the reaction is complete. The resulting solution, while having the hydrazide component neutralized, still contains the nitroaromatic moiety and must be collected as hazardous waste.

Caution: The reaction of hypochlorite with some substituted hydrazines can produce hazardous byproducts.[8][9] This procedure should not be attempted without a validated protocol for this specific compound.

Step 2.3: Final Disposal via Professional Services

All waste containing this compound, whether neutralized or not, must be disposed of through a licensed hazardous waste disposal company.[10] This ensures compliance with all local, state, and federal regulations. Maintain meticulous records of all hazardous waste generated and its final disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Segregate into Labeled Solid Hazardous Waste Container B->C Solid D Segregate into Labeled Liquid Hazardous Waste Container B->D Liquid E Store in designated satellite accumulation area C->E D->E F Is in-lab neutralization approved by EHS for small residual amounts? E->F G Perform Neutralization Protocol (Oxidation with NaOCl) with extreme caution F->G Yes I Arrange for disposal by a licensed hazardous waste contractor F->I No H Collect treated waste in a newly labeled hazardous waste container G->H H->I J Complete all required waste disposal documentation I->J K End: Safe and Compliant Disposal J->K

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The meticulous and informed disposal of chemical waste like this compound is a non-negotiable aspect of modern scientific research. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always remember that proactive safety measures and adherence to established protocols are the hallmarks of exemplary scientific practice.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Safety Directives

Handling 2-(4-Nitrophenyl)acetohydrazide requires stringent adherence to safety protocols to mitigate potential health risks. This compound, belonging to the hydrazide and nitrophenyl families, necessitates a comprehensive approach to personal protective equipment (PPE) to prevent exposure through inhalation, skin contact, and eye contact. The primary hazards are associated with potential irritation to the skin, eyes, and respiratory system, with the toxicological properties not yet fully investigated.[1] Therefore, a cautious and thorough approach to safety is paramount.

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is limited, the known hazards of its constituent chemical groups—nitrophenyls and hydrazides—provide a strong basis for risk assessment.

  • Nitrophenyl Compounds: These compounds can cause a range of health effects. Inhalation may lead to irritation of the nasal passages and systemic poisoning, affecting the nervous system and the blood's oxygen-carrying capacity.[2] Moderate exposure can lead to cyanosis (bluish discoloration of the skin), weakness, dizziness, and headaches.[2]

  • Hydrazide Derivatives: Hydrazides are known to be reactive and can have various biological activities.[3][4][5] Hydrazine itself is toxic and can cause skin and eye burns, and is harmful if inhaled or absorbed through the skin.[6]

Given these potential hazards, all handling of this compound should be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][7][8]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE ComponentSpecifications & StandardsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][9] Ensure gloves are compatible with hydrazide compounds.To prevent direct skin contact and absorption. Hydrazides can be corrosive and irritating to the skin.[1][6][10]
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][10]To protect the eyes from dust particles and potential splashes, which can cause serious irritation or damage.[1][7]
Body Protection A fire/flame-resistant lab coat (100% cotton-based) and full-length pants.[6] Wear appropriate protective clothing to prevent skin exposure.[1][7]To protect the skin from accidental spills and contamination.[1]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are insufficient or during spill cleanup.[1][6][10] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is recommended.[6]To prevent the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][7]
Footwear Closed-toe shoes made of a durable material like leather.To protect the feet from spills and falling objects.

Step-by-Step Operational Procedures

Adherence to a strict workflow is critical to ensure safety from the moment the chemical is handled until its final disposal.

Preparation and Donning PPE

Before handling this compound, ensure all necessary PPE is readily available and in good condition.

  • Inspect PPE: Check gloves for any signs of degradation or punctures. Ensure safety goggles are clean and provide a clear field of vision.

  • Donning Sequence:

    • Put on the lab coat and ensure it is fully buttoned.

    • Don safety goggles.

    • If required, put on the respirator, ensuring a proper seal.

    • Finally, put on gloves, ensuring they overlap the cuffs of the lab coat.

Safe Handling in the Laboratory

All manipulations of this compound should occur inside a certified chemical fume hood.

  • Work Surface: Ensure the work area is clean and uncluttered.

  • Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, with which it may react vigorously.[8]

Doffing PPE and Decontamination

Proper removal of PPE is as crucial as wearing it correctly to prevent cross-contamination.

  • Glove Removal: Remove gloves first, peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Goggles and Lab Coat: Remove safety goggles and the lab coat. If the lab coat is contaminated, it must be decontaminated before reuse or disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures and Disposal Plan

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1][7] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[8]

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound.

Safe_Handling_Workflow Prep Preparation & PPE Donning Handling Chemical Handling in Fume Hood Prep->Handling Decon Doffing PPE & Decontamination Handling->Decon Emergency Emergency Spill Response Handling->Emergency If Spill Occurs Disposal Waste Segregation & Disposal Decon->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.